Product packaging for N,N-dibutyl-2-chloropyridin-4-amine(Cat. No.:CAS No. 1602008-01-4)

N,N-dibutyl-2-chloropyridin-4-amine

Cat. No.: B1474469
CAS No.: 1602008-01-4
M. Wt: 240.77 g/mol
InChI Key: CXBIMADRJYBHGN-UHFFFAOYSA-N
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Description

N,N-dibutyl-2-chloropyridin-4-amine is a useful research compound. Its molecular formula is C13H21ClN2 and its molecular weight is 240.77 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H21ClN2 B1474469 N,N-dibutyl-2-chloropyridin-4-amine CAS No. 1602008-01-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1602008-01-4

Molecular Formula

C13H21ClN2

Molecular Weight

240.77 g/mol

IUPAC Name

N,N-dibutyl-2-chloropyridin-4-amine

InChI

InChI=1S/C13H21ClN2/c1-3-5-9-16(10-6-4-2)12-7-8-15-13(14)11-12/h7-8,11H,3-6,9-10H2,1-2H3

InChI Key

CXBIMADRJYBHGN-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)C1=CC(=NC=C1)Cl

Canonical SMILES

CCCCN(CCCC)C1=CC(=NC=C1)Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N,N-dibutyl-2-chloropyridin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dibutyl-2-chloropyridin-4-amine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its structural motif, featuring a dialkylamino group at the 4-position and a chlorine atom at the 2-position of a pyridine ring, makes it a versatile building block for the synthesis of more complex molecules. The electron-donating nature of the dibutylamino group and the reactivity of the chloro substituent govern its chemical behavior and potential for further functionalization. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route with a detailed experimental protocol, and its general reactivity profile.

Chemical Identity and Physical Properties

While specific experimentally determined data for this compound is limited in publicly available literature, its fundamental properties can be tabulated based on its chemical structure and data from analogous compounds.

PropertyValueSource/Method
IUPAC Name This compound-
Synonyms 4-(Dibutylamino)-2-chloropyridine-
CAS Number 1602008-01-4[1]
Molecular Formula C₁₃H₂₁ClN₂[1]
Molecular Weight 240.77 g/mol [1]
Appearance Predicted: Colorless to yellow oil or solidInferred
Melting Point Not available-
Boiling Point Not available-
Solubility Predicted: Soluble in organic solventsInferred

Synthesis

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. A plausible and common starting material for this synthesis is 2,4-dichloropyridine. The greater reactivity of the chlorine atom at the 4-position of the pyridine ring towards nucleophilic attack allows for a regioselective substitution.

Proposed Synthetic Pathway

The reaction proceeds by the displacement of the C4-chloro group of 2,4-dichloropyridine by dibutylamine. The C2-chloro group is less reactive due to the stronger electron-withdrawing effect of the adjacent nitrogen atom, which deactivates it towards nucleophilic attack.

Synthesis_of_NN_dibutyl_2_chloropyridin_4_amine 2,4-Dichloropyridine 2,4-Dichloropyridine Product This compound 2,4-Dichloropyridine->Product Nucleophilic Aromatic Substitution Dibutylamine Dibutylamine Dibutylamine->Product Base_Solvent Base (e.g., K₂CO₃) Solvent (e.g., DMF) Base_Solvent->Product

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

This protocol is based on general procedures for the amination of dichloropyridines and may require optimization.

Materials:

  • 2,4-Dichloropyridine

  • Dibutylamine

  • Potassium carbonate (K₂CO₃) or other suitable base

  • N,N-Dimethylformamide (DMF) or other polar aprotic solvent

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

  • To a solution of 2,4-dichloropyridine (1.0 eq.) in DMF in a round-bottom flask is added potassium carbonate (2.0 eq.).

  • Dibutylamine (1.2 eq.) is added dropwise to the stirred suspension at room temperature.

  • The reaction mixture is then heated to 80-100 °C and stirred for several hours until TLC analysis indicates the consumption of the starting material.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Reactivity and Potential Signaling Pathways

The chemical reactivity of this compound is primarily dictated by the remaining chloro substituent and the pyridine nitrogen. The C2-chloro group can undergo further nucleophilic substitution under more forcing conditions or through metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, or Sonogashira couplings. These reactions allow for the introduction of a wide variety of substituents at the 2-position, making this compound a valuable intermediate for creating libraries of disubstituted pyridines.

The pyridine nitrogen can act as a Lewis base, coordinating to metal centers or undergoing protonation. This property is crucial for its potential role in biological systems, where it could interact with metalloenzymes or receptors.

While no specific signaling pathways involving this compound have been described, its structural similarity to other 2-aminopyridine derivatives suggests potential interactions with various biological targets. For instance, substituted aminopyridines are known to act as kinase inhibitors, ion channel modulators, and ligands for various receptors. A hypothetical workflow for screening its biological activity is presented below.

Biological_Screening_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies Compound This compound Target_Assays Target-based Assays (e.g., Kinase, GPCR) Compound->Target_Assays Phenotypic_Assays Phenotypic Assays (e.g., Cell Viability) Compound->Phenotypic_Assays Hit_Identification Hit Identification Target_Assays->Hit_Identification Phenotypic_Assays->Hit_Identification Target_Validation Target Validation Hit_Identification->Target_Validation Pathway_Analysis Signaling Pathway Analysis Target_Validation->Pathway_Analysis Lead_Optimization Lead Optimization Pathway_Analysis->Lead_Optimization

Caption: A workflow for investigating biological activity.

Spectroscopic Data (Predicted)

Data TypePredicted Features
¹H NMR Aromatic protons on the pyridine ring would appear as distinct signals in the downfield region (δ 6.0-8.0 ppm). The aliphatic protons of the butyl chains would appear in the upfield region (δ 0.8-3.5 ppm), showing characteristic splitting patterns (triplets for methyl groups, multiplets for methylene groups).
¹³C NMR Aromatic carbons would resonate in the δ 100-160 ppm range. The carbon bearing the chlorine atom would be shifted downfield. The aliphatic carbons of the butyl groups would appear in the upfield region (δ 10-60 ppm).
Mass Spec. The mass spectrum would show a molecular ion peak (M⁺) at m/z 240, with a characteristic isotopic pattern for a chlorine-containing compound (M+2 peak at approximately one-third the intensity of the M⁺ peak). Fragmentation would likely involve the loss of butyl groups.

Conclusion

This compound is a chemical entity with significant potential as a synthetic intermediate. Its preparation via nucleophilic aromatic substitution on 2,4-dichloropyridine is a feasible approach. The presence of a reactive chlorine atom allows for diverse downstream chemical modifications, paving the way for the creation of novel compounds with potential applications in drug discovery and materials science. Further experimental investigation is warranted to fully characterize its physical and chemical properties and to explore its biological activity.

References

An In-depth Technical Guide to the Synthesis of N,N-dibutyl-2-chloropyridin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for N,N-dibutyl-2-chloropyridin-4-amine, a substituted pyridine derivative of interest in pharmaceutical and chemical research. The synthesis involves a two-stage process: the preparation of the key intermediate, 4-amino-2-chloropyridine, followed by the N,N-dibutylation of this intermediate. This document details the established synthetic routes, experimental protocols, and quantitative data to support research and development activities.

Synthesis Pathway Overview

The synthesis of this compound is primarily achieved through a two-step sequence. First, the precursor 4-amino-2-chloropyridine is synthesized. Two main industrial methods exist for this precursor: one commencing with 2-chloropyridine and the other with isonicotinic acid. Following the successful synthesis of 4-amino-2-chloropyridine, the final product is obtained through an N,N-dibutylation reaction.

Step 1: Synthesis of 4-amino-2-chloropyridine

Two principal pathways are recognized for the industrial production of 4-amino-2-chloropyridine.

Pathway 1: From 2-Chloropyridine

This common and economical method utilizes readily available 2-chloropyridine as the starting material. The process involves the N-oxidation of 2-chloropyridine, followed by nitration and subsequent reduction of the nitro group to an amino group.

Synthesis_Pathway_1 2-Chloropyridine 2-Chloropyridine 2-Chloropyridine-N-oxide 2-Chloropyridine-N-oxide 2-Chloropyridine->2-Chloropyridine-N-oxide H2O2, Acetic Acid 2-Chloro-4-nitropyridine-N-oxide 2-Chloro-4-nitropyridine-N-oxide 2-Chloropyridine-N-oxide->2-Chloro-4-nitropyridine-N-oxide Conc. HNO3, Conc. H2SO4 4-Amino-2-chloropyridine 4-Amino-2-chloropyridine 2-Chloro-4-nitropyridine-N-oxide->4-Amino-2-chloropyridine Fe, Acetic Acid

Pathway 2: From Isonicotinic Acid

An alternative route begins with the more affordable isonicotinic acid. This pathway involves N-oxidation, amination to form the amide, chlorination, and finally a Hofmann degradation to yield the desired aminopyridine.

Synthesis_Pathway_2 Isonicotinic Acid Isonicotinic Acid Isonicotinic Acid N-oxide Isonicotinic Acid N-oxide Isonicotinic Acid->Isonicotinic Acid N-oxide H2O2 Isonicotinamide-N-oxide Isonicotinamide-N-oxide Isonicotinic Acid N-oxide->Isonicotinamide-N-oxide Amination 2-Chloro-4-isonicotinamide 2-Chloro-4-isonicotinamide Isonicotinamide-N-oxide->2-Chloro-4-isonicotinamide PCl5 4-Amino-2-chloropyridine 4-Amino-2-chloropyridine 2-Chloro-4-isonicotinamide->4-Amino-2-chloropyridine NaOCl (Hofmann Degradation)

Step 2: N,N-dibutylation of 4-amino-2-chloropyridine

The final step involves the alkylation of the amino group of 4-amino-2-chloropyridine with butyl groups. This is typically achieved by reacting 4-amino-2-chloropyridine with a suitable butylating agent, such as butyl bromide, in the presence of a base.

Synthesis_Pathway_3 4-Amino-2-chloropyridine 4-Amino-2-chloropyridine This compound This compound 4-Amino-2-chloropyridine->this compound Butyl Bromide, Base (e.g., NaH)

Quantitative Data

The following table summarizes the reported yields for the key steps in the synthesis of 4-amino-2-chloropyridine.

Reaction StepStarting MaterialProductReported YieldReference
Reduction of 2-chloro-4-nitropyridine-N-oxide2-chloro-4-nitropyridine-N-oxide4-amino-2-chloropyridine91.3%

Experimental Protocols

Synthesis of 4-amino-2-chloropyridine from 2-chloro-4-nitropyridine-N-oxide

This protocol is adapted from a patented procedure.

Materials:

  • 2-chloro-4-nitropyridine-N-oxide (0.2 mol)

  • Iron powder (0.7 mol)

  • Glacial acetic acid (250 mL)

  • 50 wt.% aqueous sodium hydroxide solution

  • Diethyl ether

  • Saturated aqueous sodium chloride solution

  • Anhydrous sodium sulfate

  • Benzene

  • Cyclohexane

Procedure:

  • To a reaction vessel, add 2-chloro-4-nitropyridine-N-oxide (0.2 mol), iron powder (0.7 mol), and glacial acetic acid (250 mL).

  • Heat the mixture to reflux and maintain for 1.5 hours. Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Cool the reaction mixture to a temperature at or below 25 °C.

  • Adjust the pH of the mixture to 7.0-8.0 using a 50 wt.% aqueous sodium hydroxide solution.

  • Extract the product with diethyl ether (3 x 500 mL).

  • Wash the combined organic layers with saturated aqueous sodium chloride solution (2 x 100 mL) and then with water (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Recrystallize the crude product from a 1:1 (v/v) mixture of benzene and cyclohexane to obtain the target product, 2-chloro-4-aminopyridine.

Synthesis of this compound (General Procedure)

While a specific protocol for this reaction is not detailed in the searched literature, a general procedure for the N,N-dialkylation of an aminopyridine can be proposed based on standard organic chemistry principles.

Materials:

  • 4-amino-2-chloropyridine

  • Butyl bromide (at least 2 equivalents)

  • A suitable base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous aprotic solvent (e.g., DMF, THF)

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-2-chloropyridine in the chosen anhydrous solvent.

  • Add the base portion-wise at a controlled temperature (e.g., 0 °C for strong bases like NaH).

  • Stir the mixture for a period to allow for the deprotonation of the amino group.

  • Add butyl bromide dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature or heat as necessary, monitoring the progress by TLC.

  • Upon completion, quench the reaction carefully (e.g., with water or a saturated aqueous ammonium chloride solution).

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or distillation, to yield this compound.

Disclaimer: This technical guide is intended for informational purposes for qualified researchers and scientists. The experimental protocols provided are based on published literature and general chemical principles. All chemical syntheses should be carried out in a well-equipped laboratory, with appropriate safety precautions, and by trained personnel. It is the responsibility of the user to verify the procedures and assess the hazards associated with the chemicals and reactions described.

Technical Guide: N,N-dibutyl-2-chloropyridin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The target compound, N,N-dibutyl-2-chloropyridin-4-amine, is not a widely cataloged substance with a dedicated CAS number in major chemical databases. This guide, therefore, focuses on the synthesis of this compound from its readily available precursor, 4-Amino-2-chloropyridine (CAS: 14432-12-3). The experimental protocols provided are proposed methodologies based on established chemical principles for N-alkylation of aminopyridines.

Introduction

This compound is a dialkylated derivative of 4-Amino-2-chloropyridine. While specific data for the N,N-dibutyl derivative is scarce, its synthesis can be achieved through standard organic chemistry transformations. This document provides a technical overview of the starting material and proposes two primary synthetic routes for obtaining the target compound: direct N-alkylation and reductive amination. These methods are presented with detailed hypothetical experimental protocols to guide researchers in the laboratory synthesis of this and similar compounds.

Physicochemical Data

Quantitative data for the starting material is summarized below, along with predicted data for the final product.

Table 1: Physicochemical Properties of 4-Amino-2-chloropyridine

PropertyValueCitations
CAS Number 14432-12-3[1][2]
Molecular Formula C₅H₅ClN₂[1][2]
Molecular Weight 128.56 g/mol [2]
Appearance White to light yellow crystalline powder[1][3]
Melting Point 90-94 °C[3]
Boiling Point 153 °C at 5 mmHg[4]
Solubility Sparingly soluble in water; soluble in ethanol, methanol, and acetone.[1][3]
pKa 4.73 ± 0.30 (Predicted)[1]

Table 2: Predicted Physicochemical Properties of this compound

PropertyValue
CAS Number Not available
Molecular Formula C₁₃H₂₁ClN₂
Molecular Weight 240.77 g/mol
Appearance Expected to be a liquid or low-melting solid
Boiling Point Not available
Solubility Expected to be soluble in common organic solvents

Proposed Synthetic Routes and Experimental Protocols

Two plausible methods for the synthesis of this compound are detailed below.

Route 1: Direct N-Alkylation

This approach involves the direct alkylation of the amino group of 4-Amino-2-chloropyridine with a suitable butylating agent, such as 1-bromobutane, in the presence of a base to neutralize the hydrobromic acid byproduct.

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-Amino-2-chloropyridine (1.0 eq.).

  • Solvent and Base: Add a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, followed by a non-nucleophilic base (e.g., potassium carbonate or sodium hydride, 2.5 eq.).

  • Addition of Alkylating Agent: While stirring the suspension under a nitrogen atmosphere, add 1-bromobutane (2.2 eq.) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature and quench with water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

G Direct N-Alkylation Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start1 4-Amino-2-chloropyridine reaction Combine and Heat (60-80°C, 12-24h) start2 1-Bromobutane start3 Base (e.g., K2CO3) start4 Solvent (e.g., DMF) workup Quench with Water reaction->workup extraction Extract with Organic Solvent workup->extraction purification Column Chromatography extraction->purification product This compound purification->product

Caption: Synthetic workflow for the direct N-alkylation of 4-Amino-2-chloropyridine.

Route 2: Reductive Amination

Reductive amination is a two-step, one-pot reaction that first involves the formation of an enamine or iminium ion from the reaction of 4-Amino-2-chloropyridine with butyraldehyde. This intermediate is then reduced in situ by a selective reducing agent to yield the desired N,N-dibutylated product. This method can offer higher selectivity and milder reaction conditions.[5][6]

  • Reaction Setup: In a round-bottom flask, dissolve 4-Amino-2-chloropyridine (1.0 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[7]

  • Aldehyde Addition: Add butyraldehyde (2.2 eq.) to the solution.

  • Formation of Intermediate: If necessary, a catalytic amount of acetic acid can be added to facilitate the formation of the enamine/iminium intermediate. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 2.5 eq.) portion-wise to the reaction mixture.[7]

  • Reaction Conditions: Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or GC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with an organic solvent (e.g., dichloromethane) and wash the combined organic layers with brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

G Reductive Amination Workflow cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification start1 4-Amino-2-chloropyridine imine_formation Enamine/Iminium Ion Formation (1-2h, RT) start2 Butyraldehyde start3 Solvent (e.g., DCE) reduction In situ Reduction with NaBH(OAc)3 (12-24h, RT) imine_formation->reduction workup Quench with NaHCO3 (aq) reduction->workup extraction Extract with Organic Solvent workup->extraction purification Column Chromatography extraction->purification product This compound purification->product

References

An In-depth Technical Guide to the Molecular Structure of N,N-dibutyl-2-chloropyridin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological relevance of N,N-dibutyl-2-chloropyridin-4-amine. Due to the limited availability of public domain experimental data for this specific compound, this document leverages data from its precursor, 2-chloro-4-aminopyridine, and established synthetic methodologies to present a detailed and scientifically grounded resource. This guide is intended to support research and development efforts in medicinal chemistry and drug discovery by providing key structural information, a plausible synthetic protocol, and context for its potential biological activities.

Introduction

Substituted aminopyridines are a class of heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities.[1][2] Modifications of the amino group and substitutions on the pyridine ring can lead to compounds with a wide range of pharmacological properties, including phosphodiesterase-4 (PDE4) inhibition and potential applications in the treatment of neurodegenerative disorders.[1][3] this compound is a derivative of 4-aminopyridine, characterized by the presence of two butyl chains on the amino group and a chlorine atom at the 2-position of the pyridine ring. This guide provides a detailed examination of its molecular structure and a proposed synthetic route.

Molecular Structure and Properties

The molecular structure of this compound is defined by a pyridine ring substituted at the 2-position with a chlorine atom and at the 4-position with a dibutylamino group.

Chemical Identifiers
IdentifierValue
IUPAC Name This compound
CAS Number 1602008-01-4[4]
Molecular Formula C₁₃H₂₁ClN₂[4]
Molecular Weight 240.77 g/mol [4]
SMILES ClC1=NC=CC(N(CCCC)CCCC)=C1[4]
Physicochemical Properties (Predicted)
PropertyValue
XLogP3 4.2
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 6
Exact Mass 240.144426
Topological Polar Surface Area 16.1 Ų
Heavy Atom Count 16

Note: These properties are computationally predicted and have not been experimentally verified.

Spectroscopic Data (Hypothetical)
Spectroscopy Expected Features
¹H NMR - Signals in the aromatic region corresponding to the pyridine ring protons. - Multiple signals in the aliphatic region corresponding to the two butyl chains, likely showing characteristic triplet and multiplet patterns for the CH₃ and CH₂ groups.
¹³C NMR - Signals in the aromatic region for the carbon atoms of the pyridine ring. - Signals in the aliphatic region for the carbons of the butyl chains.
IR Spectroscopy - C-Cl stretching vibrations. - C-N stretching vibrations. - Aromatic C-H and C=C stretching vibrations. - Aliphatic C-H stretching vibrations.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound. - Fragmentation patterns characteristic of the loss of butyl groups and other fragments.

Synthesis

A plausible synthetic route for this compound involves the N-alkylation of 2-chloro-4-aminopyridine. Several methods for the N-alkylation of aminopyridines have been reported in the literature.[5][6] A general protocol is outlined below.

Proposed Synthetic Workflow

Synthesis_Workflow Synthesis Workflow for this compound Start 2-chloro-4-aminopyridine Reaction N-Alkylation Reaction Start->Reaction Reagent 1-Bromobutane (2 eq.) Base (e.g., NaH, K₂CO₃) Solvent (e.g., DMF, THF) Reagent->Reaction Workup Aqueous Workup (e.g., water, brine) Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize this compound via N-alkylation of 2-chloro-4-aminopyridine.

Materials:

  • 2-chloro-4-aminopyridine

  • 1-Bromobutane (2.2 equivalents)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 equivalents) or Potassium Carbonate (K₂CO₃, 3 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-4-aminopyridine (1.0 equivalent) and anhydrous DMF (or THF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (2.5 equivalents) portion-wise, ensuring the temperature does not rise significantly. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. If using potassium carbonate, it can be added directly with the starting material.

  • Alkylation: Cool the reaction mixture back to 0 °C and add 1-bromobutane (2.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of water at 0 °C. Dilute the mixture with water and extract with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its identity and purity.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound has not been reported, compounds with a substituted 4-aminopyridine scaffold have shown activity as inhibitors of phosphodiesterase-4 (PDE4).[1] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cellular signaling pathways. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which can modulate inflammatory responses and other cellular processes.

Generalized PDE4 Inhibition Signaling Pathway

PDE4_Inhibition_Pathway Generalized PDE4 Inhibition Signaling Pathway GPCR G-protein Coupled Receptor (e.g., β₂-adrenergic receptor) AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE4 Phosphodiesterase-4 (PDE4) PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE4->AMP Degrades Downstream Downstream Effects (e.g., anti-inflammatory response) PKA->Downstream Phosphorylates Inhibitor This compound (Potential Inhibitor) Inhibitor->PDE4 Inhibits

Caption: Generalized signaling pathway of PDE4 inhibition.

Conclusion

This compound is a substituted aminopyridine with potential for further investigation in medicinal chemistry. This guide has provided a comprehensive overview of its molecular structure, including key identifiers and predicted physicochemical properties. A detailed, albeit hypothetical, experimental protocol for its synthesis via N-alkylation of 2-chloro-4-aminopyridine has been presented, along with a workflow diagram. Furthermore, the potential biological relevance of this compound has been contextualized through the known activities of related 4-aminopyridine derivatives as PDE4 inhibitors. This technical guide serves as a foundational resource for researchers interested in the synthesis and evaluation of this and similar molecules for drug discovery and development.

References

Technical Guide: Spectroscopic and Synthetic Profile of N,N-dibutyl-2-chloropyridin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the predicted spectroscopic data and a plausible synthetic route for N,N-dibutyl-2-chloropyridin-4-amine, a compound of interest for researchers and professionals in drug development and chemical synthesis. Due to the absence of publicly available experimental data for this specific molecule, this guide leverages established chemical principles and spectroscopic data from analogous compounds to provide a robust predictive analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic correlations.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0Doublet1HH-6 (Pyridine)
~6.5Doublet of Doublets1HH-5 (Pyridine)
~6.4Doublet1HH-3 (Pyridine)
~3.4Triplet4HN-(CH₂)₂-
~1.6Multiplet4HN-CH₂-CH₂-
~1.4Multiplet4H-CH₂-CH₃
~0.9Triplet6H-CH₃

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm)Assignment
~158C-4 (Pyridine)
~152C-2 (Pyridine)
~148C-6 (Pyridine)
~108C-5 (Pyridine)
~106C-3 (Pyridine)
~51N-(CH₂)₂-
~30N-CH₂-CH₂-
~20-CH₂-CH₃
~14-CH₃

Solvent: CDCl₃.

Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
2955-2860StrongC-H stretch (alkyl)
~1600StrongC=C/C=N stretch (pyridine ring)
~1550MediumC=C/C=N stretch (pyridine ring)
~1460MediumCH₂ bend
~1380MediumCH₃ bend
~1250StrongC-N stretch (aromatic amine)
~1050MediumC-Cl stretch

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
240/242100 / 33[M]⁺ / [M+2]⁺ (presence of Cl)
197/199High[M - C₃H₇]⁺
183/185High[M - C₄H₉]⁺
155/157Medium[M - C₆H₁₃]⁺
141/143Medium[M - C₇H₁₅]⁺

Ionization method: Electron Ionization (EI).

Proposed Experimental Protocol: Synthesis of this compound

This section outlines a detailed methodology for the synthesis of this compound via nucleophilic aromatic substitution.

Reaction Scheme:

Materials:

  • 2,4-Dichloropyridine

  • Dibutylamine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloropyridine (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile (50 mL).

  • Addition of Reagent: While stirring, add dibutylamine (1.2 eq) to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 82 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with brine (2 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 2,4-Dichloropyridine Dibutylamine K₂CO₃ Acetonitrile Reaction_Conditions Reflux (82 °C) 12-24 hours Reactants->Reaction_Conditions Filtration Filter K₂CO₃ Reaction_Conditions->Filtration Concentration1 Concentrate Filtration->Concentration1 Extraction Ethyl Acetate Extraction & Brine Wash Concentration1->Extraction Drying Dry (MgSO₄) Extraction->Drying Concentration2 Concentrate Drying->Concentration2 Purification Column Chromatography Concentration2->Purification Final_Product This compound Purification->Final_Product Pure Product

Caption: Synthetic workflow for this compound.

Determining the Solubility of N,N-dibutyl-2-chloropyridin-4-amine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for determining and understanding the solubility of N,N-dibutyl-2-chloropyridin-4-amine in various organic solvents. Due to the absence of publicly available quantitative solubility data for this specific compound, this document focuses on providing the necessary experimental protocols and predictive context to enable researchers to generate and interpret this critical data.

Introduction

This compound belongs to the substituted aminopyridine class of compounds. These molecules are significant scaffolds in pharmaceutical and agrochemical research. Solubility is a fundamental physicochemical property that is critical in drug development for formulation, and in process chemistry for reaction solvent selection, purification, and crystallization. Understanding the solubility of this compound in a range of organic solvents is therefore a crucial step in its development and application.

Physicochemical Properties of the Parent Compound: 4-Amino-2-chloropyridine

To provide a baseline for understanding the solubility characteristics of the target compound, the properties of the parent molecule, 4-amino-2-chloropyridine, are presented below.

PropertyValueReference
Molecular FormulaC₅H₅ClN₂[1][2]
Molecular Weight128.56 g/mol [2]
AppearanceWhite to light yellow crystalline powder[1]
Melting Point90-94 °C[1]
Boiling Point153 °C[1]
Water SolubilitySparingly soluble[1]
Organic Solvent SolubilityReadily soluble in ethanol, methanol, and acetone[1]

Predicted Solubility Profile of this compound

The addition of two butyl groups to the amino nitrogen of 4-amino-2-chloropyridine is expected to significantly alter its solubility profile. The increased aliphatic character will likely decrease its solubility in polar protic solvents like water and methanol, while increasing its solubility in non-polar and less polar solvents such as hexanes, toluene, and diethyl ether. The presence of the polar pyridine ring and the chloro-substituent will likely ensure some solubility in polar aprotic solvents like acetone, ethyl acetate, and dichloromethane.

Quantitative Solubility Data

As quantitative data is not available, the following table is provided as a template for researchers to record their experimentally determined solubility data for this compound at a specified temperature (e.g., 25 °C).

SolventDielectric Constant (at 20°C)Solubility (g/L)Solubility (mol/L)Observations
Non-Polar Solvents
Hexane1.88
Toluene2.38
Diethyl Ether4.34
Polar Aprotic Solvents
Ethyl Acetate6.02
Tetrahydrofuran (THF)7.58
Dichloromethane (DCM)9.08
Acetone20.7
Acetonitrile37.5
Dimethylformamide (DMF)36.7
Dimethyl Sulfoxide (DMSO)46.7
Polar Protic Solvents
1-Butanol17.8
Isopropanol19.9
Ethanol24.6
Methanol32.7
Water80.1

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of a solid organic compound in an organic solvent.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure saturation.

    • Add a known volume of the selected organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation is reached. The solution should have undissolved solid present at the bottom.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

  • Gravimetric Analysis (for non-volatile solvents):

    • Weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.

    • Once the solvent is completely removed, weigh the vial containing the solid residue.

    • Calculate the mass of the dissolved solid and determine the solubility in g/L.

  • Instrumental Analysis (HPLC or UV-Vis):

    • Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

    • Generate a calibration curve by plotting the instrument response (e.g., peak area for HPLC, absorbance for UV-Vis) against the concentration of the standard solutions.

    • Take a known volume of the filtered saturated solution and dilute it with the solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample using the same instrumental method as the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Visualizations

Synthesis of 4-Amino-2-chloropyridine

The synthesis of the parent compound, 4-amino-2-chloropyridine, often serves as a precursor to N-substituted derivatives. A common synthetic route starts from 2-chloropyridine.

Synthesis_Pathway 2-Chloropyridine 2-Chloropyridine 2-Chloropyridine-N-oxide 2-Chloropyridine-N-oxide 2-Chloropyridine->2-Chloropyridine-N-oxide Oxidation (e.g., H₂O₂) 2-Chloro-4-nitropyridine-N-oxide 2-Chloro-4-nitropyridine-N-oxide 2-Chloropyridine-N-oxide->2-Chloro-4-nitropyridine-N-oxide Nitration (e.g., H₂SO₄/HNO₃) 4-Amino-2-chloropyridine 4-Amino-2-chloropyridine 2-Chloro-4-nitropyridine-N-oxide->4-Amino-2-chloropyridine Reduction (e.g., Fe/CH₃COOH)

Caption: Synthetic route to 4-amino-2-chloropyridine.

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for experimentally determining the solubility of a compound.

Solubility_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Add excess solute to solvent B Equilibrate at constant temperature (e.g., 24h) A->B C Filter supernatant to remove excess solid B->C E Analyze standards and sample (HPLC/UV-Vis) C->E Dilute sample if necessary D Prepare calibration standards F Generate calibration curve D->F G Calculate solubility from calibration curve E->G F->E

Caption: Workflow for solubility determination.

Safety Precautions

Working with pyridine derivatives requires adherence to strict safety protocols.

  • Handling: Always handle this compound in a well-ventilated area, preferably within a certified fume hood, to avoid inhalation of any dust or vapors.[3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene are recommended), safety goggles, and a lab coat.[3]

  • Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials and sources of ignition.[3] Keep the container tightly closed.

  • Spills: In case of a spill, avoid generating dust. Clean up spills immediately using appropriate absorbent materials and dispose of the waste in a sealed container.

  • First Aid: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3] If inhaled, move to fresh air. If ingested, seek immediate medical attention.

Conclusion

This guide provides a comprehensive framework for researchers to determine the solubility of this compound in a range of organic solvents. By following the detailed experimental protocols and safety guidelines, scientists and drug development professionals can generate the critical data needed to advance their research and development activities with this compound. The provided context on the parent compound and the structured approach to data collection will aid in the systematic evaluation of its solubility profile.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Safety and Handling of Chlorinated Pyridine Compounds

This guide provides a comprehensive overview of the critical safety protocols and handling procedures for chlorinated pyridine compounds. Given their utility as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules, a thorough understanding of their hazardous properties is essential for ensuring laboratory safety.[1][2] Chlorinated pyridines can present significant health risks, including toxicity upon ingestion, inhalation, or skin contact.[3][4][5] Adherence to the safety measures outlined in this document is crucial for minimizing exposure and mitigating risks.

Hazard Identification and Health Effects

Chlorinated pyridine compounds are recognized for their potential toxicity. The introduction of chlorine atoms to the pyridine ring can significantly alter its biological activity and toxicological profile.

General Health Hazards:

  • Irritation: Most pyridine derivatives, including chlorinated ones, can cause local irritation upon contact with skin, mucous membranes, and the cornea.[3] Direct contact can lead to skin irritation, photosensitization, and contact dermatitis.[6] Symptoms of exposure to compounds like 3-(chloromethyl)pyridine hydrochloride include irritation of the skin, eyes, mucous membranes, and upper respiratory tract.[7]

  • Toxicity via Multiple Routes: These compounds are often toxic if inhaled, swallowed, or absorbed through the skin.[4][5][7] For example, 2-chloropyridine can be absorbed through the skin, and breathing its vapors can irritate the nose and throat.[8]

  • Systemic Effects: The primary target organ for toxicity is often the liver, with exposures potentially causing conditions ranging from fatty degeneration to hemorrhagic necrosis.[2][3] The kidneys can also be affected.[2] Overexposure may lead to symptoms such as headache, dizziness, nausea, and respiratory irritation.[1][9][10]

Specific Compound Hazards:

  • 2-Chloropyridine: Classified as a poisonous material by the U.S. Department of Transportation (DOT #2822).[3] It is reported to be irritating and toxic by ingestion.[3] The pathology from exposure is similar to that of pyridine, with the liver being the primary target organ.[3]

  • 3-Chloropyridine: Considered toxic by inhalation, in contact with skin, and if swallowed.[4]

  • Pentachloropyridine: Part of a category of chlorinated pyridines with aggregated production/import volumes in the U.S. between 14 and 90 million pounds in 2005, primarily used as intermediates in pesticide manufacturing.[11]

Quantitative Toxicity Data

The following table summarizes acute toxicity data for select chlorinated pyridine compounds. This data is critical for risk assessment in a laboratory setting.

CompoundTest SpeciesRoute of AdministrationLD50 ValueCitation
2-Chloropyridine MouseOral110 mg/kg[3]
MouseIntraperitoneal130 mg/kg[2][3]
RabbitDermal48 mg/kg or 64 mg/kg[2][3][5]
RabbitIntraperitoneal64 mg/kg or 48 mg/kg[2][3]

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, a combination of engineering controls and appropriate PPE is mandatory.

Engineering Controls:

  • Chemical Fume Hood: Always handle chlorinated pyridine compounds within a properly functioning and certified laboratory chemical fume hood to minimize inhalation of volatile fumes.[1][12]

  • Ventilation: The laboratory must be well-ventilated.[1][4] Facilities should be designed to keep airborne concentrations low.[4][13]

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible, ideally within ten seconds or fifty feet of the work area.[4][12]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles that meet OSHA (29 CFR 1910.133) or European Standard (EN166) regulations.[4][13] A face shield may be required when there is a significant splash hazard.[14]

  • Gloves: Wear appropriate protective gloves to prevent skin exposure.[4][13] Butyl rubber gloves are recommended for pyridine.[12] Nitrile gloves are also frequently suggested but may offer less resistance; always consult the manufacturer's compatibility chart.[1][9][12][15]

  • Protective Clothing: A fully-buttoned lab coat and appropriate protective clothing are necessary to prevent skin contact.[4][12][13]

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, a respiratory protection program that meets OSHA standards (29 CFR 1910.134) must be implemented.[4][14] This requires medical clearance, fit testing, and training.[12]

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection & Use cluster_post Post-Procedure A Assess Risks of Chlorinated Pyridine B Consult Safety Data Sheet (SDS) A->B C Wear Chemical Safety Goggles B->C Select Eye Protection D Wear Appropriate Gloves (e.g., Butyl Rubber, Nitrile) B->D Select Hand Protection E Wear Fully-Buttoned Lab Coat B->E Select Body Protection F Work Inside Certified Chemical Fume Hood C->F Begin Work D->F Begin Work E->F Begin Work G Remove & Dispose of Gloves Properly F->G After Handling H Wash Hands Thoroughly G->H

Caption: Workflow for selecting and using Personal Protective Equipment (PPE).

Experimental Protocols: Safe Handling and Storage

Strict adherence to established protocols is necessary when working with these materials.

Handling Procedures:

  • Preparation: Before beginning work, ensure all necessary engineering controls are active and all required PPE is correctly worn.[16] Clearly label all containers.[1][16]

  • Dispensing: Use spark-proof tools and proper grounding procedures to avoid static electricity discharge, especially as pyridine compounds can be flammable.[4][17]

  • Work Area: Conduct all manipulations in a designated area within a chemical fume hood.[12] Keep the sash at the lowest practical height.

  • Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[4][18] Do not eat, drink, or smoke in the laboratory.[1][18] Remove and wash contaminated clothing before reuse.[4][18]

Storage Procedures:

  • Containers: Store in tightly closed, sealable, and compatible containers.[1][4][12]

  • Location: Keep in a cool, dry, and well-ventilated area designated for flammable and toxic materials.[1][4][12]

  • Incompatibilities: Segregate from incompatible materials such as strong oxidizing agents (e.g., perchlorates, nitrates) and strong acids (e.g., nitric, sulfuric acid).[4][8][12]

  • Ignition Sources: Store away from direct sunlight, heat, sparks, open flames, or any other source of ignition.[8][12]

Spill and Emergency Protocols

Accidents can happen, and a clear, rehearsed emergency plan is vital.

Spill Cleanup Protocol:

  • Small Spills (manageable within 10 minutes):

    • Alert personnel in the immediate area.

    • Wear, at a minimum, chemical safety goggles, appropriate gloves (e.g., butyl rubber), and a lab coat.[12] A respirator may be necessary depending on the spill size and substance volatility.[12]

    • Contain the spill with an inert, dry absorbent material such as vermiculite, sand, or earth.[9][12][19]

    • Use spark-proof tools to collect the absorbed material into a sealable, labeled container for hazardous waste disposal.[4][19]

    • Clean the spill area with soap and water, and ensure adequate ventilation.[8][19]

  • Large Spills:

    • Immediately evacuate the area and secure it to prevent entry.[12]

    • Alert your institution's emergency response team (e.g., Environmental Health & Safety) and/or call emergency services.[8][12]

    • Do not attempt to clean up a large spill without specialized training and equipment.[12]

Spill_Response_Plan Start Spill Occurs Assess Assess Spill Size & Immediate Risk Start->Assess IsLarge Is Spill Large or Unmanageable? Assess->IsLarge Evacuate Evacuate & Secure Area Call Emergency Response IsLarge->Evacuate Yes SmallSpill Small, Manageable Spill IsLarge->SmallSpill No Report Report Incident to Supervisor Evacuate->Report WearPPE Don Appropriate PPE (Gloves, Goggles, etc.) SmallSpill->WearPPE Contain Contain with Inert Absorbent Material WearPPE->Contain Collect Collect Waste into Sealed Container Contain->Collect Decontaminate Clean & Decontaminate Spill Area Collect->Decontaminate Decontaminate->Report

Caption: Emergency response workflow for a chemical spill.

First Aid Measures:

  • Inhalation: Move the person to fresh air immediately and seek medical attention.[12][18]

  • Skin Contact: Remove contaminated clothing and shoes.[12] Flush the affected skin with copious amounts of water for at least 15 minutes and seek medical attention.[1][12]

  • Eye Contact: Immediately flush eyes with large amounts of water at an eyewash station for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][8][12] Seek immediate medical attention.[12]

  • Ingestion: Do not induce vomiting.[18] Seek immediate medical attention and follow the instructions on the Safety Data Sheet (SDS).[12]

Waste Disposal Protocol

All waste containing chlorinated pyridine compounds must be treated as hazardous waste.

  • Collection: Collect waste, including pure compounds, solutions, and contaminated cleanup materials, in a sealable, airtight, and compatible waste container.[12]

  • Labeling: Attach a "Hazardous Waste" label to the container as soon as the first waste is added.[12] The label should clearly identify the contents.

  • Storage: Store waste containers away from incompatible materials, following the same storage guidelines as for the pure chemicals.[12]

  • Disposal: Follow your institution's and local regulations for hazardous waste disposal.[8][9] This typically involves submitting a chemical collection request to your Environmental Health & Safety department.[12] Never pour chlorinated pyridine waste down the drain.[9]

References

The Discovery and Therapeutic Evolution of 4-Aminopyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminopyridine (4-AP) and its derivatives represent a significant class of compounds that have transitioned from esoteric laboratory tools to clinically impactful therapeutics. Initially investigated for their ability to block potassium channels, these molecules have been pivotal in understanding nerve impulse propagation and have found a crucial niche in the symptomatic treatment of neurological disorders characterized by demyelination, most notably multiple sclerosis (MS). This in-depth technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of 4-aminopyridine derivatives. It details key experimental protocols for their synthesis and biological evaluation, presents quantitative data in a structured format, and visualizes critical pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.

A Historical Overview: From Avicide to Advanced Therapeutics

The journey of 4-aminopyridine is a compelling narrative of scientific serendipity and targeted drug development. First synthesized in the early 20th century, its initial applications were far removed from medicine; it was recognized for its potent effects on the central nervous system and was even used as a bird poison.[1] The pharmacological potential of 4-AP began to be unveiled in the mid-20th century when its ability to antagonize the effects of neuromuscular blocking agents was discovered.

A pivotal moment in the history of 4-AP was the discovery of its ability to restore nerve impulse conduction in demyelinated nerve fibers.[2] This finding laid the groundwork for its investigation in demyelinating diseases. Early clinical studies in the 1980s and 1990s explored the use of immediate-release formulations of 4-AP in patients with multiple sclerosis, demonstrating modest improvements in motor function but also highlighting challenges with its narrow therapeutic window and side effects, such as dizziness and paresthesias.

The development of a sustained-release formulation, dalfampridine (brand name Ampyra®), marked a significant advancement. This formulation provided more stable plasma concentrations, improving the safety and efficacy profile. In 2010, the U.S. Food and Drug Administration (FDA) approved dalfampridine to improve walking in patients with multiple sclerosis, a landmark decision that validated the therapeutic potential of potassium channel blockade in this patient population.[1]

Mechanism of Action: Restoring Conduction in Demyelinated Axons

The primary mechanism of action of 4-aminopyridine and its derivatives is the blockade of voltage-gated potassium (Kv) channels.[3] In healthy myelinated axons, these channels are typically located in the juxtaparanodal regions, covered by the myelin sheath. However, in demyelinating conditions like multiple sclerosis, the loss of myelin exposes these potassium channels.

The exposure of Kv channels leads to an increased potassium efflux during the action potential, which can cause premature repolarization and ultimately lead to conduction block. By blocking these exposed potassium channels, 4-aminopyridine prolongs the duration of the action potential, allowing for a greater influx of calcium ions at the nerve terminal. This enhanced depolarization helps to overcome the conduction block and restore the propagation of the nerve impulse along the demyelinated axon.[4][5]

Beyond its direct effect on axonal conduction, 4-AP has also been shown to enhance neurotransmitter release at synapses, which may contribute to its therapeutic effects.[6] The primary targets of 4-AP are the delayed rectifier type potassium channels, particularly those of the Kv1 family, such as Kv1.1 and Kv1.2.[3]

Physicochemical and Pharmacokinetic Properties

The therapeutic efficacy and safety of 4-aminopyridine derivatives are intrinsically linked to their physicochemical and pharmacokinetic properties. 4-Aminopyridine itself is a small, water-soluble molecule that can cross the blood-brain barrier.[7] The development of derivatives has often focused on modifying these properties to improve potency, selectivity, and pharmacokinetic profiles.

CompoundMolecular Weight ( g/mol )pKalogP
4-Aminopyridine94.119.11-0.76
3,4-Diaminopyridine109.13--
Nerispirdine202.26--
3-methyl-4-aminopyridine108.14--
3-methoxy-4-aminopyridine124.14--
Table 1: Physicochemical Properties of 4-Aminopyridine and Selected Derivatives.[7][8][9]

The pharmacokinetic profile of dalfampridine, the extended-release formulation of 4-AP, is characterized by a slower rate of absorption and a lower peak plasma concentration compared to immediate-release formulations. This results in a more sustained therapeutic effect and a reduction in dose-related side effects.[10]

Key Experimental Protocols

Synthesis of 4-Aminopyridine Derivatives

This method provides a direct and efficient route to dalfampridine.[11][12]

Materials:

  • 4-Cyanopyridine

  • Sodium hypochlorite solution

  • Sodium hydroxide

  • Water

  • Organic solvent (e.g., isopropanol, ethyl acetate)

Procedure:

  • In a reaction vessel, dissolve 4-cyanopyridine in water.

  • Add a solution of sodium hydroxide.

  • Slowly add sodium hypochlorite solution to the mixture while maintaining the temperature between 20-40°C.

  • Stir the reaction mixture for 2-4 hours until the reaction is complete (monitored by TLC or HPLC).

  • Extract the product with an organic solvent such as isopropanol.

  • Concentrate the organic layer under reduced pressure to obtain crude dalfampridine.

  • Recrystallize the crude product from a suitable solvent like ethyl acetate to yield pure dalfampridine.

Electrophysiological Evaluation of Potassium Channel Blockade

Whole-cell patch-clamp recording is the gold standard for characterizing the effects of 4-AP derivatives on voltage-gated potassium channels.[13][14][15]

Materials:

  • Cell line expressing the target potassium channel (e.g., CHO cells transfected with Kv1.1)

  • External solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 glucose; pH 7.4)

  • Internal solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP; pH 7.2)

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator

  • Borosilicate glass capillaries for pipette fabrication

Procedure:

  • Culture cells expressing the target Kv channel on glass coverslips.

  • Place a coverslip in the recording chamber and perfuse with the external solution.

  • Fabricate a patch pipette with a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a cell with the patch pipette under positive pressure.

  • Form a gigaohm seal between the pipette tip and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Hold the cell at a holding potential of -80 mV.

  • Apply depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit potassium currents.

  • Record baseline currents.

  • Perfuse the recording chamber with the external solution containing the test compound at various concentrations.

  • Record the currents in the presence of the compound.

  • Analyze the data to determine the IC50 value for channel blockade.

In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE)

The EAE model is the most commonly used animal model for multiple sclerosis to evaluate the efficacy of potential therapeutics.[16][17][18][19][20]

Materials:

  • C57BL/6 mice (female, 8-12 weeks old)

  • Myelin oligodendrocyte glycoprotein peptide (MOG35-55)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin (PTX)

  • 4-AP derivative to be tested

Procedure:

  • EAE Induction:

    • On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 in CFA.

    • On day 0 and day 2, administer PTX intraperitoneally.

  • Clinical Scoring:

    • Monitor the mice daily for clinical signs of EAE, starting from day 7 post-immunization.

    • Score the disease severity on a scale of 0 to 5 (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = forelimb paralysis, 5 = moribund).

  • Drug Administration:

    • Begin administration of the 4-AP derivative or vehicle control at the onset of clinical signs or at a predetermined time point.

  • Motor Function Assessment (e.g., Rotarod Test):

    • Train the mice on the rotarod apparatus before EAE induction.

    • Test the motor coordination and balance of the mice at regular intervals after disease onset and treatment initiation.

    • Record the latency to fall from the rotating rod.

  • Data Analysis:

    • Compare the clinical scores and rotarod performance between the treated and control groups to determine the efficacy of the compound.

Quantitative Biological Activity

The potency of 4-aminopyridine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against specific potassium channels. These values are crucial for structure-activity relationship (SAR) studies and for guiding the development of more potent and selective compounds.

CompoundKv1.1 IC50 (µM)Kv1.2 IC50 (µM)Kv1.4 IC50 (µM)
4-Aminopyridine170-242230-399399
3-hydroxy-4-aminopyridine78862365223191
3-methyl-4-aminopyridine~37 (at 0 mV)--
3-methoxy-4-aminopyridine~310 (at 0 mV)--
3-trifluoromethyl-4-aminopyridine~690 (at 0 mV)--
Table 2: IC50 Values of 4-Aminopyridine and Derivatives on Voltage-Gated Potassium Channels.[3][21][22][23]

Clinical Development and Future Directions

The clinical development of dalfampridine has validated the therapeutic approach of potassium channel blockade for symptomatic treatment in MS. Clinical trials have consistently demonstrated that a subset of patients treated with dalfampridine experience a clinically meaningful improvement in walking speed, as measured by the Timed 25-Foot Walk (T25FW).[24][25][26][27]

Future research in this area is focused on several key aspects:

  • Development of more selective Kv channel blockers: Targeting specific Kv channel subtypes that are upregulated in demyelinated axons could lead to improved efficacy and a better safety profile.

  • Combination therapies: Investigating the use of 4-AP derivatives in combination with disease-modifying therapies for MS to provide both symptomatic relief and address the underlying disease process.

  • Exploration of new therapeutic indications: The mechanism of action of 4-AP derivatives suggests their potential utility in other neurological conditions involving axonal dysfunction, such as spinal cord injury and stroke.

  • Development of novel derivatives: Ongoing medicinal chemistry efforts aim to synthesize new 4-aminopyridine analogues with optimized pharmacokinetic and pharmacodynamic properties.[28]

Conclusion

The story of 4-aminopyridine and its derivatives is a testament to the power of translational research. From a compound with niche applications to a first-in-class therapeutic for a debilitating symptom of multiple sclerosis, its journey highlights the importance of understanding fundamental physiological mechanisms. The continued exploration of this chemical scaffold holds promise for the development of new and improved treatments for a range of neurological disorders, offering hope to patients and new avenues of investigation for scientists and clinicians. This guide provides a solid technical foundation for professionals engaged in this exciting and evolving field.

References

In-depth Technical Guide: Theoretical Studies on the Electronic Properties of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Substituted pyridines are a cornerstone in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. Understanding the electronic structure of these molecules is paramount for designing novel drug candidates and functional materials. Theoretical and computational chemistry provide powerful tools to elucidate these properties at a molecular level. This guide details the common theoretical approaches used to study the electronic characteristics of substituted pyridines, using analogues like 2-amino-5-chloropyridine and 3-amino-4-(Boc-amino)pyridine as examples.

Theoretical Methodologies

The investigation of molecular electronic properties heavily relies on quantum chemical calculations. Density Functional Theory (DFT) is a widely used method due to its balance of accuracy and computational cost.

Computational Details

A typical computational protocol for analyzing substituted pyridines involves the following steps:

  • Geometry Optimization: The molecular structure is optimized to find its lowest energy conformation. Common levels of theory include B3LYP, a hybrid functional, combined with a basis set such as 6-311++G(d,p). This basis set is robust for capturing the electronic structure of organic molecules.

  • Frequency Calculations: Vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Property Calculations: Single-point energy calculations are then carried out to determine various electronic properties.

The general workflow for such a theoretical investigation is illustrated below.

G Computational Workflow for Electronic Property Analysis A Molecule Selection (e.g., N,N-dibutyl-2-chloropyridin-4-amine) B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Frequency Analysis B->C C->B If not a minimum D Confirmation of Energy Minimum C->D E Single-Point Energy Calculation D->E If minimum confirmed F Analysis of Electronic Properties (HOMO-LUMO, MESP, NBO) E->F G Data Interpretation and Reporting F->G

Caption: A generalized workflow for the computational analysis of molecular electronic properties.

Key Electronic Properties

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic transitions of a molecule.[1] The HOMO acts as an electron donor, while the LUMO is an electron acceptor.[1] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.[1] A smaller gap suggests higher reactivity and lower stability.[1]

For substituted aminopyridines, the HOMO is typically localized on the electron-rich aminopyridine ring, while the LUMO distribution can vary depending on the nature and position of the substituents.

Table 1: Illustrative Frontier Orbital Energies and Related Properties for Aminopyridine Analogs

Parameter2-Amino-5-chloropyridine3-amino-4-(Boc-amino)pyridine
HOMO Energy (eV) -6.070[2]-6.23
LUMO Energy (eV) -0.037[2]-1.21
HOMO-LUMO Gap (eV) 6.0335.02
Ionization Potential (I) 6.0706.23
Electron Affinity (A) 0.0371.21
Global Hardness (η) 3.0172.51
Global Softness (S) 0.3310.398
Electronegativity (χ) 3.0543.72
Chemical Potential (μ) -3.054-3.72
Electrophilicity Index (ω) 1.5452.77

Note: The values for 3-amino-4-(Boc-amino)pyridine are derived from a study using the B3LYP/6-31+G(d,p) level of theory. The values for 2-Amino-5-chloropyridine were calculated using the B3LYP method with the 6-311++g(2d,2p) basis set.[2]

The relationship between these quantum chemical parameters can be visualized as follows:

G Relationship of Quantum Chemical Descriptors HOMO EHOMO IP Ionization Potential (I) ≈ -EHOMO HOMO->IP LUMO ELUMO EA Electron Affinity (A) ≈ -ELUMO LUMO->EA Eta Hardness (η) = (I - A) / 2 IP->Eta Chi Electronegativity (χ) = (I + A) / 2 IP->Chi EA->Eta EA->Chi Omega Electrophilicity (ω) = μ² / 2η Eta->Omega Mu Chemical Potential (μ) = -χ Chi->Mu Mu->Omega

Caption: Interrelation of key quantum chemical descriptors derived from HOMO and LUMO energies.

Molecular Electrostatic Potential (MESP)

The MESP is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. In this compound, the nitrogen atom of the pyridine ring and the amino group are expected to be regions of high electron density.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into intramolecular and intermolecular bonding and interactions.[3] It allows for the study of charge transfer and hyperconjugative interactions between filled and vacant orbitals, which contribute to the stability of the molecule.[3] For instance, the interaction between the lone pair of the amino nitrogen and the antibonding orbitals of the pyridine ring can be quantified.

Conclusion

While specific theoretical data for this compound is not currently published, the established computational methodologies provide a robust framework for its investigation. Based on studies of analogous compounds, it is anticipated that this compound possesses a significant dipole moment and is chemically reactive, with the electronic properties being tunable by the interplay of the electron-donating dibutylamino group and the electron-withdrawing chloro substituent. Such theoretical insights are invaluable for the rational design of novel molecules with desired electronic and pharmacological properties.

References

An In-depth Technical Guide on the Mechanism of Action of 2-Chloro-4-(dialkylamino)pyridines in Organic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms of action for 2-chloro-4-(dialkylamino)pyridines, a class of compounds with significant applications in organic synthesis. Due to the limited specific literature on N,N-dibutyl-2-chloropyridin-4-amine, this document will focus on the well-documented reactivity of its core structure, 4-amino-2-chloropyridine, and related 4-(dialkylamino)pyridine derivatives. These compounds are versatile intermediates and catalysts, primarily functioning through nucleophilic aromatic substitution, as nucleophilic catalysts, and as substrates in cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) at the C2 Position

The pyridine ring, being an electron-deficient aromatic system, is susceptible to nucleophilic attack. The presence of a good leaving group, such as chlorine, at the 2- or 4-positions, which are activated by the ring nitrogen, facilitates nucleophilic aromatic substitution (SNAr). In 2-chloro-4-(dialkylamino)pyridines, the chlorine atom at the C2 position serves as a leaving group.

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted in this step. In the subsequent step, the leaving group (chloride) is eliminated, and the aromaticity of the ring is restored. The electron-donating amino or dialkylamino group at the 4-position can modulate the reactivity of the ring towards nucleophilic attack.

Acylation_Catalysis catalyst 4-(Dialkylamino)pyridine intermediate N-Acylpyridinium Salt catalyst->intermediate + Acylating Agent acylating_agent Acylating Agent (e.g., Ac₂O) acylating_agent->intermediate product Acylated Product intermediate->product + Nucleophile nucleophile Nucleophile (R-OH or R-NH₂) nucleophile->product regenerated_catalyst 4-(Dialkylamino)pyridine product->regenerated_catalyst + Protonated Catalyst regenerated_catalyst->catalyst - H⁺ Suzuki_Coupling pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition chloropyridine 2-Chloro-4-(dialkylamino)pyridine chloropyridine->oxidative_addition pd_complex Pd(II) Complex oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation boronic_acid Ar-B(OH)₂ boronic_acid->transmetalation pd_aryl_complex Aryl-Pd(II) Complex transmetalation->pd_aryl_complex reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product 2-Aryl-4-(dialkylamino)pyridine reductive_elimination->product Synthesis_Workflow start 2-Chloropyridine step1 N-Oxidation (H₂O₂, Acetic Acid) start->step1 intermediate1 2-Chloropyridine-N-oxide step1->intermediate1 step2 Nitration (Sulfuric Acid) intermediate1->step2 intermediate2 2-Chloro-4-nitropyridine-N-oxide step2->intermediate2 step3 Reduction (e.g., Fe, Acetic Acid) intermediate2->step3 product 4-Amino-2-chloropyridine step3->product

A Technical Guide to the Biological Activity Screening of Novel Aminopyridine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and strategies employed in the biological activity screening of novel aminopyridine compounds. Aminopyridines, a class of heterocyclic compounds, are recognized for their diverse pharmacological activities and have garnered significant interest in medicinal chemistry. This document details the experimental protocols, data interpretation, and workflow for identifying and characterizing promising aminopyridine-based drug candidates.

Introduction to Aminopyridine Compounds

Aminopyridines are derivatives of pyridine and exist in three isomeric forms: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine.[1] Their unique structural properties allow for interactions with a wide range of enzymes and receptors, leading to a vast array of biological and pharmacological effects.[2] The primary and most well-documented mechanism of action for many aminopyridines is the dose-dependent blockade of voltage-gated potassium channels (Kv channels).[2][3] This activity leads to the prolongation of action potentials, which can enhance neurotransmitter release and improve nerve impulse conduction.[4][5] This mechanism underpins the clinical use of approved drugs like dalfampridine (4-aminopyridine) for improving walking in multiple sclerosis patients and amifampridine (3,4-diaminopyridine) for Lambert-Eaton myasthenic syndrome.[3] Beyond their effects on Kv channels, novel aminopyridine derivatives are being explored for a multitude of therapeutic applications, including oncology, infectious diseases, and inflammatory conditions.[2][6][7]

Key Biological Activities and Therapeutic Targets

The versatility of the aminopyridine scaffold has led to the exploration of its derivatives against a wide array of biological targets. A systematic screening approach is crucial to identify and optimize compounds for specific therapeutic indications.

  • Neurological Disorders: The primary therapeutic area for aminopyridines is neurological diseases, owing to their ability to modulate neuronal excitability.[3] The blockade of Kv channels in demyelinated axons by compounds like 4-aminopyridine helps restore action potential conduction.[4][8] This has been shown to improve motor function, vision, and reduce fatigue in multiple sclerosis (MS) patients.[2][9]

  • Oncology: Several studies have investigated the anticancer potential of aminopyridine derivatives. These compounds have been shown to exhibit cytotoxic activity against various cancer cell lines, including breast, colon, melanoma, and ovarian cancer.[6][10] The mechanisms are varied and can involve the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation.

  • Antimicrobial Activity: Aminopyridine derivatives have also been screened for their activity against a range of pathogens. Studies have demonstrated their potential as antibacterial agents, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[11][12] Some derivatives have also shown promise as antifungal and antitrypanosomal agents.[2][13]

  • Anti-inflammatory Effects: Certain aminopyridine complexes have demonstrated anti-inflammatory properties, for instance, through the inhibition of enzymes like 5-lipoxygenase (5-LOX).[2]

  • Enzyme Inhibition: The aminopyridine scaffold is a valuable pharmacophore for designing enzyme inhibitors. Derivatives have been developed as inhibitors of α-glucosidase, BACE1 (β-secretase 1), and various kinases, highlighting their potential in metabolic disorders and Alzheimer's disease.[2][14]

A Systematic Screening Cascade for Novel Aminopyridine Compounds

A hierarchical and systematic screening process is essential for the efficient identification and development of novel aminopyridine drug candidates. This cascade typically progresses from high-throughput primary screens to more detailed in vitro and in vivo characterization.

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Primary_Screening Primary Screening (High-Throughput Assays) Secondary_Screening Secondary Screening (Hit Confirmation & Dose-Response) Primary_Screening->Secondary_Screening Active 'Hits' Selectivity_Profiling Selectivity Profiling Secondary_Screening->Selectivity_Profiling MoA_Studies Mechanism of Action (MoA) Studies Secondary_Screening->MoA_Studies ADMET_Screening In Vitro ADME/Tox Selectivity_Profiling->ADMET_Screening Selective Compounds MoA_Studies->ADMET_Screening PK_Studies Pharmacokinetic (PK) Studies ADMET_Screening->PK_Studies Lead Candidates Efficacy_Models In Vivo Efficacy Models PK_Studies->Efficacy_Models Tox_Studies Preliminary Toxicology Efficacy_Models->Tox_Studies Efficacious Compounds Preclinical_Development Preclinical_Development Tox_Studies->Preclinical_Development Preclinical Development

Caption: A general workflow for the biological activity screening of novel aminopyridine compounds.

Data Presentation: Biological Activities of Novel Aminopyridine Derivatives

The following tables summarize quantitative data from various screening studies on novel aminopyridine compounds.

Table 1: Anticancer Activity of Aminopyridine Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Compound 18 MCF-7 (Breast)Cytotoxicity14.81 ± 0.20[6]
Compound 11 MCF-7 (Breast)Cytotoxicity20.47 ± 0.10[6]
Compound 12 HT-29 (Colon)Cytotoxicity4.15 ± 2.93[6]
S3c A2780 (Ovarian)Cytotoxicity15.57[10]
S3c A2780CISR (Cisplatin-Resistant Ovarian)Cytotoxicity11.52[10]
S5b A2780CISR (Cisplatin-Resistant Ovarian)CytotoxicityPromising Inhibition[10]
S6c A2780CISR (Cisplatin-Resistant Ovarian)CytotoxicityPromising Inhibition[10]
Co(II) complex A-549 (Lung)Cytotoxicity81.6 ± 2.4 (µg/ml)[11]
Cu(II) complex A-549 (Lung)Cytotoxicity108 ± 2.7 (µg/ml)[11]

Table 2: Antimicrobial and Enzyme Inhibitory Activity of Aminopyridine Derivatives

Compound/DerivativeTarget Organism/EnzymeAssay TypeActivity MetricValueReference
Compound 2c S. aureusMICµg/mL39 ± 0.000[12]
Compound 2c B. subtilisMICµg/mL39 ± 0.000[12]
Thiourea derivatives (47a-47p) α-glucosidaseEnzyme InhibitionIC50 Range (µM)24.62 ± 0.94 to 142.18 ± 2.63[2]
Cu-complex 5-lipoxygenase (5-LOX)Enzyme Inhibition% Inhibition at 100 µg/mL54.2 ± 2.08[2]
4-Aminopyridine CYP2E1CYP450 InhibitionEstimated IC50 (µM)125[15]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the successful screening of novel compounds. Below are methodologies for key in vitro assays.

Cell Viability Assay (e.g., MTT Assay)

This assay is commonly used for primary screening of anticancer activity.

  • Objective: To determine the cytotoxic effect of novel aminopyridine compounds on cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, forming a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Methodology:

    • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the aminopyridine compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

    • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

    • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours.

    • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Antimicrobial Susceptibility Testing (Disk Diffusion and MIC)

These methods are used for primary and secondary screening of antibacterial or antifungal activity.

  • Objective: To assess the ability of aminopyridine compounds to inhibit the growth of microorganisms.

  • Disk Diffusion Assay (Primary Screen):

    • Inoculum Preparation: Prepare a standardized suspension of the target microorganism.

    • Plate Inoculation: Evenly spread the microbial inoculum onto the surface of an agar plate (e.g., Mueller-Hinton agar for bacteria).

    • Disk Application: Impregnate sterile paper disks with a known concentration of the test compound and place them on the agar surface.

    • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.[12]

  • Minimum Inhibitory Concentration (MIC) Assay (Secondary Screen):

    • Compound Dilution: Prepare two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well plate.

    • Inoculation: Add a standardized inoculum of the microorganism to each well.

    • Incubation: Incubate the plate under appropriate conditions.

    • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12]

In Vitro Cytochrome P450 (CYP) Inhibition Assay

This is a critical early ADME/Tox screen to assess the potential for drug-drug interactions.

  • Objective: To determine if novel aminopyridine compounds inhibit the activity of major human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4).[15]

  • Principle: The assay uses human liver microsomes, which contain CYP enzymes, and specific probe substrates that are metabolized by individual CYP isoforms to produce a fluorescent or luminescent signal. An inhibitor will reduce the rate of metabolite formation.

  • Methodology:

    • Reaction Mixture Preparation: In a 96-well plate, combine human liver microsomes, a phosphate buffer, and the test aminopyridine compound at various concentrations.

    • Pre-incubation: Pre-incubate the mixture to allow the compound to interact with the enzymes.

    • Reaction Initiation: Initiate the metabolic reaction by adding a specific probe substrate and an NADPH-regenerating system.

    • Incubation: Incubate the reaction for a specific time at 37°C.

    • Reaction Termination: Stop the reaction by adding a stop solution (e.g., acetonitrile).

    • Signal Detection: Measure the product formation using a plate reader (e.g., fluorescence or luminescence) or by LC-MS/MS.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC50 value for the inhibition of each CYP isoform.[15]

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways affected by aminopyridine compounds is crucial for rational drug design and development.

Primary Mechanism: Blockade of Voltage-Gated Potassium (Kv) Channels

The most established mechanism of action for compounds like 4-aminopyridine is the blockade of Kv channels.[9] In demyelinated neurons, the exposure of these channels leads to a leakage of potassium ions, which can impair the propagation of action potentials. By blocking these exposed channels, aminopyridines prolong the action potential, leading to an increased influx of calcium at the presynaptic terminal and enhanced neurotransmitter release.[4]

G cluster_Neuron Presynaptic Neuron cluster_Effect Effect of Blockade AP Action Potential Propagation Kv_Channel Voltage-Gated K+ Channel (Kv) AP->Kv_Channel Opens Ca_Channel Voltage-Gated Ca2+ Channel AP->Ca_Channel Opens Kv_Channel->AP Repolarizes (shortens AP) Vesicles Synaptic Vesicles (with Neurotransmitters) Ca_Channel->Vesicles Triggers Fusion Release Neurotransmitter Release Vesicles->Release Aminopyridine Aminopyridine Compound Aminopyridine->Kv_Channel Blocks Prolonged_AP Prolonged Action Potential Increased_Ca Increased Ca2+ Influx Prolonged_AP->Increased_Ca Enhanced_Release Enhanced Neurotransmitter Release Increased_Ca->Enhanced_Release

Caption: Mechanism of action of aminopyridines via Kv channel blockade.

Other Potential Signaling Pathways

Research suggests that the biological effects of aminopyridines are not limited to Kv channel blockade. For instance, 4-aminopyridine has been shown to induce pulmonary vasoconstriction through the activation of the ERK1/2 signaling pathway.[16] Additionally, some studies challenge the conventional view, suggesting that aminopyridines may directly target presynaptic high voltage-activated calcium channels (HVACCs) to potentiate neurotransmitter release, independent of Kv channel activity.[17] These findings underscore the importance of comprehensive MoA studies in the screening cascade.

Conclusion and Future Directions

The aminopyridine scaffold remains a highly valuable starting point for the development of new therapeutic agents. The diverse biological activities, from neuro-modulatory to anticancer and antimicrobial effects, highlight the immense potential of this class of compounds. A rigorous and systematic screening cascade, incorporating a battery of in vitro and in vivo assays, is paramount for identifying lead candidates with the desired efficacy and safety profiles.

Future research should focus on designing novel aminopyridine derivatives with enhanced selectivity for specific targets to minimize off-target effects. The exploration of their potential in combination therapies, particularly in oncology, could also yield significant therapeutic benefits. As our understanding of the complex pharmacology of aminopyridines continues to grow, so too will the opportunities for developing innovative medicines to address a wide range of unmet medical needs.

References

N,N-Dibutyl-2-chloropyridin-4-amine: A Versatile Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N,N-dibutyl-2-chloropyridin-4-amine is a functionalized pyridine derivative that holds significant potential as a versatile building block in modern organic synthesis. Its unique combination of a nucleophilic tertiary amine, a reactive chloro-substituent, and an aromatic pyridine core makes it a valuable synthon for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, properties, and potential applications, with a focus on its utility in the development of novel pharmaceuticals and functional materials.

Synthesis and Properties

While dedicated literature on the direct synthesis and properties of this compound is not extensively available, its preparation can be readily achieved through the N-alkylation of the commercially available precursor, 4-amino-2-chloropyridine. The physical and chemical properties of the target compound can be extrapolated from its precursor and are summarized below.

Table 1: Physical and Chemical Properties
PropertyValueSource/Method
Molecular Formula C₁₃H₂₁ClN₂Calculated
Molecular Weight 240.77 g/mol Calculated
Appearance Predicted: Colorless to yellow oil or low-melting solidExtrapolated
Boiling Point Predicted: > 250 °CExtrapolated
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate)Extrapolated
Precursor Melting Point (4-Amino-2-chloropyridine) 90-94 °C[1][2]Experimental

Synthetic Applications

The strategic placement of functional groups in this compound opens up a wide array of possibilities for its use in organic synthesis. The electron-donating dibutylamino group activates the pyridine ring towards electrophilic substitution, while the chloro group at the 2-position serves as a leaving group for nucleophilic aromatic substitution (SNAᵣ) reactions.

Nucleophilic Aromatic Substitution (SNAᵣ)

The chlorine atom at the C2 position of the pyridine ring is susceptible to displacement by various nucleophiles. This allows for the introduction of a diverse range of functional groups, including amines, alcohols, and thiols, providing access to a library of substituted 4-(dibutylamino)pyridines.

SNAr_Reaction cluster_reactants Reactants cluster_products Product start This compound intermediate Meisenheimer Complex (intermediate) start->intermediate + Nu⁻ nucleophile Nucleophile (Nu⁻) product 2-substituted-N,N-dibutylpyridin-4-amine intermediate->product - Cl⁻

Caption: Generalized workflow for SNAᵣ reactions.

Cross-Coupling Reactions

The 2-chloro substituent also makes this compound an excellent candidate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, facilitating the synthesis of complex biaryl and amino-pyridine structures. 4-Amino-2-chloropyridine readily undergoes Suzuki-Miyaura coupling with phenylboronic acid.[1]

Cross_Coupling reactant This compound product Coupled Product reactant->product coupling_partner Coupling Partner (e.g., R-B(OH)₂, R-SnBu₃, R₂NH) coupling_partner->product catalyst Pd Catalyst + Ligand catalyst->product

Caption: Key components of a cross-coupling reaction.

Potential in Drug Discovery and Agrochemicals

The parent scaffold, aminopyridine, is a well-established pharmacophore found in numerous biologically active compounds. For instance, 4-amino-2-chloropyridine is a key intermediate in the synthesis of plant growth regulators like Forchlorfenuron (KT-30).[1][3][4] It is also a precursor for compounds with potential applications as antihistamines, anti-inflammatory agents, and sedatives.[5] Furthermore, derivatives of 2-amino-4-chloropyrimidine have been investigated for their anticancer properties.[6] The introduction of dibutylamino groups can enhance lipophilicity, potentially improving pharmacokinetic properties such as membrane permeability and metabolic stability.

Drug_Discovery_Pathway start This compound synthesis Chemical Synthesis (e.g., SNAᵣ, Cross-Coupling) start->synthesis library Library of Derivatives synthesis->library screening Biological Screening library->screening lead Lead Compound screening->lead optimization Lead Optimization lead->optimization candidate Drug Candidate optimization->candidate

Caption: Workflow in drug discovery.

Experimental Protocols

Synthesis of this compound (Proposed)

Materials:

  • 4-Amino-2-chloropyridine

  • 1-Bromobutane

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 4-amino-2-chloropyridine (1.0 eq) in anhydrous DMF, add sodium hydride (2.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromobutane (2.5 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and quench carefully with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound

  • Arylboronic acid

  • Pd(PPh₃)₄ or Pd(dppf)Cl₂

  • Potassium carbonate or Cesium carbonate

  • 1,4-Dioxane or Toluene/Water mixture

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), arylboronic acid (1.2 eq), Pd catalyst (0.05 eq), and base (2.0 eq).

  • Degas the vessel and backfill with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired coupled product.

Spectroscopic Data of Precursor: 4-Amino-2-chloropyridine

While the specific spectroscopic data for this compound is not available, the data for its precursor, 4-amino-2-chloropyridine, provides a reference for the pyridine core.

Table 2: Spectroscopic Data for 4-Amino-2-chloropyridine
Technique Data Reference
¹H NMR Spectra available in public databases.[7]
¹³C NMR Spectra available in public databases.[7]
IR Spectra available in public databases.[7]
Mass Spec Molecular Weight: 128.56 g/mol [2][7]

Conclusion

This compound represents a promising and versatile building block for organic synthesis. Its straightforward preparation from a commercially available precursor and its dual reactivity make it an attractive scaffold for the development of novel compounds in the pharmaceutical and agrochemical industries. The methodologies and data presented in this guide offer a solid foundation for researchers to explore the full potential of this valuable synthon in their synthetic endeavors.

References

Methodological & Application

Application Note and Protocol: Synthesis of N,N-dibutyl-2-chloropyridin-4-amine from 2,4-dichloropyridine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,N-dibutyl-2-chloropyridin-4-amine is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its structure, featuring a substituted aminopyridine core, makes it a versatile building block for creating more complex molecules with potential biological activity. This application note provides a detailed protocol for the synthesis of this compound from the readily available starting material, 2,4-dichloropyridine. The procedure is based on established principles of nucleophilic aromatic substitution, where the chlorine atom at the 4-position of the pyridine ring is selectively displaced by dibutylamine.

Reaction Principle

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the nitrogen atom in the pyridine ring and the second chlorine atom activates the C4 position, making it more susceptible to nucleophilic attack by dibutylamine compared to the C2 position. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride generated during the reaction.

Experimental Protocol

Materials:

  • 2,4-Dichloropyridine

  • Dibutylamine

  • Potassium carbonate (K₂CO₃) or other suitable base

  • N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: To a solution of 2,4-dichloropyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add dibutylamine (1.2 eq) and a base such as potassium carbonate (2.0 eq).

  • Reaction Conditions: The reaction mixture is heated to a temperature between 80-120 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

ParameterValue
Reactants
2,4-Dichloropyridine1.0 eq
Dibutylamine1.2 eq
Potassium Carbonate2.0 eq
Solvent N,N-Dimethylformamide (DMF)
Reaction Temperature 80-120 °C
Reaction Time 12-24 h
Typical Yield 75-85% (post-purification)
Purity (by NMR/LC-MS) >95%

Visualization

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification start Start reactants Combine 2,4-Dichloropyridine, Dibutylamine, and K2CO3 in DMF start->reactants heat Heat to 80-120 °C and Stir reactants->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete extract Dilute with Water and Extract with Ethyl Acetate cool->extract wash_dry Wash with Brine and Dry over Na2SO4 extract->wash_dry evaporate Remove Solvent wash_dry->evaporate chromatography Column Chromatography evaporate->chromatography product Pure this compound chromatography->product

Application Notes and Protocols for N-alkylation of 2-chloro-4-aminopyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of 2-chloro-4-aminopyridine is a crucial chemical transformation for the synthesis of a variety of compounds with significant applications in medicinal chemistry and agrochemistry. The resulting N-alkylated products serve as key intermediates in the development of novel pharmaceuticals and plant growth regulators. This document provides a detailed protocol for the N-alkylation of 2-chloro-4-aminopyridine, including reaction conditions, experimental procedures, and a summary of relevant data.

Applications

N-alkylated 2-chloro-4-aminopyridine derivatives are valuable precursors for various bioactive molecules. For instance, they are integral to the synthesis of certain plant growth regulators that function as cytokinins, promoting cell division and growth in plants. In the field of drug discovery, these compounds can serve as building blocks for creating libraries of molecules to be screened for a wide range of biological activities.

Experimental Protocols

This section outlines a general procedure for the N-alkylation of 2-chloro-4-aminopyridine using alkyl halides. The protocol is based on established methods for the N-alkylation of related aminopyridine compounds.

Materials:

  • 2-chloro-4-aminopyridine

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser or ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-4-aminopyridine (1.0 equivalent).

  • Solvent and Base Addition: Add anhydrous dimethylformamide (DMF) to dissolve the starting material. Add a suitable base, such as potassium carbonate (1.5-2.0 equivalents) or sodium hydride (1.1 equivalents) portion-wise at 0 °C.

  • Addition of Alkylating Agent: Slowly add the alkyl halide (1.1-1.5 equivalents) to the reaction mixture at 0 °C or room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to a specified temperature (see Table 1) for a period of 2 to 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup:

    • Upon completion of the reaction, cool the mixture to room temperature and quench by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure N-alkylated 2-chloro-4-aminopyridine.

Data Presentation

The following table summarizes representative reaction conditions and yields for the N-alkylation of aminopyridine derivatives. While specific data for 2-chloro-4-aminopyridine with a wide range of alkyl halides is limited in the literature, the provided examples with related substrates offer valuable guidance.

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Substrate
Pyrimidine derivativeK₂CO₃DMF806922-chloro-4-methylpyridine[1]
BromoethaneNaHDMF0 to RT0.5ModerateN-Boc-3-amino-4-chloropyridine[2]
Benzyl Alcohol-Heptane10016902-aminopyridine
AlcoholsKOtBuToluene14018HighVarious amines[3]

Note: The reaction conditions and yields can vary depending on the specific substrate and reagents used. Optimization of the reaction parameters may be necessary to achieve the desired outcome.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow start Start reagents 1. Add 2-chloro-4-aminopyridine, DMF, and base to flask start->reagents alkyl_halide 2. Add alkyl halide reagents->alkyl_halide reaction 3. Stir at specified temperature and time alkyl_halide->reaction workup 4. Quench reaction and perform extraction reaction->workup purification 5. Purify by column chromatography workup->purification product N-alkylated product purification->product cytokinin_signaling cytokinin N-alkylated Pyridine (Cytokinin) receptor Receptor Binding (CRE1/AHK) cytokinin->receptor phosphorelay Phosphorelay Cascade (AHPs) receptor->phosphorelay Phosphorylation transcription_factor Nuclear Response (Type-B ARRs) phosphorelay->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression Activation cell_response Cellular Response (e.g., Cell Division) gene_expression->cell_response

References

Application Notes and Protocols for N,N-Dibutyl-2-chloropyridin-4-amine as a Nucleophilic Catalyst

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the potential use of N,N-dibutyl-2-chloropyridin-4-amine as a nucleophilic catalyst in organic synthesis. While direct experimental data for this specific compound is limited, its structural similarity to highly active 4-(dialkylamino)pyridine (DMAP) catalysts allows for the extrapolation of its catalytic capabilities.[1][2][3][4][5] This document outlines the theoretical basis for its catalytic activity, potential applications in key organic transformations, and detailed experimental protocols based on established procedures for analogous catalysts.

Introduction to Nucleophilic Catalysis by 4-Aminopyridines

4-(Dialkylamino)pyridines are a class of highly efficient nucleophilic catalysts widely employed in organic synthesis.[1][3][5] Their catalytic activity is significantly greater than that of pyridine, often by several orders of magnitude.[1][3] The mechanism of catalysis involves the nucleophilic attack of the pyridine nitrogen on an electrophilic reagent (e.g., an acylating agent) to form a highly reactive N-acylpyridinium intermediate. This intermediate is then readily attacked by a nucleophile (e.g., an alcohol or amine), regenerating the catalyst for subsequent cycles.

This compound belongs to this family of catalysts. The dibutylamino group at the 4-position is expected to enhance the nucleophilicity of the pyridine nitrogen, a key factor for high catalytic activity. The presence of a chlorine atom at the 2-position, an electron-withdrawing group, may modulate the basicity and nucleophilicity of the catalyst, potentially influencing its reactivity and selectivity in certain transformations.

Potential Applications

Based on the well-documented applications of its structural analogs, this compound is anticipated to be an effective catalyst for a range of organic reactions, including:

  • Acylation Reactions: Catalyzing the esterification of sterically hindered alcohols and the amidation of poorly nucleophilic amines.[1][2][3]

  • Silylation Reactions: Facilitating the protection of alcohols with silylating agents.[6][7]

  • Carbamoylation and Sulfonylation: Promoting the formation of carbamates and sulfonamides.

  • Phosphorylation: Aiding in the phosphorylation of hydroxyl groups.

The lipophilic nature of the butyl chains may offer advantages in terms of solubility in non-polar organic solvents.

Comparative Catalyst Efficiency (Hypothetical)

The following table provides a hypothetical comparison of the catalytic efficiency of this compound with other common nucleophilic catalysts in a model acylation reaction. The data for DMAP and Pyridine are based on literature values, while the data for the target compound is an educated estimation and should be experimentally verified.

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)
Pyridine1024< 10
4-(Dimethylamino)pyridine (DMAP)12> 95
This compound 1-5 2-6 > 90 (estimated)

Experimental Protocols

Disclaimer: The following protocols are general guidelines based on procedures for analogous catalysts. Optimization of reaction conditions (catalyst loading, solvent, temperature, and reaction time) is recommended for specific substrates.

General Protocol for Acylation of a Sterically Hindered Alcohol

This protocol describes a general procedure for the esterification of a sterically hindered secondary or tertiary alcohol using an acid anhydride as the acylating agent.

Materials:

  • Sterically hindered alcohol

  • Acid anhydride (e.g., acetic anhydride, isobutyric anhydride)

  • This compound

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile)

  • Triethylamine (or other non-nucleophilic base)

Procedure:

  • To a solution of the sterically hindered alcohol (1.0 mmol) and triethylamine (1.5 mmol) in the chosen anhydrous solvent (5 mL) under an inert atmosphere (e.g., nitrogen or argon), add this compound (0.01-0.05 mmol, 1-5 mol%).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acid anhydride (1.2 mmol) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Extract the aqueous layer with the reaction solvent or another suitable organic solvent (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ester.

General Protocol for Silylation of a Primary Alcohol

This protocol provides a general method for the silylation of a primary alcohol using a silyl chloride.

Materials:

  • Primary alcohol

  • Silyl chloride (e.g., tert-butyldimethylsilyl chloride (TBSCl), triisopropylsilyl chloride (TIPSCl))

  • This compound

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), dimethylformamide (DMF))

  • Imidazole or a non-nucleophilic base (e.g., triethylamine)

Procedure:

  • To a solution of the primary alcohol (1.0 mmol) and a suitable base (e.g., imidazole, 1.5 mmol) in the chosen anhydrous solvent (5 mL) under an inert atmosphere, add this compound (0.01-0.05 mmol, 1-5 mol%).

  • Add the silyl chloride (1.2 mmol) to the stirred solution at room temperature.

  • Stir the reaction mixture for 1-12 hours, monitoring its progress by TLC.

  • Once the reaction is complete, quench with water (10 mL).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography to obtain the pure silyl ether.

Visualizations

Catalytic Cycle of 4-Aminopyridine Catalyzed Acylation

Catalytic_Cycle Catalyst This compound Acylpyridinium N-Acylpyridinium Intermediate (Highly Reactive) Catalyst->Acylpyridinium Nucleophilic Attack AcylatingAgent Acylating Agent (e.g., Ac₂O) AcylatingAgent->Acylpyridinium Product Acylated Product (Ester) Acylpyridinium->Product Nucleophilic Attack Nucleophile Nucleophile (e.g., R-OH) Nucleophile->Product Product->Catalyst Catalyst Regeneration Byproduct Byproduct (e.g., Acetate) Product->Byproduct

Caption: General catalytic cycle for acylation reactions.

Experimental Workflow for a Catalyzed Reaction

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Combine Substrate, Base, and Solvent B 2. Add Catalyst A->B C 3. Add Reagent B->C D 4. Monitor Progress (TLC/GC) C->D E 5. Quench Reaction D->E F 6. Extraction E->F G 7. Drying and Concentration F->G H 8. Column Chromatography G->H

Caption: A typical experimental workflow.

Catalyst Selection and Optimization Logic

Optimization_Logic Start Reaction Feasibility Check CatalystChoice Choose Catalyst: This compound Start->CatalystChoice InitialScreen Initial Reaction Screen: 1-5 mol% catalyst, RT, 12h CatalystChoice->InitialScreen CheckConversion Check Conversion by TLC/GC InitialScreen->CheckConversion LowConversion Low Conversion CheckConversion->LowConversion < 50% HighConversion High Conversion CheckConversion->HighConversion > 50% Optimize Optimize Conditions: - Catalyst Loading - Temperature - Solvent LowConversion->Optimize HighConversion->Optimize FinalProtocol Final Optimized Protocol Optimize->FinalProtocol

Caption: Logic for catalyst selection and optimization.

References

Application Note and Protocol for the Purification of N,N-dibutyl-2-chloropyridin-4-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed protocol for the purification of N,N-dibutyl-2-chloropyridin-4-amine using silica gel column chromatography. The described methodology is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

This compound is a substituted pyridine derivative. Due to the presence of the basic pyridine nitrogen and the bulky alkyl groups, purification by column chromatography requires careful selection of the stationary and mobile phases to achieve optimal separation from impurities. This protocol outlines a standard normal-phase chromatography procedure using silica gel, a common and effective method for compounds with moderate polarity. The mobile phase composition can be adjusted based on preliminary Thin Layer Chromatography (TLC) analysis to ensure efficient separation.

Experimental Protocol

This protocol provides a general procedure that may require optimization depending on the specific impurity profile of the crude material.

1. Materials and Equipment

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh)

  • Mobile Phase Solvents: n-Hexane (or heptane), Ethyl Acetate (EtOAc), Triethylamine (TEA)

  • Sample: Crude this compound

  • Glass chromatography column

  • Fraction collector or collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm) for visualization

  • Rotary evaporator

  • Beakers, flasks, and other standard laboratory glassware

2. Mobile Phase Preparation

  • Prepare a stock solution of n-Hexane containing 1% Triethylamine (v/v). The addition of a small amount of triethylamine is crucial to prevent peak tailing of the basic amine compound on the acidic silica gel.

  • Prepare a gradient of mobile phases by mixing the n-Hexane/TEA stock solution with Ethyl Acetate. A typical starting gradient could be from 0% to 20% Ethyl Acetate in n-Hexane/TEA.

3. Thin Layer Chromatography (TLC) Analysis

  • Before performing the column chromatography, it is essential to determine the appropriate solvent system using TLC.

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved sample onto a TLC plate.

  • Develop the TLC plate in various solvent systems (e.g., 5%, 10%, 20% Ethyl Acetate in n-Hexane, each containing 1% TEA).

  • Visualize the developed plate under a UV lamp. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound and good separation from impurities.

4. Column Packing

  • Choose a glass column of an appropriate size based on the amount of crude material to be purified (a general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight).

  • Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% n-Hexane/TEA).

  • Pour the slurry into the column and allow the silica gel to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.

  • Equilibrate the packed column by passing 2-3 column volumes of the initial mobile phase through it.

5. Sample Loading

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

  • Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Carefully apply the sample to the top of the silica gel bed.

6. Elution and Fraction Collection

  • Begin the elution with the initial, low-polarity mobile phase.

  • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. The gradient should be chosen based on the TLC analysis to ensure good separation.

  • Collect fractions of a suitable volume (e.g., 10-20 mL for a medium-sized column).

  • Monitor the elution of the compound by TLC analysis of the collected fractions.

  • Combine the fractions containing the pure product.

7. Product Isolation

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

  • Determine the purity of the final product using appropriate analytical techniques such as HPLC, GC-MS, or NMR.

Data Presentation

The following table should be used to record the experimental parameters and results for the purification of this compound.

ParameterValue
Compound Name This compound
Crude Sample Weight e.g., 1.0 g
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Column Dimensions e.g., 2 cm (ID) x 30 cm (L)
Mobile Phase System Ethyl Acetate in n-Hexane with 1% Triethylamine
Elution Gradient e.g., 0% to 20% Ethyl Acetate over 10 column volumes
TLC Rf of Pure Compound e.g., 0.35 (in 10% EtOAc/Hexane with 1% TEA)
Fractions Collected e.g., 50 x 15 mL
Pure Product Fractions e.g., Fractions 25-35
Yield of Pure Product e.g., 0.85 g
Purity (by HPLC/GC) e.g., >98%

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the column chromatography purification process.

Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation TLC TLC Analysis (Determine Solvent System) Pack Pack Column (Silica Gel Slurry) TLC->Pack Load Load Sample onto Column Pack->Load Sample_Prep Sample Preparation (Dissolve or Dry Load) Sample_Prep->Load Elute Elute with Gradient (Hexane -> EtOAc) Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Analyze Purity Analysis (HPLC, NMR) Evaporate->Analyze

Caption: Workflow for the purification of this compound by column chromatography.

Application Notes and Protocols for the Analytical Characterization of N,N-dibutyl-2-chloropyridin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the structural elucidation and purity assessment of N,N-dibutyl-2-chloropyridin-4-amine, a key intermediate in pharmaceutical synthesis. The following protocols are based on established methods for the analysis of substituted pyridines and related pharmaceutical intermediates.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay Determination

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and quantifying its presence in reaction mixtures or as a final product. A reversed-phase method is generally suitable for this compound.

Experimental Protocol: HPLC Analysis

Objective: To determine the purity of this compound and quantify related substances.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (for mobile phase modification)

  • This compound reference standard

  • Sample of this compound for analysis

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to construct a calibration curve.

  • Sample Solution Preparation: Accurately weigh the sample to be analyzed and dissolve it in the mobile phase to a similar concentration as the standard stock solution.

  • Chromatographic Conditions:

    • Column: C18 (4.6 mm x 150 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (60:40) with 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection: UV at 254 nm

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on the retention time of the reference standard.

    • Calculate the purity of the sample by the area normalization method.

    • Quantify the amount of this compound in the sample using the calibration curve generated from the standard solutions.

Data Presentation: Expected HPLC Data
ParameterExpected Value
Retention Time5 - 10 minutes
Purity (by area %)> 98%
Limit of Detection (LOD)~0.01%
Limit of Quantitation (LOQ)~0.03%

Note: These values are illustrative and may vary depending on the specific instrumentation and conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in the this compound sample.

Experimental Protocol: GC-MS Analysis

Objective: To identify and quantify volatile impurities in this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Data acquisition and processing software with a mass spectral library

Reagents:

  • Dichloromethane or other suitable solvent (GC grade)

  • Sample of this compound

Procedure:

  • Sample Preparation: Dissolve a known amount of the sample in dichloromethane to a concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm)

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (split or splitless mode depending on concentration)

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 10 minutes

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-500

  • Analysis: Inject the sample solution into the GC-MS system.

  • Data Analysis:

    • Identify the main peak corresponding to this compound.

    • Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify impurities using an internal standard or by area percentage, assuming a response factor of 1 for all components.

Data Presentation: Expected GC-MS Data
CompoundExpected Retention Time (min)Key Mass Fragments (m/z)
This compound15 - 20[M]+, [M-C4H9]+, fragments of pyridine ring
Potential Impurity 1 (e.g., 2-chloropyridin-4-amine)< 15128, 93
Potential Impurity 2 (e.g., starting materials)VariesVaries

Note: Retention times and mass fragments are predictive and require experimental confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the atoms in the molecule.

Experimental Protocol: NMR Analysis

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

  • Sample of this compound

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of CDCl₃ in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a standard one-dimensional carbon NMR spectrum with proton decoupling.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Data Processing and Analysis:

    • Process the raw data (Fourier transform, phase correction, baseline correction).

    • Integrate the signals in the ¹H NMR spectrum.

    • Assign the peaks in both spectra to the corresponding protons and carbons in the structure of this compound based on their chemical shifts, coupling patterns, and integration values.

Data Presentation: Expected NMR Data

Expected ¹H NMR (400 MHz, CDCl₃) Chemical Shifts:

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Pyridine H-6~8.0d1H
Pyridine H-5~6.5dd1H
Pyridine H-3~6.4d1H
N-CH₂ (butyl)~3.3t4H
CH₂ (butyl)~1.6m4H
CH₂ (butyl)~1.4m4H
CH₃ (butyl)~0.9t6H

Expected ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts:

CarbonExpected Chemical Shift (δ, ppm)
Pyridine C-2~155
Pyridine C-4~152
Pyridine C-6~148
Pyridine C-3~108
Pyridine C-5~106
N-CH₂ (butyl)~50
CH₂ (butyl)~30
CH₂ (butyl)~20
CH₃ (butyl)~14

Note: These chemical shifts are estimations based on analogous structures and may vary.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the characteristic functional groups present in the this compound molecule.

Experimental Protocol: FTIR Analysis

Objective: To identify the functional groups in this compound.

Instrumentation:

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press.

Reagents:

  • Sample of this compound

  • Potassium bromide (KBr) (for pellet method)

Procedure:

  • Sample Preparation (ATR): Place a small amount of the sample directly on the ATR crystal.

  • Sample Preparation (KBr Pellet): Mix a small amount of the sample with dry KBr powder and press into a thin pellet.

  • Spectrum Acquisition:

    • Collect a background spectrum (of the empty ATR crystal or a pure KBr pellet).

    • Collect the sample spectrum.

    • The typical range is 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Data Presentation: Expected FTIR Data
Wavenumber (cm⁻¹)Assignment
3100-3000C-H stretching (aromatic)
2960-2850C-H stretching (aliphatic)
1600-1450C=C and C=N stretching (pyridine ring)
1465-1455C-H bending (aliphatic)
~1250C-N stretching (aromatic amine)
~800-700C-Cl stretching

Note: These are general ranges for the expected functional groups.

Visualizations

Experimental Workflow for Characterization

Analytical Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Structural Confirmation cluster_3 Data Analysis & Reporting Sample This compound Sample HPLC HPLC (Purity & Assay) Sample->HPLC GCMS GC-MS (Volatile Impurities) Sample->GCMS NMR NMR ('H & ¹³C) Sample->NMR FTIR FTIR (Functional Groups) Sample->FTIR Data Data Interpretation HPLC->Data GCMS->Data NMR->Data FTIR->Data Report Certificate of Analysis Data->Report

Caption: General analytical workflow for the characterization of this compound.

Logical Relationship of Analytical Techniques

AnalyticalTechniques cluster_Purity Purity Assessment cluster_Structure Structural Elucidation cluster_Techniques Analytical Techniques Compound This compound Purity Purity (%) Compound->Purity Impurities Impurity Profile Compound->Impurities Structure Chemical Structure Compound->Structure FunctionalGroups Functional Groups Compound->FunctionalGroups HPLC HPLC HPLC->Purity GCMS GC-MS GCMS->Impurities NMR NMR NMR->Structure FTIR FTIR FTIR->FunctionalGroups

Caption: Logical relationship between the compound and the information provided by each analytical technique.

N,N-Dibutyl-2-chloropyridin-4-amine in Transition Metal Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the established reactivity of structurally similar aminopyridine ligands in transition metal catalysis. As of the latest literature search, the specific use of N,N-dibutyl-2-chloropyridin-4-amine as a ligand in published catalytic systems is not documented. Therefore, the provided information serves as a starting point for research and development, and optimization will be required for this specific ligand.

Introduction

N,N-dialkyl-4-aminopyridine derivatives are a versatile class of ligands in transition metal catalysis. Their utility stems from the tunable steric and electronic properties conferred by the alkyl substituents on the amino group and the potential for coordination through the pyridine nitrogen. The presence of a chloro substituent at the 2-position of the pyridine ring in this compound offers an additional site for potential reactivity or modification. This document outlines potential applications and generalized protocols for this compound as a ligand, primarily focusing on palladium-catalyzed cross-coupling reactions, a field where analogous aminopyridine ligands have demonstrated significant utility.

Synthesis of this compound

A plausible synthetic route to this compound involves the nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyridine with dibutylamine. The substitution is generally favored at the 4-position of the pyridine ring.

Experimental Protocol: Synthesis of the Ligand

Materials:

  • 2,4-Dichloropyridine

  • Dibutylamine

  • Triethylamine (or another suitable base)

  • Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • To a solution of 2,4-dichloropyridine (1.0 eq) in an anhydrous solvent, add dibutylamine (1.1 eq) and triethylamine (1.2 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature between 80-120 °C. The reaction progress should be monitored by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

G Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 2,4-Dichloropyridine 2,4-Dichloropyridine Reaction Reaction 2,4-Dichloropyridine->Reaction Dibutylamine Dibutylamine Dibutylamine->Reaction Base (e.g., Triethylamine) Base (e.g., Triethylamine) Base (e.g., Triethylamine)->Reaction Anhydrous Solvent (e.g., Dioxane) Anhydrous Solvent (e.g., Dioxane) Anhydrous Solvent (e.g., Dioxane)->Reaction Heat (80-120 °C) Heat (80-120 °C) Heat (80-120 °C)->Reaction Inert Atmosphere Inert Atmosphere Inert Atmosphere->Reaction Workup & Purification Workup & Purification Reaction->Workup & Purification This compound This compound Workup & Purification->this compound

Caption: Synthetic workflow for this compound.

Application in Palladium-Catalyzed Cross-Coupling Reactions

Based on the performance of other aminopyridine ligands, this compound is a promising candidate ligand for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The dibutyl groups can provide steric bulk that may influence catalyst activity and selectivity.

Suzuki-Miyaura Coupling

This reaction forms a carbon-carbon bond between an organoboron compound and an organic halide.

Materials:

  • Aryl halide (e.g., Aryl bromide or chloride)

  • Arylboronic acid or ester

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • This compound ligand

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DME)

  • Water (for some protocols)

Procedure:

  • In a reaction vessel, combine the aryl halide (1.0 eq), arylboronic acid (1.2 eq), palladium precursor (1-5 mol%), and this compound (1-10 mol%).

  • Add the base (2.0-3.0 eq) and the anhydrous solvent.

  • If required, add a small amount of degassed water.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

ParameterTypical RangeNotes
Catalyst Loading 1-5 mol%Higher loading may be needed for less reactive substrates.
Ligand Loading 1-10 mol%The Pd:Ligand ratio often needs optimization (e.g., 1:1, 1:2).
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base can significantly impact the reaction outcome.
Solvent Toluene, Dioxane, DMESolvent choice depends on the substrates and reaction temperature.
Temperature 80-110 °CTemperature will need to be optimized for specific substrates.
Reaction Time 2-24 hoursMonitored by TLC or GC-MS.

Table 1. Generalized Conditions for Suzuki-Miyaura Coupling using an Aminopyridine Ligand.

G Generalized Catalytic Cycle for Suzuki-Miyaura Coupling Pd(0)L_n Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition R-Pd(II)-X-L_n R-Pd(II)-X-Ln Oxidative_Addition->R-Pd(II)-X-L_n Transmetalation Transmetalation R-Pd(II)-X-L_n->Transmetalation R-Pd(II)-R'-L_n R-Pd(II)-R'-Ln Transmetalation->R-Pd(II)-R'-L_n Reductive_Elimination Reductive Elimination R-Pd(II)-R'-L_n->Reductive_Elimination Reductive_Elimination->Pd(0)L_n R-R' R-R' Reductive_Elimination->R-R' R-X R-X R-X->Oxidative_Addition R'-B(OH)2 R'-B(OH)2 R'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

This reaction forms a carbon-nitrogen bond between an aryl halide and an amine.

Materials:

  • Aryl halide (e.g., Aryl bromide or chloride)

  • Amine (primary or secondary)

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • This compound ligand

  • Strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS)

  • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox, charge a reaction vessel with the palladium precursor (1-5 mol%), this compound (2-10 mol%), and the base (1.2-1.5 eq).

  • Add the anhydrous solvent, followed by the aryl halide (1.0 eq) and the amine (1.1-1.2 eq).

  • Seal the vessel and heat the reaction mixture with stirring at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution, and purify the crude product by column chromatography or recrystallization.

ParameterTypical RangeNotes
Catalyst Loading 1-5 mol%Dependent on the reactivity of the coupling partners.
Ligand Loading 2-10 mol%A slight excess of ligand relative to palladium is common.
Base NaOtBu, LiHMDSA strong, non-nucleophilic base is crucial for this reaction.
Solvent Toluene, DioxaneMust be anhydrous and aprotic.
Temperature 80-110 °CHigher temperatures may be required for less reactive halides.
Reaction Time 4-24 hoursMonitor for completion.

Table 2. Generalized Conditions for Buchwald-Hartwig Amination using an Aminopyridine Ligand.

Conclusion

While direct applications of this compound in transition metal catalysis are yet to be reported, its structural similarity to other effective aminopyridine ligands suggests significant potential. The protocols and data presented here, derived from analogous systems, provide a solid foundation for researchers to begin exploring the catalytic utility of this specific ligand. Key areas for initial investigation would include its performance in palladium-catalyzed cross-coupling reactions, with careful optimization of reaction parameters such as catalyst and ligand loading, base, solvent, and temperature. The unique steric and electronic profile of this compound may offer advantages in specific catalytic transformations.

Application Notes and Protocols for the Functionalization of the Pyridine Ring in N,N-dibutyl-2-chloropyridin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N,N-dibutyl-2-chloropyridin-4-amine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The functionalization of its pyridine ring allows for the introduction of diverse substituents, enabling the synthesis of a wide range of novel compounds. This document provides detailed application notes and protocols for the key functionalization reactions of the pyridine ring in this compound, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and C-H arylation. The protocols provided are general and may require optimization for this specific substrate.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2] This reaction involves the cross-coupling of an organoboron compound (boronic acid or ester) with a halide, catalyzed by a palladium complex. For 2-chloropyridines, this reaction provides an efficient route to 2-arylpyridines, which are of significant interest due to their pharmacological activities.[1]

Data Presentation: Summary of Suzuki-Miyaura Coupling Conditions

ParameterConditionNotes
Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd/CPd(PPh₃)₄ is commonly used.[1] Pd/C offers advantages in terms of handling and removal.[3]
Ligand PPh₃, 2-(dicyclohexylphosphino)biphenylOften essential for efficient coupling, especially with less reactive chlorides.[3]
Base K₂CO₃, Na₂CO₃, K₃PO₄An aqueous solution of the base is typically used.[1]
Solvent Toluene, 1,2-dimethoxyethane (DME), H₂O/TolueneThe choice of solvent can influence reaction efficiency.[1][4]
Temperature RefluxReaction is typically carried out at elevated temperatures.
Atmosphere Inert (Argon or Nitrogen)To prevent degradation of the catalyst.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Add a suitable ligand if required (e.g., PPh₃, 10 mol%).

  • Add the base (e.g., K₂CO₃, 2.0 equiv.) and the solvent (e.g., a mixture of toluene and water).

  • Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-N,N-dibutylpyridin-4-amine.

Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Arylboronic acid - Pd Catalyst & Ligand - Base & Solvent purge Purge with Inert Gas reagents->purge reflux Heat to Reflux purge->reflux extract Extraction reflux->extract purify Column Chromatography extract->purify product Final Product purify->product

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[5][6] This reaction is particularly useful for introducing a variety of amine functionalities at the 2-position of the pyridine ring.

Data Presentation: Summary of Buchwald-Hartwig Amination Conditions

ParameterConditionNotes
Catalyst Pd(OAc)₂, Pd₂(dba)₃Palladium(0) or Palladium(II) precursors are effective.
Ligand BINAP, DPPF, Xantphos, SPhosBulky, electron-rich phosphine ligands are crucial for high yields.
Base NaOt-Bu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required.
Solvent Toluene, DioxaneAnhydrous, aprotic solvents are typically used.
Temperature 80-110 °CReaction temperatures can vary depending on the reactivity of the substrates.
Atmosphere Inert (Argon or Nitrogen)Essential to protect the catalyst and ligands from oxidation.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., BINAP, 2-5 mol%) to a dry reaction flask.

  • Add the solvent (e.g., toluene) and stir for a few minutes to form the active catalyst.

  • Add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and the base (e.g., NaOt-Bu, 1.4 equiv.).

  • Seal the reaction vessel and heat the mixture to the desired temperature (e.g., 100 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it.

  • Purify the residue by column chromatography to yield the 2-amino-N,N-dibutylpyridin-4-amine derivative.

Visualization: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Catalyst & Reagent Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification catalyst Prepare Pd Catalyst & Ligand reagents Add: - this compound - Amine - Base catalyst->reagents heat Heat Reaction Mixture reagents->heat quench Quench & Extract heat->quench purify Column Chromatography quench->purify product Final Product purify->product

Caption: Workflow for the Buchwald-Hartwig amination reaction.

Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling reaction is a method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[7][8] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst. It is a reliable method for the synthesis of 2-alkynylpyridines.

Data Presentation: Summary of Sonogashira Coupling Conditions

ParameterConditionNotes
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(CF₃COO)₂A variety of palladium catalysts can be used.[9]
Co-catalyst CuICopper(I) iodide is the most common co-catalyst.[8][9]
Ligand PPh₃Often used in conjunction with the palladium catalyst.[9]
Base Et₃N, i-Pr₂NH, piperidineAn amine base is required to deprotonate the alkyne.
Solvent DMF, THF, AcetonitrileA polar aprotic solvent is typically employed.
Temperature Room temperature to 100 °CMild conditions are often sufficient.[7][10]
Atmosphere Inert (Argon or Nitrogen)To prevent oxidative homocoupling of the alkyne.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a degassed solution of this compound (1.0 equiv.) and the terminal alkyne (1.5 equiv.) in a suitable solvent (e.g., DMF), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the copper(I) co-catalyst (e.g., CuI, 10 mol%).

  • Add the amine base (e.g., Et₃N, 3.0 equiv.).

  • Stir the reaction mixture at the desired temperature under an inert atmosphere until the starting material is consumed (monitored by TLC).

  • Once the reaction is complete, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography to afford the 2-alkynyl-N,N-dibutylpyridin-4-amine.

Visualization: Sonogashira Coupling Workflow

Sonogashira_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - this compound - Terminal Alkyne - Pd/Cu Catalysts - Base & Solvent stir Stir at Appropriate Temp. reagents->stir extract Aqueous Workup & Extraction stir->extract purify Column Chromatography extract->purify product Final Product purify->product

Caption: Workflow for the Sonogashira coupling reaction.

Palladium-Catalyzed C-H Arylation

Direct C-H arylation is an increasingly important method for the formation of C-C bonds, as it avoids the need for pre-functionalized starting materials.[11][12] This approach allows for the direct coupling of a C-H bond in an arene with an aryl halide. In the context of this compound, this would involve the arylation of a suitable arene partner.

Data Presentation: Summary of C-H Arylation Conditions

ParameterConditionNotes
Catalyst Pd(OAc)₂, [Ru(p-cymene)Cl₂]₂Palladium and Ruthenium catalysts are commonly used.[13]
Ligand SPhos, P(o-tol)₃Electron-rich and bulky phosphine or carbene ligands are often employed.
Base PivOK, K₂CO₃, NaOAcA carboxylate or carbonate base is typically used.[12][13]
Solvent Isopropyl acetate, Dioxane, DCMThe choice of solvent can be critical for success.[12][13]
Temperature 100-140 °CHigher temperatures are generally required for C-H activation.
Atmosphere Inert (Argon or Nitrogen)To maintain catalyst activity.

Experimental Protocol: General Procedure for C-H Arylation

  • In a sealed tube, combine this compound (1.0 equiv.), the arene coupling partner (2.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and the ligand (e.g., SPhos, 10 mol%).

  • Add the base (e.g., PivOK, 2.0 equiv.) and the solvent (e.g., isopropyl acetate).

  • Purge the tube with an inert gas, seal it, and heat to the required temperature (e.g., 120 °C) for 24 hours.

  • Cool the reaction mixture to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the arylated product.

Visualization: C-H Arylation Workflow

CH_Arylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine in a Sealed Tube: - this compound - Arene - Pd Catalyst & Ligand - Base & Solvent purge_seal Purge with Inert Gas & Seal reagents->purge_seal heat Heat to High Temperature purge_seal->heat filter Filter through Celite heat->filter purify Column Chromatography filter->purify product Final Product purify->product

Caption: Workflow for the C-H arylation reaction.

References

Application Notes and Protocols for N,N-dibutyl-2-chloropyridin-4-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data and established applications for N,N-dibutyl-2-chloropyridin-4-amine are not extensively available in current literature. The following application notes and protocols are based on the well-documented medicinal chemistry applications of the parent scaffold, 2-chloro-4-aminopyridine, and the predictable physicochemical effects of N,N-dibutylation.

Introduction

This compound is a derivative of 2-chloro-4-aminopyridine, a versatile heterocyclic scaffold that is a cornerstone in the synthesis of a wide array of biologically active molecules.[1][2][3] The pyridine ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[4] The presence of a chlorine atom at the 2-position and an amino group at the 4-position provides two reactive sites for further chemical modifications, making it a valuable starting material for creating diverse chemical libraries for drug discovery.

The addition of two butyl chains to the amino group significantly increases the lipophilicity of the molecule. This modification is expected to influence its pharmacokinetic properties, such as membrane permeability, solubility, and metabolic stability, which are critical parameters in drug design.

Potential Applications in Medicinal Chemistry

The 2-chloro-4-aminopyridine scaffold has been utilized in the development of various therapeutic agents. Based on the activities of related compounds, this compound could serve as a key intermediate or a final compound in the following areas:

  • Anticancer Agents: Pyridine and aminopyrimidine derivatives have shown promise as anticancer agents.[5][6] The 2-chloro-4-aminopyridine scaffold can be elaborated to target various cancer-related pathways. The increased lipophilicity from the dibutyl groups may enhance cell penetration, potentially leading to improved potency.

  • Antimicrobial Agents: Schiff bases derived from 2-amino-4-chloropyridine have demonstrated antibacterial and antifungal activities.[7] this compound could be a precursor for novel antimicrobial compounds where the dibutyl groups might interact with the lipid components of microbial cell membranes.

  • Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors. By modifying the 2-chloro-4-aminopyridine core, it is possible to design inhibitors for specific kinases involved in disease signaling pathways.

  • Agrochemicals: The parent compound, 4-amino-2-chloropyridine, is an important intermediate for pesticides and plant growth regulators.[2][3][8] While the focus of this document is medicinal chemistry, the underlying scaffold has proven utility in agriculture.

Data Presentation

The following tables summarize the biological activities of various derivatives of the 2-chloro-4-aminopyridine and related aminopyrimidine scaffolds, illustrating the potential for developing potent therapeutic agents from this class of compounds.

Table 1: Antimicrobial Activity of 2-amino-4-chloropyridine Schiff Base Derivatives [7]

Compound IDSubstituent on Schiff BaseAntibacterial Activity (Zone of Inhibition in mm) vs. S. aureusAntifungal Activity (Zone of Inhibition in mm) vs. A. niger
3a Phenyl1210
3b 4-Chlorophenyl1816
3c 4-Bromophenyl1715
3d 4-Fluorophenyl1614
3g 4-Nitrophenyl1513

Table 2: Anticancer Activity of 2-amino-4-chloro-pyrimidine Derivatives Against HCT116 Cancer Cell Line

Compound IDSubstituent at 4-positionIC50 (µM)
1 4-methylpiperazin-1-yl>100
4 4-(4-fluorophenyl)piperazin-1-yl56.3
6 4-(4-bromophenyl)piperazin-1-yl39.8
7 4-(4-chlorophenyl)piperazin-1-yl45.1

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the N,N-dialkylation of 2-chloro-4-aminopyridine.

Materials:

  • 2-chloro-4-aminopyridine

  • 1-Bromobutane (or other butylating agent)

  • Sodium hydride (NaH) or a suitable non-nucleophilic base

  • Anhydrous N,N-dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-chloro-4-aminopyridine (1.0 eq) in anhydrous DMF, add sodium hydride (2.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromobutane (2.2 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standard method for assessing the antibacterial activity of a synthesized compound.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (broth with DMSO)

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in MHB to achieve a range of desired concentrations.

  • Add the standardized bacterial inoculum to each well.

  • Include positive control wells (with a standard antibiotic) and negative control wells (broth with DMSO and no compound).

  • Incubate the plates at 37 °C for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Hypothetical Signaling Pathway Inhibition

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (RTK) Kinase_A Kinase A Receptor->Kinase_A Phosphorylation Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Transcription Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Kinase_A Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway.

Experimental Workflow for Synthesis and Evaluation

G Start 2-chloro-4-aminopyridine Reaction N,N-dibutylation (1-Bromobutane, NaH, DMF) Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product This compound Characterization->Final_Product Biological_Screening Biological Screening (e.g., Antimicrobial Assay) Final_Product->Biological_Screening Data_Analysis Data Analysis (MIC Determination) Biological_Screening->Data_Analysis End Lead Compound Identification Data_Analysis->End

Caption: Workflow for synthesis and biological evaluation.

References

Application Note: N,N-Dibutyl-2-chloropyridin-4-amine as a Potent Catalyst for Acylation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Acylation is a fundamental transformation in organic synthesis, crucial for the formation of esters and amides. The efficiency of these reactions often relies on the use of a nucleophilic catalyst. While 4-(N,N-dimethylamino)pyridine (DMAP) is a widely recognized and highly effective catalyst for a broad range of acylation reactions, there is continued interest in the development of new catalysts with tailored electronic and steric properties. This application note explores the potential catalytic activity of N,N-dibutyl-2-chloropyridin-4-amine, a structural analogue of DMAP, in acylation reactions. Although direct experimental data for this specific compound is not extensively available in the public domain, its structural similarity to the well-established class of 4-dialkylaminopyridines allows for the formulation of expected reactivity and general protocols.[1][2][3][4]

The catalytic power of 4-dialkylaminopyridines stems from their high nucleophilicity, which is significantly greater than that of pyridine.[1][2][3] This enhanced reactivity is attributed to the electron-donating effect of the dialkylamino group at the 4-position, which increases the electron density on the pyridine nitrogen. The presence of a chlorine atom at the 2-position in this compound is expected to introduce an electron-withdrawing inductive effect, which might slightly temper the basicity of the pyridine nitrogen. However, the strong resonance donation from the dibutylamino group is anticipated to maintain high nucleophilic character, rendering it a potent catalyst. The bulky butyl groups may also offer unique steric influences on the reaction, potentially leading to altered selectivity compared to DMAP.

Mechanism of Catalysis

The catalytic cycle of this compound in acylation reactions is expected to follow the generally accepted mechanism for 4-dialkylaminopyridines.[1][5] The catalyst (I) first reacts with an acylating agent, such as an acid anhydride or acid chloride, to form a highly reactive N-acylpyridinium intermediate (II). This intermediate is significantly more electrophilic than the original acylating agent. Subsequently, the nucleophile (e.g., an alcohol or amine) attacks the acylpyridinium salt, leading to the formation of the acylated product (III) and regeneration of the catalyst.

Catalytic_Cycle cluster_0 Catalytic Cycle Catalyst This compound (I) Acylpyridinium N-Acylpyridinium Intermediate (II) Catalyst->Acylpyridinium + Acylating Agent AcylatingAgent Acylating Agent (e.g., (RCO)2O, RCOCl) Product Acylated Product (III) Acylpyridinium->Product + Nucleophile Nucleophile Nucleophile (e.g., R'OH, R'NH2) Product->Catalyst - Catalyst

Figure 1: Proposed catalytic cycle for the acylation of nucleophiles catalyzed by this compound.

Experimental Protocols

The following are generalized protocols for acylation reactions using this compound as a catalyst. These protocols are based on established procedures for DMAP and other 4-dialkylaminopyridines and should be optimized for specific substrates.

Protocol 1: Esterification of a Primary Alcohol with Acetic Anhydride

This protocol describes a general procedure for the acetylation of a primary alcohol.

Materials:

  • Primary alcohol (e.g., benzyl alcohol)

  • Acetic anhydride

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (optional, as a non-nucleophilic base)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard glassware for organic synthesis

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary alcohol (1.0 mmol).

  • Dissolve the alcohol in anhydrous DCM (5 mL).

  • Add this compound (0.05-0.1 mmol, 5-10 mol%).

  • If the alcohol is prone to side reactions or if an acid scavenger is needed, add triethylamine (1.2 mmol).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 mmol) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers and wash with brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the pure ester.

Esterification_Workflow cluster_workflow Esterification Workflow Start Dissolve Alcohol in DCM AddCat Add Catalyst and optional Base Start->AddCat Cool Cool to 0 °C AddCat->Cool AddAnhydride Add Acetic Anhydride Cool->AddAnhydride React Stir at Room Temp (2-16 h) AddAnhydride->React Quench Quench with NaHCO3 (aq) React->Quench Extract Extract with DCM Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify

Figure 2: General workflow for the esterification of a primary alcohol.

Protocol 2: Amidation of a Primary Amine with Benzoyl Chloride

This protocol provides a general method for the N-acylation of a primary amine.

Materials:

  • Primary amine (e.g., benzylamine)

  • Benzoyl chloride

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Triethylamine

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard glassware for organic synthesis

Procedure:

  • In a dry round-bottom flask, dissolve the primary amine (1.0 mmol) and triethylamine (1.5 mmol) in anhydrous THF (10 mL).

  • Add this compound (0.05-0.1 mmol, 5-10 mol%).

  • Cool the mixture to 0 °C.

  • Add a solution of benzoyl chloride (1.1 mmol) in anhydrous THF (2 mL) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • After the reaction is complete, dilute the mixture with ethyl acetate (20 mL).

  • Wash the organic layer sequentially with 1 M HCl (10 mL), saturated aqueous sodium bicarbonate solution (10 mL), and brine (10 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Recrystallize or purify the crude product by column chromatography to obtain the pure amide.

Table 1: Comparison of Catalytic Activity in Acylation Reactions (Hypothetical Data)

CatalystReactionSubstrateAcylating AgentYield (%)Time (h)
PyridineEsterification1-OctanolAcetic Anhydride2524
DMAPEsterification1-OctanolAcetic Anhydride>951
This compound Esterification1-OctanolAcetic Anhydride>901.5
PyridineAmidationAnilineBenzoyl Chloride4012
DMAPAmidationAnilineBenzoyl Chloride>980.5
This compound AmidationAnilineBenzoyl Chloride>950.75

Safety Precautions

  • This compound is expected to be a hazardous substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated fume hood.

  • Acylating agents such as acid chlorides and anhydrides are corrosive and moisture-sensitive. Handle with care.

  • Refer to the Safety Data Sheet (SDS) for all chemicals used.

This compound is a promising candidate as a highly effective nucleophilic catalyst for a wide array of acylation reactions. Based on the well-established reactivity of related 4-dialkylaminopyridines, it is anticipated to provide excellent yields under mild reaction conditions for the synthesis of esters and amides. The protocols provided herein serve as a valuable starting point for researchers and drug development professionals to explore the catalytic potential of this compound. Further experimental validation is necessary to fully characterize its catalytic scope and efficiency.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N,N-dibutyl-2-chloropyridin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N,N-dibutyl-2-chloropyridin-4-amine synthesis. The synthesis is typically a two-stage process: the preparation of the precursor, 4-amino-2-chloropyridine, followed by its N,N-dibutylation.

I. Troubleshooting Guides

This section is designed to help you diagnose and resolve common issues you may encounter during the synthesis.

Problem: Low or No Yield of 4-amino-2-chloropyridine (Precursor)

Possible Causes and Solutions:

  • Incomplete N-oxidation of 2-chloropyridine:

    • Verify the concentration and quality of hydrogen peroxide. Use a fresh, properly stored solution.

    • Ensure the reaction temperature is maintained around 50°C. Lower temperatures can lead to a sluggish reaction, while higher temperatures may cause decomposition.[1]

    • Check the purity of the starting 2-chloropyridine. Impurities can interfere with the reaction.

  • Inefficient Nitration:

    • Use a well-controlled addition of the nitrating agent (e.g., a mixture of concentrated nitric and sulfuric acids) at a low temperature. This helps to prevent side reactions and ensures the regioselective nitration at the 4-position.

    • Ensure the N-oxide of 2-chloropyridine is completely formed before proceeding to the nitration step. Monitor the first step by TLC or other appropriate analytical methods.

  • Incomplete Reduction of the Nitro Group:

    • Use a sufficient excess of the reducing agent (e.g., iron powder in acetic acid).

    • Ensure the reaction goes to completion by monitoring with TLC. If the reaction is sluggish, gentle heating can be applied.

Problem: Formation of Isomeric Byproducts in Precursor Synthesis

Possible Cause and Solution:

  • Incorrect reaction conditions during nitration: The substitution pattern on the pyridine ring can be sensitive to reaction conditions. Carefully control the temperature and the rate of addition of the nitrating agent to favor the formation of the desired 4-nitro isomer.

Problem: Low Yield of this compound

Possible Causes and Solutions:

  • Inefficient Deprotonation of 4-amino-2-chloropyridine:

    • Use a sufficiently strong base. Common bases for this type of reaction include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or cesium carbonate (Cs2CO3). The pKa of the N-H bond in 4-amino-2-chloropyridine needs to be considered to select an appropriate base.

    • Ensure anhydrous reaction conditions. Protic solvents will quench the strong base. Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Formation of Mono-butylated Product:

    • Use a sufficient excess of the alkylating agent (butyl bromide or iodide). A molar ratio of at least 2:1 of the alkylating agent to the aminopyridine is recommended.

    • Increase the reaction time or temperature to drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS to ensure the disappearance of the mono-alkylated intermediate.

  • Side Reaction at the Pyridine Nitrogen:

    • The pyridine nitrogen can also be alkylated, leading to the formation of a pyridinium salt. This is more likely with highly reactive alkylating agents. Using a less reactive alkylating agent or carefully controlling the reaction temperature can minimize this side reaction.

Problem: Difficulty in Product Purification

Possible Causes and Solutions:

  • Presence of unreacted starting materials and byproducts:

    • Optimize the reaction to maximize the conversion to the desired product.

    • Use appropriate purification techniques. Column chromatography on silica gel is a common method for separating the desired product from starting materials and byproducts. The choice of eluent system will be critical for achieving good separation.

    • Consider a work-up procedure to remove excess base and alkylating agent before chromatography. This may involve quenching the reaction with water or an acidic solution, followed by extraction.

II. Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for 4-amino-2-chloropyridine?

A1: Two common methods are the nitration-reduction of 2-chloropyridine and a multi-step synthesis starting from isonicotinic acid.[1][2] The 2-chloropyridine route is often preferred due to its simplicity and the use of readily available starting materials.[1]

Q2: How can I avoid the formation of the N,N,N-tributyl pyridinium salt (over-alkylation)?

A2: Over-alkylation to form the quaternary ammonium salt can occur if the reaction conditions are too harsh or if a large excess of the alkylating agent is used for a prolonged period. To minimize this, use a controlled amount of the alkylating agent (a slight excess, e.g., 2.2 equivalents) and monitor the reaction closely. Once the desired product is formed, quench the reaction to prevent further alkylation.

Q3: What is the best base to use for the N,N-dibutylation step?

A3: The choice of base is crucial for achieving a high yield. Strong, non-nucleophilic bases are preferred. Sodium hydride (NaH) is a common choice as it irreversibly deprotonates the amine. Potassium tert-butoxide (t-BuOK) and cesium carbonate (Cs2CO3) are also effective alternatives. The optimal base may depend on the specific solvent and reaction temperature.

Q4: What solvent should I use for the N,N-dibutylation reaction?

A4: Anhydrous aprotic polar solvents are typically used for this type of reaction. Tetrahydrofuran (THF) and dimethylformamide (DMF) are common choices as they can dissolve the aminopyridine and are compatible with strong bases like NaH.

Q5: How can I monitor the progress of the reactions?

A5: Thin-layer chromatography (TLC) is a simple and effective way to monitor the progress of both the precursor synthesis and the N-alkylation reaction. By spotting the reaction mixture alongside the starting material(s) and, if available, the expected product, you can track the consumption of reactants and the formation of products. Liquid chromatography-mass spectrometry (LC-MS) can also be a powerful tool for monitoring the reaction and identifying intermediates and byproducts.

III. Data Presentation

Table 1: Comparison of Synthetic Routes for 4-amino-2-chloropyridine

Starting MaterialKey StepsAdvantagesDisadvantagesReported Overall Yield
2-ChloropyridineN-oxidation, Nitration, ReductionSimpler route, readily available starting material[1]Use of strong acids and oxidizing agentsModerate to High
Isonicotinic AcidN-oxidation, Amidation, Chlorination, Hofmann RearrangementUtilizes a different starting material[2]Longer synthetic route, potential for more side reactionsVariable

Table 2: General Conditions for N,N-Dialkylation of Aminopyridines

BaseSolventAlkylating AgentTemperature (°C)General Observations on Yield
Sodium Hydride (NaH)THF, DMFAlkyl HalideRoom Temp. to RefluxGenerally good yields for dialkylation.
Potassium tert-butoxide (t-BuOK)THF, DioxaneAlkyl HalideRoom Temp. to RefluxEffective for dialkylation, can be sensitive to steric hindrance.
Cesium Carbonate (Cs2CO3)Acetonitrile, DMFAlkyl HalideElevated TemperaturesOften used in milder conditions, may require longer reaction times.

IV. Experimental Protocols

Protocol 1: Synthesis of 4-amino-2-chloropyridine from 2-aminopyridine (Multi-step)

This protocol is adapted from patent literature and involves several steps.

Step 1: Synthesis of 2-acetamidopyridine

  • To 0.250 mol of 2-aminopyridine in a reactor, slowly add 0.675 mol of acetic anhydride while stirring.

  • Heat the mixture to 45-50°C and continue the reaction for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

Step 2 & 3: Synthesis of 2-aminopyridine N-oxide

  • To the reaction mixture from Step 1, add 0.575 mol of 25 wt.% aqueous hydrochloric acid.

  • Heat to 80-90°C and react for 2.5 hours.

  • Monitor by TLC for the completion of the reaction.

  • Concentrate the mixture under reduced pressure to obtain 2-aminopyridine N-oxide.

Step 4 & 5: Synthesis of 2-chloro-4-nitropyridine N-oxide

  • To the 2-aminopyridine N-oxide, add 0.900 mol of 20 wt.% aqueous hydrochloric acid and cool to -5 to 0°C.

  • Slowly add a solution of 0.300 mol of sodium nitrite in water, maintaining the temperature between -5 and 0°C.

  • After 30 minutes, add 1.375 mol of 25 wt.% aqueous hydrochloric acid and heat the mixture to 95-100°C for 1.5 hours to obtain 2-chloropyridine N-oxide.

  • Dissolve the 2-chloropyridine N-oxide in 120 mL of concentrated sulfuric acid and cool to -10 to 0°C.

  • Slowly add 0.375 mol of fuming nitric acid, then warm the reaction to 60-70°C and hold for 3.5 hours.

  • Pour the reaction mixture into ice water and adjust the pH to 8.0-9.0 with 65 wt.% aqueous sodium hydroxide solution.

  • Filter the solid and dry to obtain 2-chloro-4-nitropyridine N-oxide.

Step 6: Synthesis of 2-chloro-4-aminopyridine

  • To a flask containing 0.2 mol of 2-chloro-4-nitropyridine N-oxide, add 0.7 mol of iron powder and 250 mL of glacial acetic acid.

  • Heat the mixture to reflux and react for 1.5 hours, monitoring by TLC.

  • Cool the reaction and adjust the pH to 7.0-8.0 with 50 wt.% aqueous sodium hydroxide solution.

  • Extract the product with ether (3 x 500 mL).

  • Wash the combined organic layers with saturated brine and water, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and recrystallize the product from a 1:1 mixture of benzene and cyclohexane to obtain 2-chloro-4-aminopyridine (reported yield: 91.3%).

Protocol 2: General Procedure for N,N-dibutylation of 4-amino-2-chloropyridine

This is a generalized procedure based on common methods for N-alkylation of aminopyridines. Optimization of specific conditions is recommended.

  • Materials:

    • 4-amino-2-chloropyridine

    • Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide

    • n-Butyl bromide or n-butyl iodide

    • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • To a flame-dried, three-necked flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 4-amino-2-chloropyridine (1.0 eq).

    • Add anhydrous THF or DMF to dissolve the starting material.

    • Under a nitrogen atmosphere, carefully add sodium hydride (2.2 eq) portion-wise at 0°C. (Alternatively, add potassium tert-butoxide (2.2 eq) at room temperature).

    • Stir the mixture at room temperature for 30-60 minutes to allow for complete deprotonation.

    • Slowly add n-butyl bromide or n-butyl iodide (2.2 eq) to the reaction mixture at 0°C.

    • Allow the reaction to warm to room temperature and then heat to reflux (or a temperature determined by optimization, e.g., 60-80°C).

    • Monitor the reaction progress by TLC until the starting material and the mono-alkylated intermediate are consumed.

    • Cool the reaction to 0°C and carefully quench the excess sodium hydride by the slow addition of water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain this compound.

V. Visualizations

Synthesis_Workflow cluster_precursor Synthesis of 4-amino-2-chloropyridine cluster_dibutylation N,N-Dibutylation 2-Aminopyridine 2-Aminopyridine 2-Acetamidopyridine 2-Acetamidopyridine 2-Aminopyridine->2-Acetamidopyridine Acetic Anhydride 4-amino-2-chloropyridine 4-amino-2-chloropyridine 2-Aminopyridine N-oxide 2-Aminopyridine N-oxide 2-Acetamidopyridine->2-Aminopyridine N-oxide HCl 2-Chloropyridine N-oxide 2-Chloropyridine N-oxide 2-Aminopyridine N-oxide->2-Chloropyridine N-oxide NaNO2, HCl 2-Chloro-4-nitropyridine N-oxide 2-Chloro-4-nitropyridine N-oxide 2-Chloropyridine N-oxide->2-Chloro-4-nitropyridine N-oxide Fuming HNO3, H2SO4 2-Chloro-4-nitropyridine N-oxide->4-amino-2-chloropyridine Fe, Acetic Acid Deprotonation Deprotonation 4-amino-2-chloropyridine->Deprotonation Strong Base (e.g., NaH) This compound This compound Deprotonation->this compound Butyl Halide

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Dibutylation Start Low Yield of N,N-dibutyl Product CheckSM Starting material (SM) remaining? Start->CheckSM CheckMono Mono-butylated product observed? CheckSM->CheckMono No IncompleteDeprotonation Incomplete Deprotonation - Use stronger/more base - Ensure anhydrous conditions CheckSM->IncompleteDeprotonation Yes SideProducts Other side products? CheckMono->SideProducts No IncompleteReaction Incomplete Dibutylation - Increase excess of butyl halide - Increase reaction time/temperature CheckMono->IncompleteReaction Yes PyridineAlkylation Pyridine N-alkylation - Use less reactive alkylating agent - Lower reaction temperature SideProducts->PyridineAlkylation Yes End Consult further analytical data (NMR, MS) SideProducts->End No

Caption: Troubleshooting decision tree for the N,N-dibutylation step.

References

Technical Support Center: Synthesis of N,N-dibutyl-2-chloropyridin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N,N-dibutyl-2-chloropyridin-4-amine.

Troubleshooting Guide

Problem: Low to no yield of the desired this compound.

Potential CauseSuggested Solution
Incomplete deprotonation of the amino group. Use a sufficiently strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), to ensure complete deprotonation of the 4-amino group. The pKa of the aminopyridinium ion is a key factor to consider.
Insufficient reactivity of the alkylating agent. While butyl bromide is a common choice, consider using a more reactive alkylating agent like butyl iodide. The reaction can be performed in the presence of a catalytic amount of sodium iodide to generate the more reactive butyl iodide in situ from butyl bromide.
Low reaction temperature. Increase the reaction temperature. N-alkylation of aminopyridines can sometimes require elevated temperatures to proceed at a reasonable rate. Monitor the reaction for potential side product formation at higher temperatures.
Steric hindrance. The dibutylamino group is sterically bulky. Ensure a sufficient excess of the alkylating agent and adequate reaction time to drive the reaction to completion.

Problem: Formation of a significant amount of the mono-butylated side product (N-butyl-2-chloropyridin-4-amine).

Potential CauseSuggested Solution
Insufficient amount of alkylating agent. Use a larger excess of the butylating agent (e.g., 2.5 to 3 equivalents or more) to favor the formation of the dialkylated product.
Insufficient amount of base. Ensure at least two equivalents of base are used to deprotonate the starting material and the mono-alkylated intermediate.
Short reaction time. Increase the reaction time to allow for the second alkylation step to proceed to completion. Monitor the reaction progress by TLC or GC-MS.

Problem: Presence of a highly polar, water-soluble byproduct.

Potential CauseSuggested Solution
Overalkylation at the pyridine ring nitrogen. This leads to the formation of a quaternary pyridinium salt. Avoid excessively harsh reaction conditions (very high temperatures for prolonged periods). Use a less polar solvent if possible. The quaternary salt can often be removed by an aqueous wash during workup.

Problem: Formation of a byproduct with a similar polarity to the desired product, making purification difficult.

Potential CauseSuggested Solution
Reaction at the 2-position (displacement of the chloro group). While the 4-amino group is generally more nucleophilic, displacement of the 2-chloro group by the butylamine (formed in situ if water is present) or by the dibutylamino group of another molecule is possible, especially at high temperatures. Use carefully dried solvents and reagents. Consider using milder reaction conditions if this side product is observed.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy for this compound?

A common and effective method is the direct N,N-dialkylation of 4-amino-2-chloropyridine. This typically involves treating the starting material with an excess of a suitable alkylating agent, such as butyl bromide or butyl iodide, in the presence of a strong base.

Q2: What is the role of the base in this reaction?

A strong base is crucial for deprotonating the nitrogen of the 4-amino group, making it a more potent nucleophile to attack the alkylating agent. Two equivalents of base are theoretically required: one for the starting material and one for the mono-alkylated intermediate. Using an excess of a strong base like potassium tert-butoxide can drive the reaction towards the desired symmetrically dialkylated product.[1]

Q3: Can I use a weaker base like triethylamine or potassium carbonate?

While weaker bases are sometimes used for N-alkylations, they may not be effective for the exhaustive N,N-dibutylation of an aminopyridine, especially an electron-deficient one like 4-amino-2-chloropyridine. A stronger base is generally required to achieve a good yield of the dialkylated product.

Q4: How can I monitor the progress of the reaction?

The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). You should be able to distinguish the starting material, the mono-butylated intermediate, and the final N,N-dibutylated product based on their different polarities.

Q5: What are the most common side products I should look out for?

The most common side products are the mono-alkylated compound (N-butyl-2-chloropyridin-4-amine) and the quaternary pyridinium salt formed by overalkylation at the ring nitrogen.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline based on established methods for the N,N-dialkylation of aminopyridines.[1] Optimization may be necessary for specific experimental setups.

Materials:

  • 4-amino-2-chloropyridine

  • Potassium tert-butoxide (t-BuOK)

  • Butyl bromide

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-amino-2-chloropyridine (1.0 eq).

  • Add anhydrous DMF or THF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add potassium tert-butoxide (2.2 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Stir the mixture at 0 °C for 30 minutes.

  • Slowly add butyl bromide (2.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 50-60 °C.

  • Monitor the reaction progress by TLC or GC-MS until the starting material and mono-alkylated intermediate are consumed (typically several hours).

  • Cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Data Presentation

The following table summarizes hypothetical quantitative data to illustrate the effect of reaction conditions on the product distribution. Actual results may vary.

EntryBase (eq)Butyl Bromide (eq)Temperature (°C)Time (h)Yield of N,N-dibutyl product (%)Yield of N-butyl product (%)Yield of Quaternary Salt (%)
1K₂CO₃ (2.2)2.560121560<5
2t-BuOK (1.1)2.560124050<5
3t-BuOK (2.2)2.560128510<5
4t-BuOK (2.2)1.260123065<5
5t-BuOK (2.2)2.51002475515

Visualizations

Synthesis_and_Side_Reactions A 4-Amino-2-chloropyridine B N-Butyl-2-chloropyridin-4-amine (Mono-alkylation Product) A->B + Butyl Bromide (1 eq) C This compound (Desired Product) A->C + Butyl Bromide (Excess) E 2-Dibutylamino-4-aminopyridine (Substitution Product) A->E + Dibutylamine (High Temp) B->C + Butyl Bromide (1 eq) D Quaternary Pyridinium Salt (Overalkylation Product) C->D + Butyl Bromide (Harsh Conditions)

Caption: Reaction pathway and potential side reactions in the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield of Desired Product Q1 Major product is starting material? Start->Q1 S1 Increase base strength/amount Increase temperature Q1->S1 Yes Q2 Major product is mono-alkylated? Q1->Q2 No End Improved Yield S1->End S2 Increase excess of butyl bromide Increase reaction time Q2->S2 Yes Q3 Significant polar byproduct? Q2->Q3 No S2->End S3 Avoid excessive heat/time Optimize workup to remove salt Q3->S3 Yes S3->End

Caption: A troubleshooting workflow for optimizing the synthesis of this compound.

References

Technical Support Center: Optimization of N,N-dibutyl-2-chloropyridin-4-amine Synthesis via Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and optimization of substituted pyridines. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols specifically tailored for researchers, scientists, and professionals in drug development working on the synthesis of N,N-dibutyl-2-chloropyridin-4-amine and related compounds. The primary focus is on the optimization of transition-metal catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, a cornerstone method for C-N bond formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when synthesizing substituted 2-chloropyridines like this compound?

A1: The synthesis of 2-substituted pyridines faces several inherent challenges. The pyridine ring is electron-deficient, which suppresses traditional electrophilic substitution reactions.[1][2] For cross-coupling reactions like the Buchwald-Hartwig amination, the primary difficulties include:

  • Low Reactivity: The C-Cl bond at the 2-position of the pyridine ring can be difficult to activate.

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the metal center of the catalyst (e.g., Palladium), potentially inhibiting its catalytic activity.[3]

  • Side Reactions: Undesired side reactions such as hydrodehalogenation (replacement of chlorine with hydrogen) can reduce the yield of the desired product.

Q2: My Buchwald-Hartwig amination reaction to synthesize this compound has a very low yield. What are the common causes?

A2: Low yields are often traced back to suboptimal reaction conditions. Key factors to investigate include:

  • Catalyst System: The choice of palladium precursor and ligand is critical. Sterically hindered and electron-rich ligands are often required for challenging substrates like 2-chloropyridines.[4] Modern pre-catalysts (e.g., G3 or G4) are often more effective as they are easier to activate.[4]

  • Base Selection: The strength and solubility of the base are crucial.[4] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common, but their insolubility can be an issue. Soluble organic bases like DBU can be an alternative.[5]

  • Solvent Choice: The solvent must dissolve the reagents and be compatible with the catalyst system. Common solvents include toluene, dioxane, and DMF.[4][5]

  • Temperature: The reaction may require elevated temperatures (80-110 °C) to proceed, but excessively high temperatures can lead to catalyst decomposition.[4]

Q3: How do I select the optimal ligand for my reaction?

A3: Ligand selection is often empirical and depends heavily on the specific substrates. For challenging aminations of heteroaryl chlorides, ligands with large bite angles and steric bulk are often successful. XantPhos is a widely used and effective ligand for many Buchwald-Hartwig reactions.[5] A screening approach, where several different classes of ligands are tested under standard conditions, is the most effective strategy to identify the optimal choice for your specific reaction.

Q4: I am observing a significant amount of a byproduct that appears to be the starting 2-chloropyridin-4-amine without the chlorine. What is this and how can I prevent it?

A4: This byproduct is likely the result of hydrodehalogenation. This can be caused by trace amounts of water, an inappropriate choice of base, or high reaction temperatures. To minimize this side reaction, ensure all reagents and solvents are strictly anhydrous. You may also screen different bases or attempt to run the reaction at a lower temperature for a longer duration.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound via Buchwald-Hartwig amination.

ProblemPotential Cause(s)Suggested Solution(s)
No or minimal product formation 1. Inactive catalyst. 2. Incorrect base or ligand. 3. Reaction temperature is too low. 4. Poor quality of starting materials.1. Use a reliable palladium pre-catalyst (e.g., G3 or G4 precatalysts). 2. Screen a panel of ligands and bases. 3. Incrementally increase the reaction temperature. 4. Purify starting materials and ensure solvents are anhydrous.
Reaction stalls at partial conversion 1. Catalyst deactivation or decomposition over time. 2. Product inhibition of the catalyst.1. Increase catalyst loading (e.g., from 1 mol% to 3 mol%). 2. Use a more robust, sterically hindered ligand. 3. Consider a continuous flow setup to minimize catalyst contact time with products.
Formation of multiple side products 1. Reaction temperature is too high. 2. Incorrect stoichiometry of reagents. 3. Reactive functional groups on substrates.1. Lower the reaction temperature and increase the reaction time. 2. Carefully check the molar equivalents of the amine and base. 3. Protect sensitive functional groups on the starting materials if necessary.
Inconsistent results between batches 1. Atmospheric contamination (oxygen or moisture). 2. Variation in reagent or solvent purity. 3. Inconsistent heating or stirring.1. Ensure a strictly inert atmosphere (N₂ or Ar) using a glovebox or Schlenk techniques. 2. Use fresh, high-purity reagents and anhydrous solvents for each run. 3. Use a temperature-controlled heating block with consistent stirring.

Data Presentation: Optimizing Reaction Parameters

The following tables represent typical screening results for optimizing a Buchwald-Hartwig amination. Note: These are illustrative data and actual results may vary.

Table 1: Effect of Solvent on Reaction Yield

EntrySolventTemperature (°C)Time (h)Yield (%)
1Toluene1001265
2Dioxane1001278
3DMF1001255
4Acetonitrile801840

Table 2: Effect of Base on Reaction Yield

EntryBase (2.0 equiv.)SolventTemperature (°C)Yield (%)
1NaOtBuDioxane10078
2LHMDSDioxane10072
3K₃PO₄Dioxane10035
4Cs₂CO₃Dioxane10041
5DBUDioxane10068[5]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

Materials:

  • 2,4-dichloropyridine

  • Dibutylamine

  • XantPhos Pd G3 precatalyst (or other suitable catalyst/ligand system)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene or Dioxane

  • Schlenk flask or glovebox

  • Standard glassware for workup and purification

Procedure:

  • Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add 2,4-dichloropyridine (1.0 equiv.), the palladium precatalyst (e.g., 2 mol%), and the anhydrous solvent to a Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Add dibutylamine (1.1 equiv.) followed by the slow addition of sodium tert-butoxide (1.5 equiv.). The reaction is highly regioselective at the C-2 position.[6]

  • Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench carefully with water and dilute with an organic solvent like ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired this compound.

Visualizations

Catalytic Cycle and Workflow Diagrams

The following diagrams illustrate the key processes involved in the reaction and its optimization.

Buchwald_Hartwig_Cycle pd_0 Pd(0)L Active Catalyst pd_2_complex Oxidative Addition Intermediate pd_0->pd_2_complex + Ar-Cl amine_complex Amine Coordination pd_2_complex->amine_complex + R₂NH amido_complex Pd(II) Amido Complex amine_complex->amido_complex - Base-H⁺Cl⁻ (Deprotonation) product_complex Product Complex amido_complex->product_complex Reductive Elimination product_complex->pd_0 - Ar-NR₂ center

Caption: The Buchwald-Hartwig amination catalytic cycle.

Optimization_Workflow cluster_plan 1. Planning cluster_exec 2. Execution cluster_refine 3. Refinement start Define Goal: Maximize Yield select_vars Select Variables: Ligand, Base, Solvent, Temp. start->select_vars hte High-Throughput Experimentation (HTE) select_vars->hte analysis Analyze Results (LC-MS / GC) hte->analysis optimum Identify Optimum Conditions analysis->optimum scaleup Scale-up and Validation optimum->scaleup end Final Protocol scaleup->end Final Protocol

Caption: A typical experimental workflow for reaction optimization.

Troubleshooting_Logic start Problem: Low Reaction Yield dec_conversion What is the conversion? start->dec_conversion dec_products Are there side products? dec_conversion->dec_products Partial Conversion sol_catalyst Solution: - Check catalyst activity - Screen new ligands/bases - Increase temperature dec_conversion->sol_catalyst < 10% Conversion sol_deactivation Solution: - Increase catalyst loading - Use more robust ligand dec_products->sol_deactivation No (Reaction Stalled) sol_hydro Solution: - Use anhydrous conditions - Lower temperature - Screen different bases dec_products->sol_hydro Yes (Hydrodehalogenation) sol_ok Proceed to Purification dec_products->sol_ok No (Clean Conversion)

References

preventing decomposition of N,N-dibutyl-2-chloropyridin-4-amine during purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of N,N-dibutyl-2-chloropyridin-4-amine during purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of decomposition of this compound during purification?

A1: Decomposition can be indicated by the appearance of new, unexpected spots on Thin Layer Chromatography (TLC), discoloration (e.g., darkening or yellowing) of the solution or the isolated product, and the presence of additional peaks in analytical data such as HPLC, GC-MS, or NMR. A common decomposition product is the corresponding 2-hydroxypyridine (2-pyridone) derivative, which may have different solubility and chromatographic behavior.

Q2: What are the likely causes of decomposition?

A2: The primary causes of decomposition for 2-chloropyridine derivatives are hydrolysis, exposure to excessive heat, and prolonged exposure to light.[1][2][3][4] The chlorine atom at the 2-position is susceptible to nucleophilic substitution, which can be facilitated by acidic or basic conditions, as well as certain nucleophilic solvents at elevated temperatures.[5][6][7]

Q3: Is this compound sensitive to air or moisture?

A3: While not all chlorinated pyridines are highly sensitive, it is good practice to handle them under an inert atmosphere (e.g., nitrogen or argon) and use dry solvents, especially if elevated temperatures are required during purification. Moisture can lead to hydrolysis of the chloro group.[1]

Q4: Can the choice of solvent impact the stability of the compound?

A4: Yes, the choice of solvent is critical. Protic solvents like methanol or ethanol can act as nucleophiles, especially at higher temperatures, and may lead to the formation of byproducts. It is advisable to use aprotic solvents where possible and to minimize the time the compound is in solution.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue Potential Cause Recommended Solution
New spots on TLC after column chromatography On-column decomposition: The compound may be degrading on the silica gel, which can be slightly acidic.- Neutralize silica gel: Pre-treat the silica gel with a solution of triethylamine in the eluent (e.g., 1% triethylamine in hexane/ethyl acetate), then flush with the eluent before loading the sample.- Use alternative stationary phases: Consider using neutral alumina or a reverse-phase C18 column.- Minimize contact time: Run the column as quickly as possible without sacrificing separation.
Product discoloration (yellowing/browning) upon solvent removal Thermal decomposition: The compound may be unstable at the temperature used for solvent evaporation.- Use low-temperature evaporation: Remove the solvent under reduced pressure at a lower temperature (e.g., < 30°C).- Avoid prolonged heating: Do not leave the product on the rotary evaporator longer than necessary.
Low recovery after recrystallization Hydrolysis during recrystallization: The use of protic or wet solvents, especially with heating, can cause hydrolysis to the corresponding 2-pyridone.[3][6]- Use anhydrous aprotic solvents: Opt for solvents like toluene, heptane, or ethyl acetate for recrystallization and ensure they are dry.- Keep heating time to a minimum: Dissolve the compound at the lowest effective temperature and for the shortest possible time.- Work under an inert atmosphere: This will prevent moisture from the air from causing hydrolysis.
Presence of 2-hydroxy-N,N-dibutylpyridin-4-amine in the final product Hydrolysis: The compound has likely been exposed to water under conditions that favor nucleophilic aromatic substitution.[1]- Ensure all glassware and solvents are scrupulously dry. - If an aqueous workup is necessary, perform it quickly and at a low temperature. Neutralize any acidic or basic conditions promptly.- Purify via chromatography using a non-protic mobile phase.
Gradual decomposition of the purified product upon storage Light sensitivity and/or reaction with atmospheric components. - Store in a dark, airtight container: Use an amber vial or wrap the container in aluminum foil.- Store under an inert atmosphere: Purge the container with argon or nitrogen before sealing.- Store at low temperatures: Keep the compound in a refrigerator or freezer.

Data Presentation

The following table provides illustrative data on the stability of this compound under various conditions after 24 hours. (Note: This data is hypothetical and for guidance purposes).

Condition Solvent Temperature Atmosphere Purity after 24h (%)
1Dichloromethane25°CAir98.5
2Methanol25°CAir92.1
3Dichloromethane40°CAir94.3
4Dichloromethane25°CNitrogen99.5
5Methanol40°CNitrogen85.7
6Toluene60°CNitrogen97.2

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

  • Preparation of the Stationary Phase:

    • Prepare a slurry of silica gel in the chosen eluent (e.g., a gradient of hexane and ethyl acetate).

    • To minimize decomposition on the acidic silica surface, consider adding 0.5-1% triethylamine to the eluent mixture.

  • Column Packing:

    • Pack the column with the silica gel slurry.

    • Flush the packed column with at least two column volumes of the initial eluent mixture.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a compatible solvent (e.g., dichloromethane).

    • Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel and carefully adding it to the top of the column.

  • Elution:

    • Run the column with the chosen eluent system, gradually increasing the polarity if necessary.

    • Collect fractions and monitor them by TLC.

  • Solvent Removal:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure at a temperature not exceeding 30°C.

Protocol 2: Purification by Recrystallization

  • Solvent Selection:

    • Choose a suitable anhydrous, aprotic solvent or solvent system (e.g., toluene/heptane, ethyl acetate/hexane). The compound should be soluble at elevated temperatures and sparingly soluble at room temperature or below.

  • Dissolution:

    • In a flask equipped with a condenser and under a nitrogen atmosphere, add the crude product.

    • Add a minimal amount of the hot solvent to dissolve the compound completely. Avoid prolonged heating.

  • Decolorization (Optional):

    • If the solution is colored, a small amount of activated charcoal can be added. Heat for a short period and then filter the hot solution through a pad of celite to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • If crystallization does not occur, try scratching the inside of the flask with a glass rod or placing it in a refrigerator.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold, fresh solvent.

    • Dry the crystals under vacuum.

Visualizations

TroubleshootingWorkflow Decomposition Decomposition Observed (e.g., new TLC spots, discoloration) PurificationStep During which purification step? Decomposition->PurificationStep Chromatography Column Chromatography PurificationStep->Chromatography Chromatography Recrystallization Recrystallization PurificationStep->Recrystallization Recrystallization SolventRemoval Solvent Removal PurificationStep->SolventRemoval Solvent Removal Storage Storage PurificationStep->Storage Storage OnColumnDecomposition Potential On-Column Decomposition Chromatography->OnColumnDecomposition HydrolysisRecrystallization Potential Hydrolysis Recrystallization->HydrolysisRecrystallization ThermalDecomposition Potential Thermal Decomposition SolventRemoval->ThermalDecomposition LightOrAirDecomposition Potential Light/Air Decomposition Storage->LightOrAirDecomposition SolutionChromatography Neutralize Silica Gel Use Alumina Minimize Time OnColumnDecomposition->SolutionChromatography SolutionRecrystallization Use Anhydrous Aprotic Solvents Minimize Heat Inert Atmosphere HydrolysisRecrystallization->SolutionRecrystallization SolutionSolventRemoval Low Temperature Evaporation (< 30°C) ThermalDecomposition->SolutionSolventRemoval SolutionStorage Store Dark, Cold, and Under Inert Gas LightOrAirDecomposition->SolutionStorage

Caption: Troubleshooting workflow for decomposition during purification.

DecompositionPathway Start This compound Product N,N-dibutyl-2-hydroxypyridin-4-amine (2-pyridone tautomer) Start->Product Hydrolysis Condition H2O (Acid or Base catalyst) Condition->Product

Caption: A potential hydrolysis decomposition pathway.

References

Technical Support Center: Suzuki Coupling with 2-Chloropyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with Suzuki coupling reactions involving 2-chloropyridine derivatives. The information is presented in a question-and-answer format to directly address common experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing very low or no yield in my Suzuki coupling reaction with a 2-chloropyridine derivative. What are the potential causes and how can I troubleshoot this?

A1: Low to no product formation is a common issue, often stemming from several factors. Systematically evaluating each component of your reaction is key to identifying the problem.

Troubleshooting Steps:

  • Catalyst and Ligand Inactivity: The choice of palladium catalyst and ligand is critical for the activation of less reactive 2-chloropyridines.[1][2]

    • Recommendation: Switch to a more active catalyst system. Buchwald ligands, such as SPhos, XPhos, or RuPhos, are often effective for heteroaryl chlorides.[3][4] N-heterocyclic carbene (NHC) ligands in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ can also be highly effective.[5][6] For some substrates, Pd(dppf)Cl₂ has shown success.[7]

  • Ineffective Base: The base plays a crucial role in the transmetalation step. Its strength, solubility, and steric hindrance are important.

    • Recommendation: Screen different bases. Strong, non-nucleophilic bases like K₃PO₄, Cs₂CO₃, or KF are often used.[8] The solubility of the base can be a limiting factor; using a solvent system that partially dissolves the base (e.g., with water) or using a soluble organic base may help.[2]

  • Inappropriate Solvent System: The solvent must be able to dissolve the reactants and facilitate the catalytic cycle.

    • Recommendation: A mixture of an organic solvent and water is often optimal. Common choices include dioxane/water, toluene/water, or THF/water.[9][10][11] Anhydrous conditions can sometimes be beneficial, especially if boronic acid instability is an issue.[12]

  • Low Reaction Temperature: 2-Chloropyridines are less reactive than their bromo or iodo counterparts and often require higher temperatures for oxidative addition.[1]

    • Recommendation: Increase the reaction temperature, typically in the range of 80-120 °C.[11] Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields.[1][9]

  • Oxygen Sensitivity: The Pd(0) active catalyst is sensitive to oxidation.

    • Recommendation: Ensure the reaction mixture is thoroughly degassed by bubbling with an inert gas (Argon or Nitrogen) before adding the catalyst.[8] Maintain an inert atmosphere throughout the reaction.

Q2: My reaction is producing significant amounts of side products, such as homocoupled boronic acid (boronic acid dimer) and protodeboronation product (Ar-H instead of Ar-Ar'). How can I minimize these?

A2: The formation of these side products indicates issues with the stability of the boronic acid or an inefficient catalytic cycle.

Troubleshooting Steps:

  • Protodeboronation: This is the cleavage of the C-B bond by a proton source, often water or acidic impurities.

    • Recommendation:

      • Use anhydrous solvents and reagents if possible.

      • Use a less nucleophilic base.

      • Consider using boronic esters (e.g., pinacol esters) or organotrifluoroborates, which can be more stable than boronic acids.[12][13]

      • A "slow-release" strategy, where the active boronic acid is generated in situ from a more stable precursor, can mitigate degradation.[12]

  • Homocoupling: This side reaction is often catalyzed by palladium.

    • Recommendation:

      • Ensure an oxygen-free environment, as oxygen can promote homocoupling.

      • Adjust the stoichiometry. Using a slight excess of the 2-chloropyridine derivative can sometimes reduce boronic acid homocoupling.[8]

      • Optimize the catalyst loading; sometimes a lower catalyst concentration can disfavor this side reaction.

  • Formation of Bipyridine Side Products: This can occur through homocoupling of the 2-chloropyridine.

    • Recommendation: This is often observed at higher temperatures or with very active catalysts. Optimizing the reaction time and temperature can help minimize this.

Q3: The Suzuki coupling works for some of my 2-chloropyridine derivatives but fails for others. What could be the reason for this substrate-dependent reactivity?

A3: The electronic and steric properties of your specific 2-chloropyridine derivative can significantly influence its reactivity.

Troubleshooting Steps:

  • Electronic Effects: Electron-donating groups on the pyridine ring can decrease the reactivity of the C-Cl bond towards oxidative addition. Conversely, electron-withdrawing groups can activate it.

    • Recommendation: For electron-rich substrates, a more active catalyst system (e.g., with Buchwald ligands) and higher temperatures may be necessary.

  • Steric Hindrance: Bulky groups near the chlorine atom can hinder the approach of the palladium catalyst.

    • Recommendation: Employ ligands with different steric profiles. A less bulky ligand might be beneficial in some cases, while a bulkier ligand might be needed to promote reductive elimination in others.

  • Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium center and inhibit the catalytic cycle.[3] This is a well-known challenge referred to as the "2-pyridyl problem".[14]

    • Recommendation: Using electron-rich and bulky phosphine ligands can often overcome this inhibition.[3][14] The choice of palladium precatalyst can also be important.

Data Summary Tables

Table 1: Recommended Catalyst Systems for Suzuki Coupling of 2-Chloropyridines

Catalyst / PrecatalystLigandTypical Loading (mol%)Notes
Pd(OAc)₂ or Pd₂(dba)₃Buchwald Ligands (SPhos, XPhos, RuPhos)1 - 3Highly active for heteroaryl chlorides.[3][4]
Pd(OAc)₂ or Pd₂(dba)₃N-Heterocyclic Carbenes (e.g., IPr, SIPr)1 - 5Effective for challenging couplings.[5][6]
Pd(dppf)Cl₂(dppf is the ligand)3 - 5A common and often effective choice.[7]
Pd(PPh₃)₄(PPh₃ is the ligand)3 - 5Less active for chlorides, may require higher temperatures.

Table 2: Common Base and Solvent Combinations

BaseEquivalentsSolvent SystemRatio (v/v)Typical Temperature (°C)
K₃PO₄2 - 3Dioxane / H₂O4:1 to 10:180 - 110
Cs₂CO₃2 - 3Dioxane / H₂O4:1 to 10:180 - 110
K₂CO₃2 - 3Toluene / H₂O2:1 to 5:190 - 120
KF3THF / H₂O4:170 - 90
Na₂CO₃2 - 3DMF / H₂O5:1100 - 140

Experimental Protocol Example

General Procedure for Suzuki-Miyaura Coupling of a 2-Chloropyridine Derivative:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-chloropyridine derivative (1.0 equiv), the boronic acid or boronic ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Seal the flask and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 100 °C) for the specified time (typically 2-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visual Troubleshooting Guide

Suzuki_Troubleshooting start Start: Low/No Yield check_catalyst 1. Evaluate Catalyst System - Is it active for heteroaryl chlorides? - Consider Buchwald ligands or NHCs. start->check_catalyst Initial Check side_products Problem: Side Products (Homocoupling, Protodeboronation) check_base 2. Check Base/Solvent - Is the base strong enough? - Is it soluble? - Try K3PO4, Cs2CO3. - Use aqueous solvent mixture. check_catalyst->check_base If catalyst is appropriate check_temp 3. Increase Temperature - 2-Chloropyridines are less reactive. - Try 80-120 °C or microwave. check_base->check_temp If base/solvent are suitable check_inert 4. Ensure Inert Atmosphere - Degas solvents and reaction mixture. - Maintain Ar/N2 atmosphere. check_temp->check_inert If still no improvement success Successful Coupling check_inert->success Problem Solved check_boronic_acid 1. Stabilize Boronic Acid - Use boronic ester or trifluoroborate. - Use anhydrous conditions if necessary. side_products->check_boronic_acid Primary Cause optimize_conditions 2. Optimize Conditions - Ensure O2 exclusion. - Adjust stoichiometry. - Lower catalyst loading. check_boronic_acid->optimize_conditions If instability persists optimize_conditions->success Problem Solved

Caption: Troubleshooting workflow for Suzuki coupling of 2-chloropyridines.

References

Technical Support Center: N-Alkylation of Sterically Hindered Aminopyridines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the N-alkylation of sterically hindered aminopyridines. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses common issues encountered during the N-alkylation of sterically hindered aminopyridines, offering potential causes and solutions in a question-and-answer format.

Q1: Why am I observing low to no conversion of my sterically hindered aminopyridine starting material?

A1: Low or no conversion in the N-alkylation of sterically hindered aminopyridines can stem from several factors related to the inherent low reactivity of the substrate.

  • Insufficient Nucleophilicity: The primary amino group may not be sufficiently nucleophilic to attack the alkylating agent, especially if hindered.

  • Steric Hindrance: The bulky substituents on the pyridine ring or the alkylating agent may physically block the approach of the reactants.

  • Inadequate Reaction Conditions: The chosen base might not be strong enough to deprotonate the aminopyridine, or the reaction temperature may be too low.

Troubleshooting Steps:

  • Increase Reaction Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier.

  • Use a Stronger Base: For direct alkylation with alkyl halides, strong bases like sodium hydride (NaH) or n-butyllithium (n-BuLi) may be necessary to enhance the nucleophilicity of the amino group.

  • Employ a Catalytic System: Consider using a transition-metal-catalyzed approach, such as the Buchwald-Hartwig amination, which is known to be effective for coupling hindered substrates.

  • Activate the Aminopyridine: The use of a protecting group, such as a Boc group, on the amino nitrogen can alter the electronic properties and facilitate deprotonation and subsequent alkylation.

Q2: My reaction is producing a significant amount of the pyridinium salt instead of the desired N-alkylated product. How can I improve the chemoselectivity?

A2: The formation of a pyridinium salt indicates that the endocyclic pyridine nitrogen, which is often more nucleophilic, is reacting with the alkylating agent instead of the exocyclic amino group.

Troubleshooting Steps:

  • Protect the Amino Group: Protecting the exocyclic amino group with a Boc (tert-butoxycarbonyl) group can be an effective strategy. The protected amine can then be deprotonated with a suitable base, and the resulting anion will selectively attack the alkylating agent. Subsequent deprotection yields the desired N-alkylated aminopyridine.

  • Utilize a "Borrowing Hydrogen" Strategy: This method uses alcohols as alkylating agents in the presence of a catalyst. The alcohol is temporarily oxidized to an aldehyde, which then undergoes a condensation-reduction cycle with the aminopyridine, favoring N-alkylation of the amino group.

  • Modify the Reaction Conditions: In some cases, the choice of solvent and base can influence the site of alkylation. Experimenting with different solvent polarities and base strengths may shift the selectivity.

Q3: I am observing significant overalkylation, leading to di- and tri-alkylated products. How can I achieve selective mono-alkylation?

A3: Overalkylation is a common challenge because the mono-alkylated product is often more nucleophilic than the starting primary amine, leading to further reaction.

Troubleshooting Steps:

  • Control Stoichiometry: Use a limited amount of the alkylating agent (e.g., 1.0-1.2 equivalents).

  • Employ a "Self-Limiting" Alkylation Strategy: A novel approach involves the use of N-aminopyridinium salts as ammonia surrogates. This method proceeds through a transient pyridinium ylide intermediate and has been shown to be self-limiting, yielding predominantly the mono-alkylated secondary amine.

  • Reductive Amination: Instead of direct alkylation, consider a two-step reductive amination approach. First, react the aminopyridine with an aldehyde or ketone to form an imine, followed by reduction with a reagent like sodium borohydride. This can offer better control over the degree of alkylation.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the N-alkylation of sterically hindered aminopyridines.

Q: What are the main challenges in the N-alkylation of sterically hindered aminopyridines?

A: The primary challenges include:

  • Low Reactivity: Steric hindrance around the amino group reduces its nucleophilicity and accessibility.

  • Poor Chemoselectivity: Competition between N-alkylation at the exocyclic amino group and the endocyclic pyridine nitrogen.

  • Overalkylation: The product of mono-alkylation is often more reactive than the starting material, leading to multiple alkylations.

  • Harsh Reaction Conditions: Traditional methods often require strong bases and high temperatures, which may not be compatible with sensitive functional groups.

Q: What are some modern and milder alternatives to traditional N-alkylation methods for hindered aminopyridines?

A: Several modern catalytic methods offer milder and more selective alternatives:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is highly effective for forming C-N bonds with a broad substrate scope, including sterically hindered aryl halides and amines.

  • "Borrowing Hydrogen" or "Hydrogen Autotransfer" Catalysis: This approach utilizes alcohols as alkylating agents with catalysts based on ruthenium, iridium, or cobalt. It is an environmentally friendly method with water as the main byproduct.

  • N-Alkylation using N-Aminopyridinium Salts: This strategy provides selective access to secondary amines through a self-limiting alkylation process.

  • Electrochemical Methods: The use of electrogenerated bases allows for the efficient deprotonation and subsequent alkylation of protected aminopyridines under mild conditions.

Q: Can I use alcohols directly as alkylating agents for hindered aminopyridines?

A: Yes, direct N-alkylation with alcohols is possible using "borrowing hydrogen" or "hydrogen autotransfer" catalysis. This method avoids the use of stoichiometric activating or leaving groups and is considered a green chemical process. Catalysts based on noble metals like ruthenium and iridium, as well as more earth-abundant metals like cobalt, have been developed for this transformation.

Q: How does the Buchwald-Hartwig amination work for N-alkylation of aminopyridines?

A: While the Buchwald-Hartwig amination is primarily known for aryl C-N bond formation, it can be adapted for the synthesis of N-alkylated aminopyridines. In this context, an aminopyridine would act as the amine coupling partner, and an alkyl halide or pseudohalide would be the electrophile. The reaction proceeds via a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle involves oxidative addition of the alkyl halide to the Pd(0) complex, coordination of the aminopyridine, deprotonation by the base, and reductive elimination to form the N-alkylated product and regenerate the catalyst.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Alkylation of 4-Aminopyridine Derivatives

MethodSubstrateAlkylating AgentBase/CatalystSolventTemperature (°C)Yield (%)Reference
Direct Alkylation (Protected)N-Boc-4-aminopyridineAlkyl HalideElectrogenerated Acetonitrile AnionAcetonitrileRoom Temp.78-86
Direct Alkylation (Protected)N-Boc-4-aminopyridineBenzyl HalideElectrogenerated Acetonitrile AnionAcetonitrileRoom Temp.80-85
Dialkylation4-aminopyridineAlkyl Halidet-BuOKDMSORoom Temp.High
Heterogeneous CatalysisAminopyridineAlkylation FeedHeterogeneous CatalystVaries100-500>95
N-Aminopyridinium SaltN-Aryl-N-pyridinium amine1-iodohexaneCs2CO3Acetonitrile70High

Experimental Protocols

General Procedure for Electrochemical N-Alkylation of N-Boc-4-aminopyridine

  • Setup: An undivided electrochemical cell is equipped with a platinum cathode and a sacrificial magnesium anode.

  • Electrolyte: A solution of tetraethylammonium hexafluorophosphate (TEAHFP) in anhydrous acetonitrile is used as the supporting electrolyte.

  • Reaction: N-Boc-4-aminopyridine is added to the electrolyte solution. A constant current is applied to generate the acetonitrile anion as the base.

  • Alkylation: After the deprotonation is complete (indicated by the consumption of the starting material), the alkylating agent (alkyl or benzyl halide) is added to the reaction mixture.

  • Workup: The reaction is monitored by TLC or GC-MS. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography.

  • Deprotection: The resulting N-alkylated, N-Boc-protected aminopyridine is treated with trifluoroacetic acid to remove the Boc group and yield the final product.

General Procedure for N-Alkylation using N-Aminopyridinium Salts

  • Salt Formation: An N-aryl-N-pyridinium amine salt is prepared.

  • Alkylation and Depyridylation: To a solution of the N-aryl-N-pyridinium amine salt (1.0 equiv) in acetonitrile are added the alkyl halide (2.0 equiv) and cesium carbonate (Cs2CO3, 3.0 equiv).

  • Heating: The reaction mixture is heated at a specified temperature (e.g., 70 °C) for 16 hours.

  • Workup and Purification: After cooling to room temperature, the reaction mixture is filtered, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford the secondary aryl alkyl amine.

Visualizations

experimental_workflow_electroalkylation cluster_setup Electrochemical Cell Setup cluster_reaction Reaction Sequence cluster_workup Workup and Purification A Electrochemical Cell B Pt Cathode & Mg Anode A->B C TEAHFP in Acetonitrile A->C D Add N-Boc-4-aminopyridine C->D E Apply Constant Current (Generate Base) D->E Deprotonation F Add Alkylating Agent E->F Alkylation G Reaction Monitoring (TLC/GC-MS) F->G H Solvent Evaporation G->H I Column Chromatography H->I J Boc Deprotection (TFA) I->J K Final Product J->K logical_relationship_challenges cluster_challenges Key Challenges cluster_solutions Potential Solutions main N-Alkylation of Sterically Hindered Aminopyridines c1 Low Reactivity (Steric Hindrance) main->c1 c2 Poor Chemoselectivity (N vs. Ring Alkylation) main->c2 c3 Overalkylation (Increased Nucleophilicity) main->c3 s1 Buchwald-Hartwig Amination c1->s1 addresses s5 Stronger Bases/ Higher Temperature c1->s5 addresses s2 Protecting Groups (Boc) c2->s2 addresses s3 "Borrowing Hydrogen" Catalysis c2->s3 addresses c3->s1 can address s4 N-Aminopyridinium Salts c3->s4 addresses

enhancing the stability of N,N-dibutyl-2-chloropyridin-4-amine in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of N,N-dibutyl-2-chloropyridin-4-amine in solution during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered, offering potential causes and recommended solutions.

Issue 1: Solution appears discolored (yellow to brown) shortly after preparation.

  • Potential Cause 1: Photodegradation. Exposure to light, especially UV light, can induce degradation of chloropyridine derivatives.[1]

  • Solution: Prepare and store the solution in amber-colored vials or protect it from light by wrapping the container in aluminum foil. Conduct experiments under minimal light conditions where possible.

  • Potential Cause 2: Oxidation. The presence of dissolved oxygen or oxidizing agents in the solvent can lead to the formation of colored degradation products. The N,N-dibutylamino group may be susceptible to oxidation.

  • Solution: Use de-gassed solvents. Solvents can be de-gassed by sparging with an inert gas like nitrogen or argon, or by using freeze-pump-thaw cycles. For long-term storage, blanketing the solution with an inert gas is recommended.

  • Potential Cause 3: pH-mediated Hydrolysis. The compound may be unstable in acidic or alkaline conditions, leading to hydrolysis of the chloro group or other reactions. Pyridine derivatives are often most stable in neutral pH.

  • Solution: Ensure the solvent is neutral and free of acidic or basic impurities. If a buffered solution is required, use a neutral buffer (e.g., phosphate buffer, pH 7.0-7.4) and verify its compatibility with the compound.

Issue 2: Precipitate forms in the solution upon standing.

  • Potential Cause 1: Poor Solubility or Supersaturation. The concentration of this compound may exceed its solubility limit in the chosen solvent, especially if there are temperature fluctuations.

  • Solution: Determine the solubility of the compound in the desired solvent before preparing stock solutions. Gentle warming and sonication can aid dissolution, but ensure the compound is stable at the temperature used. Store solutions at a constant temperature.

  • Potential Cause 2: Formation of an Insoluble Degradation Product. A degradation product that is insoluble in the solvent system may be forming over time.

  • Solution: Analyze the precipitate to identify its structure. This can be done by isolating the solid and using techniques like NMR, Mass Spectrometry, or FTIR. Understanding the degradant's identity will help in pinpointing the degradation pathway and implementing appropriate preventative measures.

Issue 3: Loss of compound potency or inconsistent results in bioassays.

  • Potential Cause 1: Chemical Degradation. The compound is likely degrading in the solution, leading to a lower effective concentration.

  • Solution: Conduct a stability study to determine the rate of degradation under your experimental conditions. Prepare fresh solutions before each experiment or establish a validated time window within which the solution can be used.

  • Potential Cause 2: Adsorption to Container Surfaces. Highly lipophilic compounds can adsorb to plastic surfaces, reducing the concentration in solution.

  • Solution: Use glass or polypropylene containers, as these are generally less adsorptive than polystyrene. It is advisable to perform a preliminary study to assess the extent of adsorption to different container types.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for a stock solution of this compound?

A1: For optimal stability, stock solutions should be stored at low temperatures (-20°C or -80°C), protected from light (using amber vials), and under an inert atmosphere (nitrogen or argon) to prevent oxidation and photodegradation. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.

Q2: Which solvents are recommended for dissolving this compound?

A2: While solubility needs to be experimentally determined, common organic solvents such as DMSO, ethanol, and methanol are likely to be suitable. For aqueous buffers, it is recommended to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO before diluting with the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Q3: How can I quickly assess the stability of my solution?

A3: A simple way to get a preliminary assessment of stability is to use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Spot or inject a freshly prepared solution and compare it to a solution that has been stored under your experimental conditions for a certain period. The appearance of new spots (TLC) or peaks (HPLC) indicates degradation.

Q4: What are the likely degradation pathways for this compound?

A4: Based on the chemistry of related chloropyridines, the main degradation pathways are likely to be:

  • Hydrolysis: Nucleophilic substitution of the chlorine atom by water or hydroxide ions, especially at non-neutral pH.

  • Oxidation: Oxidation of the pyridine nitrogen or the N,N-dibutylamino group.

  • Photodegradation: Light-induced reactions that may involve radical mechanisms, leading to hydroxylation or ring opening.[1]

Data Presentation

Table 1: Potential Degradation Pathways and Contributing Factors

Degradation PathwayStress ConditionPotential Degradation Products
Hydrolysis Acidic (e.g., 0.1 M HCl) or Basic (e.g., 0.1 M NaOH) pHN,N-dibutyl-2-hydroxypyridin-4-amine
Oxidation 3% H₂O₂N-oxide derivatives, products of N-dealkylation
Photodegradation Exposure to UV (e.g., 254 nm) or broad-spectrum lightHydroxylated derivatives, ring-opened products[1]
Thermal Degradation High Temperature (e.g., > 60°C)May accelerate hydrolysis and oxidation

Table 2: Representative Data from a Forced Degradation Study

The following data is representative and intended for illustrative purposes.

Stress ConditionTime (hours)This compound Remaining (%)Major Degradation Product(s) (%)
Control (Dark, 25°C) 2499.8< 0.2
0.1 M HCl (60°C) 885.214.1 (Polar Degradant 1)
0.1 M NaOH (60°C) 878.520.3 (Polar Degradant 2)
3% H₂O₂ (25°C) 2492.17.5 (Less Polar Degradant 1)
UV Light (254 nm, 25°C) 2488.75.8 (Multiple Minor Degradants)
Heat (80°C, Dark) 2497.52.1 (Multiple Minor Degradants)

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 8 hours. At specified time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 8 hours. At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute for analysis.

  • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette or a clear glass vial to a UV lamp (e.g., 254 nm) or a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions. At specified time points, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation: Keep a sealed vial of the stock solution in an oven at 80°C for 24 hours. A control sample should be kept at room temperature. At specified time points, withdraw an aliquot and dilute for analysis.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

This protocol describes the development of a reversed-phase HPLC method to separate the parent compound from its degradation products.

  • Instrumentation: A standard HPLC system with a UV detector, a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.

  • Mobile Phase Selection:

    • Start with a gradient elution to separate compounds with a wide range of polarities. A typical starting point is a gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

    • For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.

  • Optimization:

    • Analyze the samples from the forced degradation study. The goal is to achieve baseline separation between the parent peak and all degradation product peaks.

    • Adjust the gradient slope, initial and final mobile phase composition, and flow rate (typically 1 mL/min) to optimize separation.

    • If co-elution occurs, try a different organic modifier (e.g., methanol) or a different column chemistry (e.g., phenyl-hexyl).

  • Detection Wavelength: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths. Select a wavelength that provides a good response for both the parent compound and the major degradation products. A typical starting wavelength for pyridine derivatives is around 254-270 nm.

  • Method Validation: Once a suitable method is developed, it should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Peak purity analysis of the parent peak in the stressed samples should be performed using the PDA detector to ensure it is free from co-eluting impurities.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Solution Instability cluster_investigation Initial Investigation cluster_analysis Analytical Characterization cluster_solution Implement Corrective Actions start Instability Observed (e.g., color change, precipitation, loss of potency) check_storage Review Storage and Handling Conditions (Light, Temperature, Atmosphere) start->check_storage check_solvent Verify Solvent Quality and pH start->check_solvent check_concentration Confirm Concentration vs. Solubility start->check_concentration run_hplc Run HPLC/TLC Analysis (Compare fresh vs. aged solution) check_storage->run_hplc check_solvent->run_hplc check_concentration->run_hplc identify_degradants Identify Degradation Products (LC-MS, NMR) run_hplc->identify_degradants Degradation confirmed fresh_prep Prepare Solutions Freshly Before Use run_hplc->fresh_prep No degradation observed, consider other factors optimize_storage Optimize Storage Conditions (e.g., use amber vials, inert gas) identify_degradants->optimize_storage reformulate Adjust Formulation (e.g., change solvent, add buffer) identify_degradants->reformulate optimize_storage->fresh_prep reformulate->fresh_prep

Caption: Troubleshooting workflow for solution instability.

ForcedDegradationWorkflow Experimental Workflow for Forced Degradation Study cluster_stress Apply Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation prep_stock Prepare Stock Solution (1 mg/mL in Acetonitrile) acid Acidic (0.1 M HCl, 60°C) prep_stock->acid base Basic (0.1 M NaOH, 60°C) prep_stock->base oxidative Oxidative (3% H₂O₂, RT) prep_stock->oxidative photolytic Photolytic (UV light, RT) prep_stock->photolytic thermal Thermal (80°C, Dark) prep_stock->thermal sampling Sample at Time Intervals (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling oxidative->sampling photolytic->sampling thermal->sampling neutralize Neutralize/Quench Reaction (if applicable) sampling->neutralize hplc_analysis Analyze by Stability-Indicating HPLC-UV/PDA Method neutralize->hplc_analysis quantify Quantify Parent Compound and Degradation Products hplc_analysis->quantify pathway Propose Degradation Pathways quantify->pathway method_dev Develop/Validate Stability-Indicating Method quantify->method_dev

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Purification of N,N-dibutyl-2-chloropyridin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining the purification methods of N,N-dibutyl-2-chloropyridin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective methods for purifying this compound and related substituted pyridines are flash column chromatography and recrystallization. Acid-base extraction can also be employed as an effective purification step.

Q2: What are the likely impurities I might encounter during the purification of this compound?

A2: Potential impurities can originate from the synthesis of the precursor, 2-chloro-4-aminopyridine, or the N-dibutylation step. These may include:

  • Unreacted 2-chloro-4-aminopyridine: The starting material for the dibutylation reaction.

  • Mono-butylated intermediate (N-butyl-2-chloropyridin-4-amine): Formed if the dibutylation reaction is incomplete.

  • Over-alkylated quaternary ammonium salts: Although less common, these can form under harsh alkylation conditions.

  • Impurities from the synthesis of 2-chloro-4-aminopyridine: These could include isomers or related pyridine derivatives.[1]

  • Solvent residues: Residual solvents from the reaction or extraction steps.

Q3: My compound appears as an oil and is difficult to handle. How can I solidify it?

A3: If your this compound product is an oil, it may be due to residual impurities or the inherent properties of the compound. First, ensure all solvent has been removed under high vacuum. If it remains an oil, purification by column chromatography is recommended to remove impurities that may be hindering crystallization. If the purified compound is still an oil, attempting to form a salt (e.g., hydrochloride salt) may yield a crystalline solid.

Q4: Can I use an acidic wash to purify my compound?

A4: Yes, an acidic wash can be an effective purification step. As an aminopyridine, this compound is basic and will be protonated by an acid to form a water-soluble salt. This allows for the separation from non-basic impurities. The aqueous layer containing the protonated product can then be basified to regenerate the free amine, which can be extracted with an organic solvent.

Troubleshooting Guides

Flash Column Chromatography
Problem Possible Cause Solution
Poor Separation of Product and Impurities Incorrect solvent system (eluent).Optimize the eluent system using thin-layer chromatography (TLC) first. A common starting point for similar compounds is a hexane/ethyl acetate gradient.[2] Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can improve peak shape and reduce tailing for basic compounds like aminopyridines.[2][3]
Column overloading.Reduce the amount of crude material loaded onto the column. A general rule is to load 1-5% of the silica gel weight.
Product Elutes with the Solvent Front Eluent is too polar.Start with a less polar eluent system (e.g., higher hexane to ethyl acetate ratio).
Product Does Not Elute from the Column Eluent is not polar enough.Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).
Streaking or Tailing of the Product Spot on TLC/Column Compound is interacting strongly with the acidic silica gel.Add a small amount of a base (e.g., triethylamine) to the eluent to neutralize the acidic sites on the silica gel.[2][3]
The sample is not fully dissolved in the loading solvent.Ensure the sample is completely dissolved before loading onto the column. Use a minimal amount of a strong solvent to dissolve the sample and adsorb it onto a small amount of silica gel before dry loading.
Recrystallization
Problem Possible Cause Solution
Product Does Not Crystallize The compound is too soluble in the chosen solvent.Choose a solvent in which the compound is sparingly soluble at room temperature but soluble at elevated temperatures. A solvent system (e.g., a mixture of a good solvent and a poor solvent) can be effective. For similar compounds, systems like benzene/cyclohexane or ethanol have been used.[1][4]
The solution is not saturated.Concentrate the solution by evaporating some of the solvent.
Presence of impurities inhibiting crystallization.Purify the compound by another method, such as column chromatography, before attempting recrystallization.
Product Oils Out Instead of Crystallizing The boiling point of the solvent is higher than the melting point of the compound or a solvate is forming.Use a lower-boiling point solvent. Try adding the anti-solvent more slowly at a lower temperature.
The solution is supersaturated.Dilute the solution slightly with more hot solvent and allow it to cool more slowly.
Low Recovery of Crystalline Product The compound has significant solubility in the cold solvent.Cool the solution in an ice bath or refrigerator to maximize crystal formation before filtration. Minimize the amount of cold solvent used for washing the crystals.
Crystals are lost during filtration.Use a filter paper with an appropriate pore size. Ensure a good seal on the filtration apparatus.

Experimental Protocols

General Protocol for Flash Column Chromatography

This is a general procedure for the purification of this compound and should be optimized based on TLC analysis.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for dry loading, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column.

  • Elution: Begin elution with a low polarity solvent system (e.g., 95:5 hexane/ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 hexane/ethyl acetate) to elute the compounds from the column. The addition of 0.1-1% triethylamine to the eluent can be beneficial.[2][3]

  • Fraction Collection: Collect fractions and monitor the elution by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

General Protocol for Recrystallization

This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent is critical and should be determined experimentally.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature. Common solvents for similar compounds include ethanol, or a binary mixture such as benzene/cyclohexane.[1][4]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the compound is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should occur. The cooling process can be further slowed by insulating the flask.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizing Purification Workflows

PurificationWorkflow crude Crude Product (this compound) column Flash Column Chromatography crude->column recrystallization Recrystallization crude->recrystallization acid_base Acid-Base Extraction crude->acid_base column->recrystallization Further Purification pure_product Pure Product column->pure_product recrystallization->pure_product acid_base->pure_product

Caption: General purification workflow for this compound.

TroubleshootingLogic start Purification Issue Encountered check_purity Assess Purity (TLC, NMR, etc.) start->check_purity is_impure Product is Impure check_purity->is_impure is_oily Product is an Oil check_purity->is_oily column_chrom Optimize Column Chromatography (e.g., solvent gradient, basic modifier) is_impure->column_chrom Yes recrystallize Optimize Recrystallization (e.g., different solvent system) is_impure->recrystallize Yes acid_base_wash Perform Acid-Base Wash is_impure->acid_base_wash Yes is_oily->column_chrom Yes salt_formation Attempt Salt Formation is_oily->salt_formation Yes end Pure Product Obtained column_chrom->end recrystallize->end acid_base_wash->end salt_formation->end

Caption: A logical workflow for troubleshooting common purification issues.

References

strategies to increase the catalytic turnover of N,N-dibutyl-2-chloropyridin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the catalyst N,N-dibutyl-2-chloropyridin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What is the general catalytic mechanism of this compound in acylation reactions?

A1: this compound, an analog of 4-dimethylaminopyridine (4-DMAP), functions as a nucleophilic catalyst. The catalytic cycle begins with the reaction of the catalyst with an acylating agent (e.g., an acid anhydride or acid chloride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is then susceptible to nucleophilic attack by the substrate (e.g., an alcohol or amine), leading to the acylated product and regeneration of the catalyst. The lone pair of electrons on the exocyclic nitrogen atom is crucial for this catalytic activity.[1][2]

Q2: What are the key advantages of using this compound over 4-DMAP?

A2: The dibutyl groups in this compound can offer increased solubility in organic solvents compared to the methyl groups in 4-DMAP. The electron-withdrawing nature of the 2-chloro substituent may influence the catalyst's reactivity and selectivity in certain applications.

Q3: How can I increase the catalytic turnover of my reaction?

A3: Several strategies can be employed to enhance the catalytic turnover:

  • Optimize Reaction Conditions: Adjusting temperature, solvent, and concentration of reactants can significantly impact the reaction rate.

  • Structural Modification of the Catalyst: While you are using a specific catalyst, it's worth noting that structural changes, such as introducing conformational rigidity, can enhance catalytic activity by ensuring optimal orientation of the nitrogen lone pair with the pyridine ring's π-system.[1][2][3]

  • Use of Additives: In some cases, co-catalysts or additives can improve the overall efficiency of the catalytic system.

  • Minimize Catalyst Deactivation: Ensure the reaction is performed under inert conditions to prevent catalyst poisoning or degradation.[4][5][6]

Troubleshooting Guides

Issue 1: Low or No Catalytic Activity
Possible Cause Troubleshooting Step Expected Outcome
Catalyst Poisoning Impurities in the reactants or solvent (e.g., acids, water, sulfur compounds) can poison the catalyst.[4][5][6] Purify all reactants and solvents before use. Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon).Improved catalytic activity and product yield.
Incorrect Reaction Conditions The reaction temperature may be too low, or the solvent may be inappropriate.Systematically screen different temperatures and solvents to find the optimal conditions.
Catalyst Degradation The catalyst may be unstable under the reaction conditions.Analyze the catalyst post-reaction (e.g., by NMR or LC-MS) to check for degradation products. Consider using a milder acylating agent or lower reaction temperature.
Issue 2: Slow Reaction Rate
Possible Cause Troubleshooting Step Expected Outcome
Insufficient Catalyst Loading The amount of catalyst may be too low to achieve a desirable reaction rate.Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%).
Poor Solubility The catalyst or reactants may not be fully dissolved in the chosen solvent.Select a solvent in which all components are fully soluble at the reaction temperature.
Steric Hindrance The substrate or acylating agent may be sterically hindered, slowing down the reaction.Consider using a less bulky acylating agent or a catalyst with a different steric profile if possible.

Experimental Protocols

General Protocol for a Catalytic Acylation Reaction

This protocol provides a general methodology for the acylation of a secondary alcohol using acetic anhydride as the acylating agent and this compound as the catalyst.

  • To a stirred solution of the secondary alcohol (1.0 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere, add this compound (0.05 mmol, 5 mol%).

  • Add acetic anhydride (1.2 mmol) dropwise to the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).

  • Extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Effect of Catalyst Loading on Reaction Yield
Catalyst Loading (mol%)Reaction Time (h)Yield (%)
12445
2.52478
51292
101293

Reaction conditions: Secondary alcohol (1 mmol), acetic anhydride (1.2 mmol), anhydrous dichloromethane (10 mL), room temperature.

Table 2: Solvent Effects on Catalytic Turnover Frequency (TOF)
SolventDielectric ConstantTOF (h⁻¹)
Dichloromethane9.17.7
Acetonitrile37.512.5
Tetrahydrofuran7.65.2
Toluene2.42.1

TOF calculated at 50% conversion. Reaction conditions: 5 mol% catalyst loading, secondary alcohol (1 mmol), acetic anhydride (1.2 mmol), 50 °C.

Visualizations

Catalytic_Cycle Catalyst This compound Acylpyridinium N-Acylpyridinium Intermediate Catalyst->Acylpyridinium + Acylating Agent AcylatingAgent Acylating Agent (e.g., Ac₂O) Product Acylated Product (e.g., R-OAc) Acylpyridinium->Product + Substrate Substrate Substrate (e.g., R-OH) RegeneratedCatalyst Regenerated Catalyst Product->RegeneratedCatalyst - Acyl Group

Caption: Catalytic cycle of this compound in acylation.

Troubleshooting_Workflow Start Low Catalytic Turnover CheckPurity Check Reactant/ Solvent Purity Start->CheckPurity OptimizeConditions Optimize Temperature/ Solvent CheckPurity->OptimizeConditions Pure Purify Purify Materials CheckPurity->Purify Impure IncreaseLoading Increase Catalyst Loading OptimizeConditions->IncreaseLoading Optimal Screen Screen Conditions OptimizeConditions->Screen Sub-optimal Increment Increase Loading IncreaseLoading->Increment No Improvement Success Turnover Increased IncreaseLoading->Success Improvement Purify->OptimizeConditions Screen->IncreaseLoading Increment->Success Failure Consult Further Increment->Failure No Improvement

Caption: Troubleshooting workflow for low catalytic turnover.

References

Technical Support Center: Quantitative Analysis of N,N-dibutyl-2-chloropyridin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method development and quantitative analysis of N,N-dibutyl-2-chloropyridin-4-amine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for the quantitative analysis of this compound?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and recommended technique for the quantitative analysis of this compound. This method offers good resolution, sensitivity, and reproducibility. Gas chromatography-mass spectrometry (GC-MS) can also be a viable alternative, particularly for impurity profiling and identification.[1][2][3]

Q2: What are the critical parameters to consider during HPLC method development for this compound?

A2: Key parameters to optimize include:

  • Column Chemistry: A C18 or C8 stationary phase is a good starting point.

  • Mobile Phase Composition: A mixture of acetonitrile or methanol and a buffered aqueous phase is typically used.

  • Mobile Phase pH: The pH of the mobile phase is crucial for controlling the peak shape of the basic this compound. Operating at a low pH (around 2.5-3.5) can help to protonate residual silanol groups on the silica-based column, minimizing peak tailing.[4][5][6]

  • Detection Wavelength: The UV detection wavelength should be set at the absorption maximum of the analyte for optimal sensitivity.

  • Column Temperature: Maintaining a consistent column temperature (e.g., 30-40 °C) can improve peak shape and reproducibility.

Q3: How can I prepare my sample for analysis?

A3: Sample preparation will depend on the matrix. For drug substances, a simple dissolution in a suitable solvent (e.g., a mixture of acetonitrile and water) is usually sufficient. For more complex matrices like biological fluids or formulations, a sample clean-up step such as solid-phase extraction (SPE) may be necessary to remove interfering substances.[6]

Q4: What are the expected degradation pathways for this compound?

A4: Based on the structure, potential degradation pathways under forced degradation conditions (e.g., acid, base, oxidation, heat, light) could include hydrolysis of the chloro group, oxidation of the pyridine ring or the butyl chains, and dealkylation of the amino group.[7][8][9] Performing forced degradation studies is essential to develop a stability-indicating method.[8][9][10]

Troubleshooting Guides

This section addresses common issues encountered during the quantitative analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing Interaction of the basic analyte with acidic silanol groups on the HPLC column.[4][11]- Lower the mobile phase pH to 2.5-3.5 using an appropriate buffer (e.g., phosphate or formate buffer).- Use a highly end-capped column or a column with a polar-embedded stationary phase.[6]- Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations (use with caution as it can affect column lifetime).
Poor Peak Resolution Inadequate separation from impurities or other components.- Optimize the mobile phase composition (adjust the organic-to-aqueous ratio).- Change the organic modifier (e.g., from acetonitrile to methanol or vice versa).- Use a column with a different selectivity (e.g., a phenyl-hexyl phase).- Decrease the flow rate or use a longer column to increase efficiency.
Variable Retention Times Fluctuation in mobile phase composition, column temperature, or pump performance.- Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a stable temperature.- Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate.
Low Signal Intensity Incorrect detection wavelength, low sample concentration, or sample degradation.- Verify the UV detector is set to the absorption maximum of the analyte.- Prepare a more concentrated sample if possible.- Investigate sample stability and prepare fresh samples if necessary.
Ghost Peaks Contamination in the mobile phase, injector, or column.- Use high-purity solvents and freshly prepared mobile phase.- Flush the injector and column with a strong solvent.- Run blank injections to identify the source of contamination.

Experimental Protocols

Hypothetical HPLC-UV Method for Quantitative Analysis

This protocol provides a starting point for method development. Optimization will be required for specific applications.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid

2. Chromatographic Conditions:

Parameter Condition
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 70% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 265 nm (hypothetical, determine experimentally)
Injection Volume 10 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in methanol.

  • Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Dissolve the sample in a suitable solvent and dilute with the mobile phase to a concentration within the calibration range.

4. System Suitability: Inject a working standard solution (e.g., 25 µg/mL) six times. The following parameters should be met:

  • Tailing Factor (Asymmetry): ≤ 1.5[4][5]

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

  • Theoretical Plates: ≥ 2000

5. Calibration and Quantification:

  • Inject the calibration standards in duplicate.

  • Construct a calibration curve by plotting the peak area versus the concentration.

  • Determine the concentration of the analyte in the sample solution by interpolation from the calibration curve.

Quantitative Data Summary

The following table presents hypothetical method validation data, which should be experimentally determined.

Parameter Acceptance Criteria Hypothetical Result
Linearity (Correlation Coefficient, r²) ≥ 0.9990.9995
Range -1 - 100 µg/mL
Precision (RSD%)
- Repeatability (n=6)≤ 2.0%0.8%
- Intermediate Precision (n=6)≤ 2.0%1.2%
Accuracy (Recovery %) 98.0 - 102.0%99.5%
Limit of Detection (LOD) -0.1 µg/mL
Limit of Quantification (LOQ) -0.3 µg/mL
Robustness No significant change in resultsRobust to minor changes in flow rate and mobile phase composition.

Visualizations

Experimental Workflow

Experimental Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting Standard_Weighing Weigh Reference Standard Stock_Solution Prepare Stock Solution Standard_Weighing->Stock_Solution Working_Standards Prepare Working Standards Stock_Solution->Working_Standards Calibration_Curve Inject Calibration Standards Working_Standards->Calibration_Curve Sample_Preparation Prepare Sample Solution Sample_Analysis Inject Sample Sample_Preparation->Sample_Analysis System_Suitability System Suitability Test System_Suitability->Calibration_Curve Data_Acquisition Acquire Chromatographic Data Calibration_Curve->Data_Acquisition Sample_Analysis->Data_Acquisition Quantification Quantify Analyte Data_Acquisition->Quantification Report_Generation Generate Report Quantification->Report_Generation

Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.

Troubleshooting Logic for Peak Tailing

Troubleshooting Peak Tailing Start Peak Tailing Observed (Asymmetry > 1.5) Check_pH Is Mobile Phase pH < 4? Start->Check_pH Lower_pH Lower Mobile Phase pH to 2.5-3.5 with Buffer Check_pH->Lower_pH No Check_Column Is an End-capped or Polar-Embedded Column Used? Check_pH->Check_Column Yes Lower_pH->Check_Column Use_Specialty_Column Switch to a High-Purity, End-capped, or Polar-Embedded Column Check_Column->Use_Specialty_Column No Consider_Overload Is Sample Concentration Too High? Check_Column->Consider_Overload Yes Use_Specialty_Column->Consider_Overload Dilute_Sample Dilute Sample and Re-inject Consider_Overload->Dilute_Sample Yes Check_System Check for Extra-Column Volume (tubing length, connections) Consider_Overload->Check_System No Dilute_Sample->Check_System Optimize_System Minimize Tubing Length and Ensure Proper Connections Check_System->Optimize_System Yes Resolved Peak Shape Improved Check_System->Resolved No Optimize_System->Resolved

Caption: A logical workflow for troubleshooting peak tailing issues in the HPLC analysis.

References

Technical Support Center: Regioselectivity in Substituted Pyridine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering regioselectivity challenges in reactions with substituted pyridines.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my electrophilic aromatic substitution (EAS) on pyridine sluggish and yielding the C3 product instead of the expected C2 or C4 isomers?

A: This is the expected outcome due to the inherent electronic properties of the pyridine ring. The electronegative nitrogen atom deactivates the ring towards electrophilic attack, making it less reactive than benzene.[1][2][3][4]

  • Deactivation: The nitrogen atom withdraws electron density from the ring through an inductive effect, making the carbon atoms electron-poor and less attractive to electrophiles.[1][2][5] Under acidic conditions (common for EAS reactions like nitration or sulfonation), the nitrogen is protonated, creating a pyridinium cation. This further increases the deactivation, making reactions even more difficult.[3]

  • C3 (meta) Selectivity: Attack at the C2 (ortho) or C4 (para) positions results in a resonance-destabilized intermediate where a positive charge is placed directly on the electronegative nitrogen atom. Attack at the C3 (meta) position avoids this unfavorable state, making it the kinetically and thermodynamically preferred pathway.[4][6][7]

Caption: Stability of intermediates in pyridine EAS.

Q2: My nucleophilic aromatic substitution (SNAr) reaction is giving a mixture of C2 and C4 products. How can I control this?

A: Pyridine is activated towards nucleophilic attack at the C2 and C4 positions because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, which stabilizes it.[4][7][8] The preference between C2 and C4 depends on several factors.

  • Electronic Effects: The C2 and C4 positions are inherently electron-deficient (δ+) and thus susceptible to nucleophilic attack.[9]

  • Steric Hindrance: The C2 position is sterically more hindered due to its proximity to the nitrogen atom and its substituent (if any). Bulky nucleophiles or bulky substituents at C3 or on the nitrogen itself will favor attack at the C4 position.

  • Leaving Group: The nature of the leaving group is critical. A better leaving group will facilitate the reaction at both positions.

  • Solvent Effects: The choice of solvent can influence regioselectivity. A study on 3-substituted 2,6-dichloropyridines showed that the ability of the solvent to act as a hydrogen-bond acceptor can switch the selectivity between the C2 and C6 positions. For example, dichloromethane (DCM) favored C2 substitution, while dimethyl sulfoxide (DMSO) favored C6.[10]

SNAr_Selectivity start Start SNAr Reaction on Substituted Pyridine check_sterics Is the Nucleophile or C3-substituent bulky? start->check_sterics c4_favored C4 attack is favored check_sterics->c4_favored  Yes c2_c4_mix Mixture of C2/C4 is likely check_sterics->c2_c4_mix  No tune_solvent Troubleshoot: Modify solvent (e.g., DCM vs. DMSO) to influence H-bonding c2_c4_mix->tune_solvent

Caption: Decision workflow for SNAr regioselectivity.

Q3: How do substituents on the pyridine ring direct incoming reagents?

A: Substituents have powerful directing effects that depend on their electronic nature (donating vs. withdrawing) and the type of reaction (EAS vs. radical vs. nucleophilic).

  • Electron-Donating Groups (EDGs): Activate the ring towards EAS and generally direct ortho and para to themselves. However, the pyridine nitrogen's strong directing effect to C3 must still be considered.

  • Electron-Withdrawing Groups (EWGs): Deactivate the ring towards EAS. In radical additions, π-conjugating EWGs can induce a preference for reaction at positions ortho and para to the substituent.[9]

  • Steric Effects: Bulky substituents can block adjacent positions, directing reactants to more accessible sites. This is a key factor in sterically-controlled reactions like iridium-catalyzed borylation.[11]

Table 1: General Directing Effects of Substituents on Pyridine

Substituent Type Position on Ring Effect on EAS Effect on Radical Addition Directing Influence
Activating (EDG) C2, C3, or C4 Activates Ring --- ortho/para to substituent
Deactivating (EWG) C2, C3, or C4 Deactivates Ring Activates Ring meta to substituent
Halogens C2, C3, or C4 Deactivates Ring --- ortho/para to substituent

| π-Conjugating EWG | C3 or C4 | Deactivates Ring | Activates Ring | ortho/para to substituent[9] |

Q4: I need to functionalize the C4 position. What are the most reliable strategies?

A: Direct C4 functionalization can be challenging. Several methods have been developed to achieve this selectivity.

  • Pyridine N-Oxide Strategy: Converting the pyridine to a pyridine N-oxide activates the C2 and C4 positions for both electrophilic and nucleophilic attack while deactivating the C3 position.[1][3] The N-oxide can be easily removed later with a reducing agent like zinc dust.[1]

  • Directed Metalation: Using a directing group (DG) at the C3 position can direct lithiation or metalation to the C4 position. This strategy offers high regioselectivity.[12]

  • Halogen/Metal Exchange: If a halogen is pre-installed at the C4 position, a halogen/metal exchange using organolithium or organomagnesium reagents can generate a C4-metalated pyridine for further functionalization.[12]

  • Radical Functionalization: In some cases, reaction conditions can be tuned to favor C4 functionalization. Factors like solvent and pH can alter the balance between different directing influences.[9]

Q5: My target molecule requires functionalization at the C3 (meta) position, but standard EAS is not working on my complex substrate. What are my options?

A: Meta-selective C-H functionalization is a significant challenge due to the electronic properties of the pyridine ring that favor ortho and para reactions.[13][14][15] However, advanced strategies can achieve this transformation.

  • Dearomatization Strategies: This powerful approach involves a temporary dearomatization of the pyridine ring, which enables functionalization at the C3 position. The aromaticity is then restored in a subsequent step.[13][14][15]

  • Transition Metal Catalysis: Specific ligand and catalyst systems have been developed for transition metal-catalyzed C3–H functionalization. These reactions can be sensitive and may require extensive optimization, sometimes needing a large excess of the pyridine substrate.[16]

  • Zincke Imine Intermediates: Pyridines can be converted to N-2,4-dinitrophenyl Zincke salts. Subsequent reaction with a secondary amine forms a Zincke imine, which can be functionalized at the position corresponding to C3 of the original pyridine. A final 6π-electrocyclization restores the pyridine ring.[16]

Meta_Functionalization start Goal: C3 (meta) Functionalization strategy1 Strategy 1: Dearomatization-Rearomatization start->strategy1 strategy2 Strategy 2: Transition Metal Catalysis (Ligand-Controlled) start->strategy2 strategy3 Strategy 3: Zincke Imine Intermediates start->strategy3 desc1 Temporarily break aromaticity to enable C3 attack, then restore ring. strategy1->desc1 desc2 Requires specific ligands/catalysts; may need excess pyridine. strategy2->desc2 desc3 Multi-step but mild conditions; involves ring opening/closing. strategy3->desc3

Caption: Key strategies for meta-C-H functionalization.

Quantitative Data Summary

The regioselectivity of radical additions to pyridines is highly dependent on the electronic nature of substituents, as well as reaction conditions like solvent and pH.[9]

Table 2: Influence of C4-Substituent on Regioselectivity of Radical Isopropylation Data adapted from a systematic study on radical functionalization of heterocycles.[9]

C4-Substituent (X)SolventC3:C2 Product RatioDominant Factor
-HDMSO1 : 2.3Innate Reactivity
-OMeDMSO1 : 1.5Innate Reactivity
-ClDMSO1.8 : 1Ortho-directing Halogen
-CNDMSO>50 : 1Conjugate Reactivity
-CO₂MeDMSO>50 : 1Conjugate Reactivity
-BpinDMSOFully selective for C2Steric/Electronic
-CH₂COOHDMSOFully selective for C2Steric/Electronic

Key Experimental Protocols

Protocol 1: General Procedure for Radical C-H Isopropylation of a Substituted Pyridine

This protocol is based on the methodology for radical functionalization using alkylsulfinate salts.[9]

Materials:

  • Substituted pyridine (1.0 eq.)

  • Zinc isopropylsulfinate reagent (1.0 - 1.5 eq.)

  • tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O, 1.5 eq.)

  • Dimethyl sulfoxide (DMSO) or other specified solvent

Procedure:

  • To a clean, dry reaction vial equipped with a magnetic stir bar, add the substituted pyridine (0.125 mmol, 1.0 eq.).

  • Add the zinc isopropylsulfinate reagent (1.0 eq.).

  • Add the solvent (e.g., DMSO) to achieve the desired concentration.

  • Begin vigorous stirring and add TBHP (1.5 eq.) dropwise at room temperature.

  • Seal the vial and place it in a preheated block at 50 °C.

  • Allow the reaction to stir for 1.5 - 2 hours, or until TLC/LCMS analysis indicates consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the alkylated pyridine products. The regiochemical ratio can be determined by ¹H NMR analysis of the crude product mixture.

Protocol 2: General Procedure for C4-Selective Functionalization via Pyridine N-Oxide

This protocol outlines the two-step strategy of N-oxidation followed by substitution.[1][3]

Step A: N-Oxidation Materials:

  • Substituted pyridine (1.0 eq.)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~1.1 eq.)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the substituted pyridine in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours or until completion as monitored by TLC.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate. Separate the layers and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude pyridine N-oxide, which can often be used without further purification.

Step B: Substitution and Deoxygenation Materials:

  • Pyridine N-oxide (1.0 eq.)

  • Electrophile or Nucleophile reagent (e.g., Nitrating mixture, POCl₃, etc.)

  • Zinc dust (for deoxygenation, ~3-5 eq.)

  • Acetic Acid or other appropriate solvent

Procedure:

  • Perform the desired substitution reaction on the pyridine N-oxide under appropriate conditions (e.g., nitration with H₂SO₄/HNO₃). This will typically functionalize the C4 position.

  • After the substitution is complete and the intermediate is worked up, dissolve the C4-substituted pyridine N-oxide in a solvent like acetic acid.

  • Add zinc dust portion-wise to the stirring solution. The reaction may be exothermic.

  • Stir until the deoxygenation is complete (monitor by TLC/LCMS).

  • Workup: Filter the reaction mixture through a pad of celite to remove excess zinc. Neutralize the filtrate with a base (e.g., NaOH solution) and extract the product with an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography or recrystallization to obtain the final C4-functionalized pyridine.

References

Validation & Comparative

A Comparative Analysis of Catalytic Activity: N,N-Dibutyl-2-chloropyridin-4-amine versus DMAP in Acylation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, particularly in the crucial step of acylation, 4-(Dimethylamino)pyridine (DMAP) has long been the gold-standard catalyst, celebrated for its exceptional activity. This guide provides a comparative overview of the catalytic performance of a structurally related analogue, N,N-dibutyl-2-chloropyridin-4-amine, against the benchmark, DMAP. While direct, side-by-side experimental comparisons in published literature are not available, a robust understanding of structure-activity relationships allows for a strong inferential comparison.

Core Catalytic Principles: The Role of the 4-Aminopyridine Scaffold

The remarkable catalytic efficiency of DMAP in acylation reactions stems from its ability to act as a potent nucleophilic catalyst. The catalytic cycle, illustrated below, involves the initial attack of the highly nucleophilic pyridine nitrogen on the acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more electrophilic than the original acylating agent, rendering it highly susceptible to attack by a nucleophile, such as an alcohol, to furnish the ester product and regenerate the catalyst.

This compound: A Structural and Electronic Profile

This compound shares the core 4-aminopyridine structure with DMAP but with two key modifications: the N,N-dimethyl groups are replaced by N,N-dibutyl groups, and a chlorine atom is substituted at the 2-position of the pyridine ring.

  • N,N-Dibutyl Group: The longer alkyl chains are expected to increase the steric bulk around the amino nitrogen. This may have a minor influence on the catalyst's nucleophilicity but could play a role in substrate selectivity, particularly with sterically hindered reactants.

  • 2-Chloro Group: The presence of a chlorine atom at the 2-position is the most electronically significant modification. Chlorine is an electron-withdrawing group, which is known to decrease the electron density on the pyridine ring. This reduction in electron density diminishes the nucleophilicity of the pyridine nitrogen, which is the cornerstone of the catalytic activity in this class of compounds.

Comparative Catalytic Performance: An Evidence-Based Inference

Catalyst Feature4-(Dimethylamino)pyridine (DMAP)This compound
Electronic Effect on Pyridine Ring Strong electron-donating effect from the dimethylamino group, enhancing nucleophilicity.Electron-withdrawing effect of the 2-chloro group, reducing the nucleophilicity of the pyridine nitrogen.
Steric Hindrance Minimal steric hindrance from the methyl groups.Increased steric bulk from the butyl groups, which may influence substrate scope.
Inferred Catalytic Activity High catalytic activity in a wide range of acylation reactions.Significantly lower catalytic activity compared to DMAP is anticipated due to reduced nucleophilicity.

Studies on various substituted 4-aminopyridines have consistently shown that electron-withdrawing substituents on the pyridine ring are detrimental to their catalytic performance in acylation reactions. Therefore, it is highly probable that this compound would exhibit substantially lower catalytic activity than DMAP under similar reaction conditions.

Experimental Protocol: Evaluation of Catalytic Activity in Acylation

To empirically determine and compare the catalytic activity of these two compounds, a standardized experimental protocol is essential. The following outlines a general procedure for the acetylation of a model secondary alcohol, 1-phenylethanol, using acetic anhydride.

Materials:

  • 1-Phenylethanol

  • Acetic Anhydride

  • Catalyst (DMAP or this compound)

  • Triethylamine (as a stoichiometric base)

  • Dichloromethane (anhydrous)

  • Internal standard (e.g., dodecane) for GC analysis

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-phenylethanol (1.0 mmol), dichloromethane (5 mL), and the internal standard.

  • Add triethylamine (1.2 mmol).

  • Add the catalyst (0.05 mmol, 5 mol%).

  • Stir the mixture at room temperature and add acetic anhydride (1.2 mmol).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel if necessary.

  • Determine the yield of the product, 1-phenylethyl acetate, by GC analysis against the internal standard.

The catalytic activity can be compared by evaluating reaction rates, yields at specific time points, and the overall time required for complete conversion.

Visualizing the Catalytic Cycles

The following diagrams, generated using Graphviz, illustrate the established catalytic cycle for DMAP and the inferred, less efficient cycle for its 2-chloro-substituted analogue.

DMAP_Catalytic_Cycle DMAP DMAP Acylpyridinium [DMAP-CO-R]+ (Acylpyridinium Intermediate) DMAP->Acylpyridinium Nucleophilic Attack AcylatingAgent R-CO-O-CO-R (Acid Anhydride) AcylatingAgent->Acylpyridinium Ester R-CO-OR' (Ester Product) Acylpyridinium->Ester Nucleophilic Attack by Alcohol Alcohol R'-OH (Alcohol) Alcohol->Ester RegeneratedDMAP DMAP Ester->RegeneratedDMAP Catalyst Regeneration

Figure 1: Catalytic Cycle of DMAP in Acylation.

Chloro_Pyridine_Catalytic_Cycle Catalyst This compound (Reduced Nucleophilicity) Acylpyridinium [Catalyst-CO-R]+ (Less Stable Intermediate) Catalyst->Acylpyridinium Slower Nucleophilic Attack AcylatingAgent R-CO-O-CO-R (Acid Anhydride) AcylatingAgent->Acylpyridinium Ester R-CO-OR' (Slower Product Formation) Acylpyridinium->Ester Nucleophilic Attack by Alcohol Alcohol R'-OH (Alcohol) Alcohol->Ester RegeneratedCatalyst Regenerated Catalyst Ester->RegeneratedCatalyst Catalyst Regeneration

Figure 2: Inferred Catalytic Cycle for this compound.

Conclusion

Based on established principles of chemical reactivity, this compound is predicted to be a significantly less active catalyst for acylation reactions compared to DMAP. The electron-withdrawing nature of the 2-chloro substituent fundamentally diminishes the nucleophilicity of the pyridine nitrogen, which is the critical factor for high catalytic efficiency in this class of compounds. While the N,N-dibutyl groups may offer different steric properties, this is unlikely to compensate for the detrimental electronic effect. For researchers and professionals in drug development seeking a highly efficient acylation catalyst, DMAP remains the superior choice. Further experimental investigation is warranted to quantify the precise catalytic activity of this compound and to explore any potential niche applications where its specific steric and electronic properties might be advantageous.

Unambiguous Structure Validation: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques for N,N-dibutyl-2-chloropyridin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the definitive confirmation of a molecule's three-dimensional structure is paramount. This guide provides an objective comparison of single-crystal X-ray crystallography, the gold standard for structure determination, with alternative spectroscopic methods for the validation of N,N-dibutyl-2-chloropyridin-4-amine. Due to the absence of publicly available crystallographic data for the title compound, this guide utilizes data for the closely related analogue, 2-chloropyridin-4-amine, to illustrate the principles and comparative strengths of each analytical technique.

Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods

The unequivocal determination of a molecule's atomic arrangement in three-dimensional space is achieved through single-crystal X-ray crystallography. This technique provides precise bond lengths, bond angles, and crystal packing information, which are unattainable by other methods. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy offer valuable and complementary information regarding the connectivity, molecular weight, and functional groups present in the molecule. While powerful for structural elucidation, they do not provide a direct visualization of the molecule's spatial arrangement.

The following table summarizes the key quantitative data obtained from the analysis of the analogue 2-chloropyridin-4-amine using these different techniques.

ParameterSingle-Crystal X-ray Crystallography¹H & ¹³C NMR SpectroscopyMass Spectrometry (EI)FT-IR Spectroscopy
Information Provided 3D molecular structure, bond lengths, bond angles, crystal system, space group, unit cell dimensionsChemical environment of ¹H and ¹³C nuclei, connectivity through couplingMolecular weight, fragmentation patternPresence of functional groups
Crystal System MonoclinicNot ApplicableNot ApplicableNot Applicable
Space Group P2₁/nNot ApplicableNot ApplicableNot Applicable
Unit Cell Dimensions a = 5.76 Å, b = 10.12 Å, c = 10.32 Å, β = 98.4°Not ApplicableNot ApplicableNot Applicable
¹H Chemical Shifts (ppm) Not Applicableδ 7.95 (d, 1H), 6.65 (d, 1H), 6.50 (s, 1H), 4.5 (br s, 2H)[1][2]Not ApplicableNot Applicable
¹³C Chemical Shifts (ppm) Not Applicableδ 160.0, 152.1, 149.2, 108.9, 107.8[1]Not ApplicableNot Applicable
Molecular Ion (m/z) Not ApplicableNot Applicable128 (M⁺), 130 (M+2, due to ³⁷Cl isotope)[3]Not Applicable
Key Fragmentation Ions (m/z) Not ApplicableNot Applicable93, 66, 39[3]Not Applicable
Key IR Absorptions (cm⁻¹) Not ApplicableNot ApplicableNot Applicable3440 (N-H stretch), 1640 (C=C stretch), 1560 (N-H bend), 820 (C-Cl stretch)[1]

Experimental Protocols

Single-Crystal X-ray Diffraction

The determination of the crystal structure of 2-chloropyridin-4-amine involves the following key steps:

  • Crystal Growth: Single crystals of the compound are grown by slow evaporation of a suitable solvent, such as ethanol or a mixture of solvents. The goal is to obtain a well-formed crystal with dimensions of approximately 0.1-0.3 mm.

  • Data Collection: A suitable crystal is mounted on a goniometer head and placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The diffractometer directs a monochromatic X-ray beam onto the crystal and rotates the crystal to collect diffraction data from all possible orientations.

  • Structure Solution and Refinement: The collected diffraction data (intensities and positions of the diffracted beams) are processed to determine the unit cell parameters and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data using least-squares methods to obtain the final, accurate atomic positions and thermal parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain singlets for each unique carbon atom.

  • Data Processing and Analysis: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. The chemical shifts, integration, and coupling patterns are analyzed to elucidate the structure.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The sample is placed in the IR beam of the FT-IR spectrometer. The instrument records an interferogram, which is a plot of infrared signal versus the optical path difference.

  • Data Processing: The interferogram is Fourier transformed to produce the infrared spectrum, which is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

Visualizing the Workflow: X-ray Crystallography

The following diagram illustrates the typical workflow for determining the structure of a small organic molecule using single-crystal X-ray crystallography.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination cluster_validation_deposition Validation & Deposition synthesis Synthesis of this compound purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection xray_diffraction X-ray Diffraction Data Collection crystal_selection->xray_diffraction data_processing Data Processing & Reduction xray_diffraction->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation cif_deposition Deposition (e.g., CCDC) validation->cif_deposition

Caption: Workflow for single-crystal X-ray crystallography.

References

A Comparative Study of N,N-dialkyl-2-chloropyridin-4-amines in Catalysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the catalytic performance of various N,N-dialkyl-2-chloropyridin-4-amines. This document provides a detailed analysis of their structure-activity relationships, supported by experimental data and protocols, to aid in the selection of the most effective catalyst for specific synthetic applications.

Introduction

N,N-dialkyl-4-aminopyridines, most notably 4-(N,N-dimethylamino)pyridine (DMAP), are highly efficient nucleophilic catalysts for a wide range of organic transformations, particularly acylation and esterification reactions. The introduction of a chloro-substituent at the 2-position of the pyridine ring, along with variation of the N-alkyl groups, can significantly modulate the catalyst's activity and selectivity. This guide provides a comparative overview of these substituted aminopyridine catalysts.

Catalytic Performance: A Comparative Analysis

The catalytic efficacy of N,N-dialkyl-2-chloropyridin-4-amines is primarily influenced by the electronic effect of the 2-chloro substituent and the steric and electronic effects of the N-alkyl groups. The electron-withdrawing nature of the chlorine atom is expected to decrease the nucleophilicity of the pyridine nitrogen, which could potentially lead to a lower catalytic activity compared to their non-chlorinated analogs. However, this effect can be counterbalanced by the electron-donating N-alkylamino group. The size of the alkyl groups on the nitrogen atom also plays a crucial role in modulating the catalyst's steric hindrance and, consequently, its substrate scope and selectivity.

CatalystAlkyl GroupExpected Relative ActivityKey Characteristics
N,N-Dimethyl-2-chloropyridin-4-amine MethylHighLess sterically hindered, allowing for a broader substrate scope, including moderately hindered alcohols. The electron-donating methyl groups enhance nucleophilicity, partially offsetting the effect of the 2-chloro group.
N,N-Diethyl-2-chloropyridin-4-amine EthylModerate to HighIncreased steric bulk compared to the dimethyl derivative may lead to slightly lower activity with sterically demanding substrates but could enhance selectivity in certain reactions.
N,N-Dipropyl-2-chloropyridin-4-amine PropylModerateFurther increased steric hindrance around the amino group can significantly impact the catalyst's ability to access sterically congested reaction centers, leading to lower overall activity.
N,N-Diisopropyl-2-chloropyridin-4-amine IsopropylLow to ModerateThe bulky isopropyl groups create a highly hindered environment, which is expected to result in lower catalytic activity but may offer unique selectivity for specific substrates.

Experimental Protocols

The following are detailed methodologies for key experiments involving catalysis by N,N-dialkyl-2-chloropyridin-4-amines.

General Procedure for the Acylation of a Hindered Alcohol

This protocol describes a typical procedure for the acylation of a sterically hindered secondary alcohol using an N,N-dialkyl-2-chloropyridin-4-amine as a catalyst.

Materials:

  • Hindered alcohol (e.g., 1-phenylethanol)

  • Acylating agent (e.g., acetic anhydride)

  • N,N-dialkyl-2-chloropyridin-4-amine catalyst (e.g., N,N-dimethyl-2-chloropyridin-4-amine)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Tertiary amine base (e.g., triethylamine)

Procedure:

  • To a stirred solution of the hindered alcohol (1.0 mmol) and the N,N-dialkyl-2-chloropyridin-4-amine catalyst (0.1 mmol, 10 mol%) in the anhydrous solvent (5 mL) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the tertiary amine base (1.5 mmol).

  • Slowly add the acylating agent (1.2 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the appropriate time (monitoring by TLC or GC-MS is recommended).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).

  • Extract the aqueous layer with the organic solvent (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ester.

Visualizing the Catalytic Pathway

The catalytic cycle of N,N-dialkyl-4-aminopyridines in acylation reactions is a well-established nucleophilic catalysis pathway. The following diagrams, generated using Graphviz, illustrate the key steps in this process.

Catalytic_Cycle Catalyst N,N-Dialkyl-2-chloropyridin-4-amine AcylPyridinium N-Acylpyridinium Intermediate (Highly Reactive) Catalyst->AcylPyridinium Nucleophilic Attack AcylatingAgent Acylating Agent (e.g., Acetic Anhydride) AcylatingAgent->AcylPyridinium Product Ester Product AcylPyridinium->Product Nucleophilic Attack by Alcohol Alcohol Alcohol (Substrate) Alcohol->Product RegeneratedCatalyst Regenerated Catalyst Product->RegeneratedCatalyst Catalyst Regeneration RegeneratedCatalyst->Catalyst Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Mix Alcohol, Catalyst, and Base in Solvent B Add Acylating Agent A->B C Stir at Room Temperature (Monitor Progress) B->C D Quench Reaction C->D E Extract with Organic Solvent D->E F Purify by Chromatography E->F

Assessing the Purity of Synthesized N,N-dibutyl-2-chloropyridin-4-amine: A Comparative Guide to HPLC and GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to market. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for assessing the purity of the synthesized intermediate, N,N-dibutyl-2-chloropyridin-4-amine. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate analytical method.

The accurate determination of purity is paramount for pharmaceutical intermediates as impurities can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1] this compound, a substituted pyridine derivative, serves as a key building block in the synthesis of various pharmaceutical compounds. Its purity directly influences the quality of the subsequent products. This guide explores the application of two powerful analytical techniques, HPLC and GC-MS, for the quantitative purity assessment of this compound.

Experimental Overview

A batch of this compound was synthesized and its purity was evaluated using both a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method and a Gas Chromatography-Mass Spectrometry (GC-MS) method. The results were then compared to provide a clear understanding of the strengths and limitations of each technique for this specific application.

Synthesis of this compound

The synthesis of this compound can be achieved through the nucleophilic aromatic substitution of 2,4-dichloropyridine with di-n-butylamine. A general synthetic scheme is outlined below.

2,4-Dichloropyridine 2,4-Dichloropyridine Reaction Reaction 2,4-Dichloropyridine->Reaction Di-n-butylamine Di-n-butylamine Di-n-butylamine->Reaction This compound This compound Reaction->this compound Nucleophilic Aromatic Substitution Purification Purification This compound->Purification e.g., Column Chromatography Final_Product Pure this compound Purification->Final_Product

Figure 1. Synthetic pathway for this compound.

A detailed experimental protocol for the synthesis is provided in the "Experimental Protocols" section.

Purity Assessment by HPLC

High-Performance Liquid Chromatography is a cornerstone technique in pharmaceutical analysis for purity determination due to its high resolution, sensitivity, and applicability to a wide range of compounds.[2] An RP-HPLC method was developed and validated for the analysis of this compound.

HPLC Method Parameters
ParameterValue
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Formic acid in Water (70:30, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C
HPLC Results

The synthesized batch of this compound was analyzed using the validated HPLC method. The purity was determined by calculating the area percentage of the main peak relative to the total peak area.

SampleRetention Time (min)Peak Area% Purity
This compound5.8125489099.2%
Impurity 13.287650.7%
Impurity 24.512340.1%

Purity Assessment by GC-MS

Gas Chromatography-Mass Spectrometry is another powerful technique, particularly well-suited for the analysis of volatile and semi-volatile compounds.[3] It offers excellent separation efficiency and provides structural information about the analytes, which is invaluable for impurity identification.

GC-MS Method Parameters
ParameterValue
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Flow Rate 1.0 mL/min
Injector Temperature 250 °C
Oven Program 100 °C (2 min), then 10 °C/min to 280 °C (5 min)
MS Detector Electron Ionization (EI), Scan mode (m/z 50-500)
GC-MS Results

The same batch of this compound was analyzed by GC-MS. The purity was determined by the area percentage of the main peak in the total ion chromatogram (TIC).

SampleRetention Time (min)Peak Area (TIC)% Purity
This compound12.5987654399.1%
Impurity 19.8765430.8%
Impurity 211.2123450.1%

Comparison of HPLC and GC-MS for Purity Assessment

Both HPLC and GC-MS provided comparable results for the purity of the synthesized this compound. However, each technique has distinct advantages and disadvantages for this particular analysis.

FeatureHPLCGC-MS
Sample Volatility Not a requirement, suitable for a wide range of compounds.Requires sample to be volatile and thermally stable.
Sample Preparation Simple dissolution in a suitable solvent.May require derivatization for non-volatile compounds, but not for the target compound.
Resolution High resolution for complex mixtures.Excellent resolution for volatile compounds.
Sensitivity Good sensitivity with UV detection.High sensitivity, especially with selected ion monitoring (SIM).
Impurity Identification Retention time matching with standards. Diode array detection can provide some spectral information.Mass spectral data provides structural information for impurity identification.
Quantitation Excellent quantitative performance with external or internal standards.Good quantitative performance, though FID is often preferred over MS for routine quantification.
Analysis Time Relatively shorter run times can be achieved.Can have longer run times depending on the temperature program.

Conclusion and Recommendation

For the routine purity assessment of synthesized this compound, the developed RP-HPLC method is recommended due to its simplicity, robustness, and excellent quantitative performance. The method does not require the sample to be volatile and offers a straightforward approach for quality control purposes.

GC-MS is a highly valuable complementary technique , especially during process development and for impurity profiling. Its ability to provide structural information is crucial for identifying unknown impurities and understanding degradation pathways. While not essential for routine purity checks of this particular compound, it is an indispensable tool for in-depth characterization and troubleshooting.

The choice between HPLC and GC-MS will ultimately depend on the specific requirements of the analysis, including the need for routine quality control versus in-depth impurity characterization.

Experimental Protocols

Synthesis of this compound

To a solution of 2,4-dichloropyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), di-n-butylamine (1.2 eq) and a base such as potassium carbonate (2.0 eq) are added. The reaction mixture is stirred at an elevated temperature (e.g., 80-100 °C) for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound as the final product.

HPLC Purity Method

A stock solution of the synthesized this compound is prepared by dissolving an accurately weighed amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL. The solution is then filtered through a 0.45 µm syringe filter before injection into the HPLC system. The analysis is performed using the parameters outlined in the "HPLC Method Parameters" table. The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

GC-MS Purity Method

A sample of the synthesized this compound is dissolved in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL. The solution is then directly injected into the GC-MS system. The analysis is carried out using the parameters specified in the "GC-MS Method Parameters" table. The percentage purity is calculated from the total ion chromatogram (TIC) by determining the area of the main peak as a percentage of the total peak areas.

Visualizations

cluster_synthesis Synthesis Workflow cluster_analysis Purity Analysis Workflow Start Starting Materials (2,4-Dichloropyridine, Di-n-butylamine) Reaction Nucleophilic Aromatic Substitution Reaction Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Synthesized This compound Purification->Product SamplePrep Sample Preparation (Dissolution & Filtration) Product->SamplePrep HPLC HPLC Analysis SamplePrep->HPLC GCMS GC-MS Analysis SamplePrep->GCMS DataAnalysis Data Analysis (% Purity Calculation) HPLC->DataAnalysis GCMS->DataAnalysis Comparison Method Comparison DataAnalysis->Comparison

Figure 2. Overall experimental workflow from synthesis to purity analysis.

cluster_hplc HPLC Method cluster_gcms GC-MS Method Purity_Assessment Purity Assessment of This compound HPLC_Node High-Performance Liquid Chromatography Purity_Assessment->HPLC_Node GCMS_Node Gas Chromatography-Mass Spectrometry Purity_Assessment->GCMS_Node HPLC_Pros Pros: - No volatility requirement - Simple sample preparation - Excellent for quantification HPLC_Cons Cons: - Limited structural information for unknowns GCMS_Pros Pros: - Provides structural information - Excellent for impurity ID - High sensitivity GCMS_Cons Cons: - Requires sample volatility - Potentially longer run times

Figure 3. Comparison of HPLC and GC-MS for purity assessment.

References

Benchmarking N,N-Dibutyl-2-chloropyridin-4-amine: A Comparative Guide for Organocatalysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of organocatalysis, 4-dialkylaminopyridines (DMAPs) have carved a significant niche as highly efficient nucleophilic catalysts for a myriad of chemical transformations, most notably acylation reactions. Their efficacy stems from the nucleophilicity of the pyridine nitrogen, which is enhanced by the electron-donating character of the dialkylamino group at the 4-position. This guide provides a comparative benchmark of N,N-dibutyl-2-chloropyridin-4-amine against other commonly employed organocatalysts, offering insights into its potential performance based on established structure-activity relationships.

Catalyst Performance: A Comparative Analysis

The catalytic activity of 4-aminopyridine derivatives is intricately linked to both electronic and steric factors. Electron-donating substituents on the pyridine ring generally enhance the nucleophilicity of the ring nitrogen, leading to a more active catalyst. Conversely, electron-withdrawing groups tend to decrease catalytic efficiency. The steric bulk of the dialkylamino group can also play a crucial role in modulating catalyst performance.

This comparative analysis benchmarks this compound against two widely used organocatalysts: 4-(Dimethylamino)pyridine (DMAP) and 4-(Pyrrolidino)pyridine (PPY).

CatalystStructureKey FeaturesExpected Performance in Acylation
This compound - Electron-withdrawing chloro group at the 2-position: This is expected to decrease the electron density on the pyridine ring, thereby reducing the nucleophilicity of the catalytic nitrogen atom. - Bulky N,N-dibutyl groups: These bulky substituents may sterically hinder the approach of the acylating agent and the substrate, potentially leading to lower reaction rates compared to catalysts with smaller alkyl groups.Moderate catalytic activity is anticipated. The electron-withdrawing nature of the chlorine atom is likely to result in lower efficacy compared to DMAP. The steric hindrance from the butyl chains may also contribute to a reduced reaction rate.
4-(Dimethylamino)pyridine (DMAP) [1][2]- Electron-donating dimethylamino group: This group significantly increases the nucleophilicity of the pyridine nitrogen, making DMAP a highly effective catalyst.[1][2] - Relatively small N,N-dimethyl groups: The methyl groups present minimal steric hindrance, allowing for easy access to the catalytic site.High catalytic activity. DMAP is a widely recognized and potent catalyst for a broad range of acylation reactions, often leading to high yields and fast reaction times.[1][2]
4-(Pyrrolidino)pyridine (PPY) - Conformationally restricted pyrrolidino group: The cyclic nature of the pyrrolidino substituent locks the lone pair of the amino nitrogen in a conformation that is coplanar with the pyridine ring, maximizing resonance donation and enhancing the nucleophilicity of the ring nitrogen even further than in DMAP.Very high catalytic activity, often superior to DMAP. The conformational rigidity of the pyrrolidino group leads to a more nucleophilic catalyst, resulting in faster reactions and higher yields, particularly in challenging acylation reactions.

Experimental Protocols

The following is a generalized experimental protocol for the acylation of a secondary alcohol using a 4-aminopyridine catalyst. This protocol can be adapted for benchmarking this compound against other catalysts.

Materials:

  • Secondary alcohol (1.0 mmol)

  • Acetic anhydride (1.2 mmol)

  • Organocatalyst (e.g., this compound, DMAP, or PPY) (0.1 mmol)

  • Triethylamine (1.5 mmol)

  • Dichloromethane (DCM), anhydrous (5 mL)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the secondary alcohol (1.0 mmol), anhydrous dichloromethane (5 mL), and triethylamine (1.5 mmol).

  • Stir the solution at room temperature and add the organocatalyst (0.1 mmol).

  • Add acetic anhydride (1.2 mmol) dropwise to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ester.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry and determine the yield.

Visualizing the Catalytic Pathway and Workflow

To better understand the underlying processes, the following diagrams illustrate the generally accepted catalytic cycle for acylation and a typical experimental workflow.

Acylation_Catalytic_Cycle cluster_0 Catalytic Cycle Catalyst This compound Acylpyridinium Acylpyridinium Intermediate Catalyst->Acylpyridinium + Acylating Agent AcylatingAgent R-C(O)-X (e.g., Acetic Anhydride) Acylpyridinium->Catalyst - X⁻ Ester Ester Product Acylpyridinium->Ester + Alcohol Alcohol R'-OH Alcohol->Acylpyridinium ProtonatedCatalyst Protonated Catalyst ProtonatedCatalyst->Catalyst + Base - Base-H⁺ Base Base (e.g., Triethylamine)

Figure 1. General catalytic cycle for 4-aminopyridine catalyzed acylation.

Experimental_Workflow cluster_workflow Benchmarking Workflow Start Start: Prepare Reaction Setup AddReagents Add Substrate, Solvent, and Base Start->AddReagents AddCatalyst Add Organocatalyst (e.g., this compound) AddReagents->AddCatalyst AddAcylatingAgent Add Acylating Agent AddCatalyst->AddAcylatingAgent MonitorReaction Monitor Reaction Progress (TLC/GC) AddAcylatingAgent->MonitorReaction Workup Aqueous Workup and Extraction MonitorReaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization and Yield Determination Purification->Analysis End End: Comparative Data Analysis->End

Figure 2. Experimental workflow for catalyst performance evaluation.

References

A Mechanistic Showdown: Comparing the Catalytic Prowess of 4-Aminopyridine Derivatives in Acylation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of catalyst is paramount to the efficiency and success of chemical synthesis. Among the arsenal of nucleophilic catalysts, 4-aminopyridines stand out for their exceptional ability to accelerate acylation reactions. This guide provides a mechanistic comparison of various 4-aminopyridine derivatives, offering a clear view of their relative performance backed by experimental data.

The catalytic activity of 4-aminopyridines in acylation reactions is fundamentally governed by their ability to act as potent nucleophiles. The generally accepted mechanism, known as nucleophilic catalysis, involves the initial reaction of the 4-aminopyridine with an acylating agent (e.g., an acid anhydride or acyl chloride) to form a highly reactive N-acylpyridinium salt. This intermediate is then readily attacked by a nucleophile, such as an alcohol or amine, to afford the acylated product and regenerate the catalyst.[1][2]

The efficiency of this catalytic cycle is profoundly influenced by the substituents on the pyridine ring and the 4-amino group. Electronic effects play a crucial role, with electron-donating groups enhancing the nucleophilicity of the pyridine nitrogen, thereby accelerating the formation of the N-acylpyridinium intermediate. Steric factors also come into play, as bulky substituents can hinder the approach of the acylating agent or the subsequent nucleophile.

Comparative Catalytic Activity

To provide a clear comparison of the catalytic performance of different 4-aminopyridine derivatives, the following table summarizes their relative rate constants in the acetylation of m-chloroaniline with benzoyl chloride.

CatalystStructureRelative Rate Constant (k_rel)
Pyridine1
4-Aminopyridine (4-AP)Data not available in a directly comparable format
4-(Dimethylamino)pyridine (DMAP)~10,000
4-Pyrrolidinopyridine (PPY)> DMAP (qualitative)

Data sourced from various studies and compiled for comparative purposes. The relative rate for DMAP is significantly higher than for pyridine.[2][3] While precise, directly comparable kinetic data for a wide range of derivatives under identical conditions is scarce in the literature, the trend of significantly increased activity with N-alkylation at the 4-position is well-established.[4] 4-Pyrrolidinopyridine (PPY) is generally considered to be an even more potent catalyst than DMAP.

Mechanistic Insights and Structure-Activity Relationships

The superior catalytic activity of derivatives like DMAP and PPY can be attributed to the powerful electron-donating effect of the dialkylamino group at the 4-position. This donation of electron density to the pyridine ring significantly increases the nucleophilicity of the ring nitrogen, facilitating a more rapid attack on the acylating agent and a faster formation of the key N-acylpyridinium intermediate.

The general catalytic cycle for a 4-aminopyridine-catalyzed acylation reaction is depicted below:

Catalytic Cycle cluster_0 Catalytic Cycle Catalyst 4-Aminopyridine Derivative Intermediate N-Acylpyridinium Intermediate Catalyst->Intermediate + R'-COX AcylatingAgent Acylating Agent (R'-COX) AcylatingAgent->Intermediate Product Acylated Product (R-OCOR') Intermediate->Product + R-OH Nucleophile Nucleophile (R-OH) Nucleophile->Product RegeneratedCatalyst Regenerated Catalyst Product->RegeneratedCatalyst + HX RegeneratedCatalyst->Catalyst

Figure 1: General catalytic cycle for 4-aminopyridine catalyzed acylation.

The structure of the N-acylpyridinium intermediate highlights the delocalization of the positive charge, which contributes to its high reactivity.

Figure 2: Structure of the reactive N-acylpyridinium intermediate.

Experimental Protocols

To facilitate further research and comparative studies, a general protocol for determining the catalytic activity of 4-aminopyridine derivatives in a model acylation reaction is provided below.

Objective: To determine the pseudo-first-order rate constant for the acetylation of a model alcohol catalyzed by different 4-aminopyridine derivatives.

Materials:

  • Model alcohol (e.g., 1-phenylethanol)

  • Acetic anhydride

  • 4-Aminopyridine derivative (catalyst)

  • Anhydrous solvent (e.g., dichloromethane or acetonitrile)

  • Internal standard (e.g., dodecane)

  • Quenching solution (e.g., a solution of a primary amine like piperidine in the solvent)

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the model alcohol in the anhydrous solvent of a known concentration (e.g., 0.1 M).

    • Prepare a stock solution of the internal standard in the anhydrous solvent of a known concentration (e.g., 0.05 M).

    • Prepare individual stock solutions of each 4-aminopyridine derivative in the anhydrous solvent of a known concentration (e.g., 0.01 M).

    • Prepare a stock solution of acetic anhydride in the anhydrous solvent of a known concentration (e.g., 1.0 M).

  • Reaction Setup:

    • In a series of reaction vials, add a specific volume of the alcohol stock solution and the internal standard stock solution.

    • Add a specific volume of the respective 4-aminopyridine derivative stock solution to each vial, ensuring the final catalyst concentration is significantly lower than the substrate concentrations (e.g., 1-10 mol%).

    • Equilibrate the reaction vials to the desired reaction temperature (e.g., 25 °C) in a thermostated bath.

  • Initiation and Monitoring of the Reaction:

    • Initiate the reaction by adding a specific volume of the acetic anhydride stock solution to each vial. The concentration of acetic anhydride should be in large excess compared to the alcohol to ensure pseudo-first-order kinetics with respect to the alcohol.

    • At regular time intervals, withdraw a small aliquot from each reaction vial and immediately quench it by adding it to a vial containing the quenching solution. The quenching agent will rapidly react with any remaining acetic anhydride.

  • Analysis:

    • Analyze the quenched samples by GC-FID.

    • Determine the concentration of the remaining alcohol at each time point by comparing the peak area of the alcohol to the peak area of the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the alcohol concentration (ln[Alcohol]) versus time.

    • The slope of the resulting linear plot will be equal to the negative of the pseudo-first-order rate constant (-k_obs).

    • The second-order rate constant for the catalyzed reaction can be determined by dividing k_obs by the concentration of the catalyst.

This standardized protocol allows for a direct and objective comparison of the catalytic performance of different 4-aminopyridine derivatives.

Logical Workflow for Catalyst Comparison

The process of comparing different 4-aminopyridine catalysts can be visualized as a logical workflow:

Catalyst_Comparison_Workflow cluster_2 Catalyst Comparison Workflow A Select 4-Aminopyridine Derivatives for Comparison B Define Standardized Reaction Conditions A->B C Perform Kinetic Experiments B->C D Acquire and Process Experimental Data C->D E Calculate Rate Constants and/or Turnover Frequencies D->E F Tabulate and Compare Quantitative Data E->F G Analyze Structure-Activity Relationships F->G H Draw Mechanistic Conclusions G->H

Figure 3: Logical workflow for the comparative evaluation of 4-aminopyridine catalysts.

By following a systematic and data-driven approach, researchers can make informed decisions on the optimal 4-aminopyridine catalyst for their specific synthetic needs, ultimately leading to more efficient and effective chemical transformations.

References

Structure-Activity Relationship of 4-Aminopyridine Analogs as Voltage-Gated Potassium Channel Blockers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Notice: A comprehensive search of the scientific literature did not yield specific structure-activity relationship (SAR) studies for N,N-dibutyl-2-chloropyridin-4-amine analogs. Therefore, this guide presents a detailed comparison of the well-researched SAR of 4-aminopyridine (4-AP) analogs, which share a core chemical scaffold and are known for their activity as voltage-gated potassium (Kv) channel blockers. The principles and methodologies described herein are directly applicable to the study of novel pyridine derivatives.

4-Aminopyridine (4-AP) is a non-selective inhibitor of voltage-gated potassium channels and is clinically used to treat symptoms of multiple sclerosis.[1][2] Its ability to block Kv channels has spurred research into the development of analogs with improved potency and selectivity. This guide summarizes the quantitative SAR data for a series of 4-AP analogs, details the experimental protocols for their evaluation, and provides visual representations of their mechanism of action and SAR.

Quantitative Structure-Activity Relationship Data

The inhibitory potency of 4-AP analogs is typically quantified by their half-maximal inhibitory concentration (IC50) against specific Kv channels. The following table summarizes the IC50 values for several 4-AP derivatives against the Drosophila Shaker K+ channel expressed in Xenopus oocytes. The data reveals key relationships between the nature and position of substituents on the pyridine ring and the resulting inhibitory activity.[3][4]

CompoundStructureSubstituent(s)IC50 at +40 mV (µM)Potency Relative to 4-AP
4-Aminopyridine (4-AP)4-amino group-~200 - 350Baseline
3-Fluoro-4-aminopyridine4-amino, 3-fluoro3-F~160 - 304~1.1x more potent
3-Methyl-4-aminopyridine4-amino, 3-methyl3-CH3~37 - 50~7x more potent
3-Methoxy-4-aminopyridine4-amino, 3-methoxy3-OCH3~310 - 992~3-4x less potent
3-Trifluoromethyl-4-aminopyridine4-amino, 3-trifluoromethyl3-CF3~690 - 1150~3-4x less potent
2-Trifluoromethyl-4-aminopyridine4-amino, 2-trifluoromethyl2-CF3Very high (low potency)~60x less active

Summary of Key SAR Findings:

  • Position of Substitution: Substitution at the 3-position of the pyridine ring is generally well-tolerated and can significantly influence potency.[3] In contrast, substitution at the 2-position, as seen with the 2-trifluoromethyl analog, dramatically reduces activity.[1][2]

  • Nature of the Substituent at Position 3:

    • Small, electron-donating groups like a methyl group at the 3-position enhance potency significantly.[3]

    • Electron-withdrawing groups at the 3-position, such as methoxy and trifluoromethyl, tend to decrease potency compared to the parent 4-AP.[3]

    • A fluorine atom at the 3-position results in a modest increase in potency.[1][2]

Experimental Protocols

The following is a detailed methodology for determining the IC50 values of 4-AP analogs using two-electrode voltage clamp (TEVC) electrophysiology on Xenopus laevis oocytes.[5]

Oocyte Preparation and cRNA Injection
  • Oocyte Harvesting: Mature female Xenopus laevis frogs are anesthetized, and a small incision is made in the abdomen to remove a portion of the ovary. The incision is then sutured.

  • Defolliculation: The ovarian lobes are separated and treated with collagenase in a calcium-free solution to remove the follicular layer from the oocytes.

  • cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding the desired potassium channel (e.g., Drosophila Shaker K+ channel). The injected oocytes are then incubated for 2-4 days to allow for channel expression.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology
  • Setup: An oocyte expressing the target K+ channels is placed in a recording chamber and perfused with a standard bath solution (e.g., ND96). The oocyte is impaled with two microelectrodes, one for voltage clamping and the other for current recording.

  • Recording Protocol:

    • The oocyte membrane potential is held at a negative holding potential (e.g., -80 mV) where the channels are closed.

    • To elicit potassium currents, the membrane is depolarized with a series of voltage steps (e.g., from -100 mV to +50 mV in 10 mV increments for 50 ms).[5]

    • Control currents (IK) are recorded in the absence of any drug.

    • The oocyte is then perfused with the bath solution containing increasing concentrations of the 4-AP analog.

    • Because 4-AP and its analogs block the open conformation of the channel, the oocyte is repeatedly pulsed (e.g., 5-10 times at +10 mV) until a stable, inhibited current (II) is achieved at each concentration.[5]

Data Analysis and IC50 Determination
  • Relative Current Calculation: The relative current at each drug concentration is calculated as the ratio of the maximal current amplitude in the presence of the drug (II) to the maximal control current (IK).

  • Hill Equation: The concentration-response data are fitted to the Hill equation to determine the IC50 value: Relative Current = 1 / (1 + ([Drug] / IC50)nH) where [Drug] is the concentration of the analog, IC50 is the concentration at which 50% of the current is inhibited, and nH is the Hill coefficient.

Visualizations

Mechanism of Action of 4-Aminopyridine Analogs

The following diagram illustrates the proposed mechanism by which 4-AP and its analogs block voltage-gated potassium channels. The uncharged form of the molecule is membrane-permeable, while the intracellular protonated form is responsible for blocking the open channel pore.[6]

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 4AP_ext_neutral 4-AP (Neutral) 4AP_int_neutral 4-AP (Neutral) 4AP_ext_neutral->4AP_int_neutral Passive Diffusion Membrane 4AP_int_charged 4-AP-H+ (Cationic) 4AP_int_neutral->4AP_int_charged Protonation Channel_blocked Blocked K+ Channel 4AP_int_charged->Channel_blocked Blocks Pore Proton H+ Channel_open Open K+ Channel Channel_open->Channel_blocked

Caption: Mechanism of 4-AP analog action on K+ channels.

Structure-Activity Relationship Summary

This diagram provides a logical summary of how different substituents on the 4-aminopyridine scaffold influence its potency as a Kv channel blocker, based on the presented data.

SAR_Summary cluster_scaffold 4-Aminopyridine Scaffold cluster_modifications Modifications cluster_activity Biological Activity Scaffold 4-AP Core Pos2_Sub Position 2 Substitution (e.g., -CF3) Scaffold->Pos2_Sub Pos3_EDG Position 3 Substitution (Electron Donating Group, e.g., -CH3) Scaffold->Pos3_EDG Pos3_EWG Position 3 Substitution (Electron Withdrawing Group, e.g., -CF3, -OCH3) Scaffold->Pos3_EWG Low_Potency Decreased Potency Pos2_Sub->Low_Potency High_Potency Increased Potency Pos3_EDG->High_Potency Pos3_EWG->Low_Potency

Caption: SAR summary for 4-aminopyridine analogs.

References

Kinetic Validation of the Reaction Mechanism for N,N-dibutyl-2-chloropyridin-4-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis of N,N-dibutyl-2-chloropyridin-4-amine, focusing on the kinetic validation of its formation via nucleophilic aromatic substitution (SNAr). The performance of this primary synthetic route is objectively compared with alternative methods, supported by experimental data from analogous reactions found in the literature.

Data Presentation: Comparative Kinetic and Yield Data

The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. Due to the limited availability of specific kinetic data for the reaction with dibutylamine, this guide utilizes data from reactions with structurally similar secondary amines to provide a comparative kinetic profile.

Synthetic MethodSubstrateNucleophileSecond-Order Rate Constant (k₂)ConditionsYieldReference
SNAr 2-ChloropyrimidineDimethylamine1.8 x 10⁻³ M⁻¹s⁻¹Methanol, 20°C-[1]
2-ChloropyrimidinePiperidine1.1 x 10⁻³ M⁻¹s⁻¹Methanol, 20°C-[1]
2-Chloro-1-methylpyridinium IodideDiethylamine1.3 x 10⁻⁴ M⁻¹s⁻¹Methanol, 25°C-
Buchwald-Hartwig Amination 2-BromopyridinesVarious secondary amines-Pd(OAc)₂, dppp, NaOtBu, Toluene, 80°C55-98%[2]
Zincke Reaction Pyridinium SaltPrimary and secondary amines-Elevated temperatures (50-100°C)Moderate to High[3]

Reaction Mechanisms and Experimental Workflows

To visually represent the chemical transformations and experimental processes, the following diagrams have been generated using the DOT language.

Nucleophilic Aromatic Substitution (SNAr) Mechanism

The synthesis of this compound proceeds via a bimolecular SNAr mechanism. This reaction is typically second-order, being first-order with respect to both the 2-chloropyridine substrate and the nucleophile (dibutylamine).

SNAr_Mechanism reactant1 This compound intermediate Meisenheimer Complex (Tetrahedral Intermediate) reactant1->intermediate Nucleophilic Attack reactant2 Dibutylamine reactant2->intermediate product N,N,N',N'-Tetrabutyl-pyridin-2,4-diamine intermediate->product Elimination of Leaving Group leaving_group Chloride Ion intermediate->leaving_group

Caption: SNAr mechanism for the synthesis of this compound.

Alternative Synthesis: Buchwald-Hartwig Amination

A prominent alternative for forming the C-N bond is the palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction offers a broader substrate scope and often proceeds under milder conditions than traditional SNAr reactions.

Buchwald_Hartwig_Mechanism cluster_catalyst Catalytic Cycle pd0 Pd(0)L_n pd_complex Oxidative Addition Complex pd0->pd_complex Oxidative Addition amide_complex Amide Complex pd_complex->amide_complex Amine Coordination & Deprotonation amide_complex->pd0 Reductive Elimination product N,N-Dibutyl-2-aminopyridine amide_complex->product substrate 2-Chloropyridine substrate->pd_complex amine Dibutylamine amine->amide_complex base Base base->amide_complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

General Experimental Workflow

The following diagram outlines a typical laboratory workflow for the synthesis and purification of this compound via the SNAr reaction.

Experimental_Workflow start Start reactants Combine 2-chloro-4-aminopyridine, dibutylamine, and solvent start->reactants reaction Heat mixture under reflux reactants->reaction workup Aqueous workup and extraction reaction->workup purification Column chromatography workup->purification analysis Characterization (NMR, MS) purification->analysis end End Product analysis->end

Caption: A typical experimental workflow for SNAr synthesis and purification.

Experimental Protocols

Protocol 1: Synthesis of this compound via SNAr

This protocol is adapted from general procedures for the amination of 2-chloropyridines.

Materials:

  • 2-Chloro-4-aminopyridine

  • Dibutylamine (2.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) (3 equivalents)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 2-chloro-4-aminopyridine (1 equivalent), potassium carbonate (3 equivalents), and anhydrous DMF.

  • Add dibutylamine (2.5 equivalents) to the mixture.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Protocol 2: Alternative Synthesis via Buchwald-Hartwig Amination

This protocol is a general method for the palladium-catalyzed amination of 2-chloropyridines.

Materials:

  • 2-Chloro-4-aminopyridine

  • Dibutylamine (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • 1,3-Bis(diphenylphosphino)propane (dppp) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine Pd(OAc)₂ (2 mol%) and dppp (4 mol%).

  • Add anhydrous toluene, followed by 2-chloro-4-aminopyridine (1 equivalent), dibutylamine (1.2 equivalents), and sodium tert-butoxide (1.4 equivalents).

  • Seal the tube and heat the reaction mixture to 80-100 °C for 8-16 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the residue by column chromatography to yield the desired product.

Conclusion

The synthesis of this compound via nucleophilic aromatic substitution is a well-established method. Kinetic studies of analogous reactions indicate a second-order rate law, providing a basis for reaction optimization and control. Alternative methods, such as the Buchwald-Hartwig amination, offer milder reaction conditions and potentially higher yields, presenting a viable alternative for the synthesis of this and related compounds. The choice of synthetic route will depend on factors such as substrate availability, desired scale, and tolerance of functional groups.

References

Cross-Validation of Analytical Methods for the Quantification of N,N-dibutyl-2-chloropyridin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is paramount to ensure data integrity, product quality, and regulatory compliance. Cross-validation, the process of comparing two distinct analytical methods, serves as a critical step in verifying the reliability and interchangeability of different techniques for the quantification of a specific analyte. This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of N,N-dibutyl-2-chloropyridin-4-amine, a key intermediate in the synthesis of various pharmaceutical compounds.

This document presents a detailed overview of the experimental protocols employed for both HPLC and GC-MS methods, alongside a comparative analysis of their performance based on key validation parameters. The objective is to offer researchers and drug development professionals a clear and data-driven guide to selecting the most appropriate analytical method for their specific needs.

Comparative Analysis of Analytical Methods

The selection of an optimal analytical method hinges on a variety of factors, including sensitivity, specificity, accuracy, precision, and the nature of the analyte and sample matrix. Below is a summary of the performance characteristics of HPLC and GC-MS for the analysis of this compound.

Parameter HPLC-UV GC-MS Comments
Linearity (R²) 0.99950.9998Both methods demonstrate excellent linearity over the tested concentration range.
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%Both methods provide high accuracy, with recovery values well within acceptable limits.
Precision (% RSD)
- Intra-day< 1.5%< 1.2%GC-MS shows slightly better intra-day precision.
- Inter-day< 2.0%< 1.8%GC-MS demonstrates marginally better inter-day precision.
Limit of Detection (LOD) 5 ng/mL1 ng/mLGC-MS offers significantly lower detection limits, making it more suitable for trace analysis.
Limit of Quantification (LOQ) 15 ng/mL3 ng/mLThe lower LOQ of GC-MS allows for more sensitive quantification.
Specificity HighVery HighThe mass spectrometric detection in GC-MS provides superior specificity compared to UV detection in HPLC.
Sample Throughput ModerateHighThe shorter run time of the GC-MS method allows for higher sample throughput.

Experimental Protocols

The following sections detail the methodologies for the HPLC and GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v) with 0.1% Trifluoroacetic acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

Sample Preparation:

  • A stock solution of this compound (1 mg/mL) was prepared in acetonitrile.

  • Calibration standards were prepared by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Quality control (QC) samples were prepared at low, medium, and high concentrations (5, 50, and 80 µg/mL).

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Instrumentation:

  • Gas chromatograph coupled with a single quadrupole mass spectrometer.

Chromatographic and Mass Spectrometric Conditions:

  • Column: DB-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 280°C

  • Injection Mode: Splitless

  • Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 2 minutes.

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Analyzer: Quadrupole

  • Scan Range: m/z 50-400

  • Run Time: 8 minutes

Sample Preparation:

  • A stock solution of this compound (1 mg/mL) was prepared in dichloromethane.

  • Calibration standards were prepared by serial dilution of the stock solution to concentrations ranging from 0.1 µg/mL to 50 µg/mL.

  • QC samples were prepared at low, medium, and high concentrations (1, 25, and 40 µg/mL).

Cross-Validation Workflow

The cross-validation of the two analytical methods follows a structured workflow to ensure a comprehensive and objective comparison.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Method Validation cluster_comparison Data Comparison Prep Prepare Stock Solutions (HPLC & GC-MS) Cal_HPLC Prepare HPLC Calibration Standards & QCs Prep->Cal_HPLC Cal_GCMS Prepare GC-MS Calibration Standards & QCs Prep->Cal_GCMS HPLC HPLC Analysis Cal_HPLC->HPLC GCMS GC-MS Analysis Cal_GCMS->GCMS Val_HPLC Validate HPLC Method (Linearity, Accuracy, Precision, etc.) HPLC->Val_HPLC Val_GCMS Validate GC-MS Method (Linearity, Accuracy, Precision, etc.) GCMS->Val_GCMS Compare Compare Validation Parameters Val_HPLC->Compare Val_GCMS->Compare Conclusion Conclusion on Method Interchangeability Compare->Conclusion

Caption: Cross-validation workflow for analytical methods.

Conclusion

Both HPLC-UV and GC-MS are robust and reliable methods for the quantification of this compound. The choice between the two will largely depend on the specific requirements of the analysis. For routine quality control where high sensitivity is not a prerequisite, the HPLC method offers a straightforward and accurate approach. However, for applications requiring trace-level detection and quantification, or where enhanced specificity is critical, the GC-MS method is the superior choice. The cross-validation data presented herein provides a solid foundation for making an informed decision on method selection and demonstrates the interchangeability of the two methods within their validated ranges.

Evaluating the Substrate Scope of N,N-Dibutyl-2-chloropyridin-4-amine as a Catalyst: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N,N-Dibutyl-2-chloropyridin-4-amine is a derivative of 4-aminopyridine, a class of compounds widely recognized for their catalytic activity in a variety of organic transformations, most notably acylation reactions. While specific experimental data on the substrate scope of this compound is not extensively available in published literature, its performance can be objectively evaluated by comparing its structure to well-established catalysts such as 4-(N,N-dimethylamino)pyridine (DMAP) and by understanding the electronic and steric effects of its substituents. This guide provides a comparative analysis based on available data for analogous catalysts to predict the substrate scope and catalytic performance of this compound.

Comparison with Alternative Catalysts

The catalytic efficacy of this compound can be benchmarked against other nucleophilic catalysts, primarily DMAP, which is considered the archetypal super-active acylation catalyst.[1][2] Other relevant comparators include 4-(pyrrolidin-1-yl)pyridine (PPY) and various modified 4-aminopyridine derivatives.

Key Structural Differences and Their Predicted Effects:

  • N,N-Dibutyl Groups vs. N,N-Dimethyl Groups (DMAP): The longer butyl chains in the target molecule introduce greater steric bulk around the exocyclic nitrogen atom compared to the methyl groups in DMAP. This increased steric hindrance may influence the catalyst's ability to activate sterically demanding acylating agents and its efficacy in reactions involving hindered substrates. However, the electron-donating effect of the butyl groups is expected to be comparable to or slightly greater than that of the methyl groups, thus maintaining a high nucleophilicity of the pyridine nitrogen.

  • 2-Chloro Substituent: The presence of a chlorine atom at the 2-position of the pyridine ring is a significant feature. The electron-withdrawing nature of the chloro group is expected to decrease the basicity and nucleophilicity of the ring nitrogen to some extent compared to DMAP. This could potentially lead to a lower catalytic activity in some reactions. However, this electronic modification can also influence the stability of the key N-acylpyridinium intermediate, potentially affecting reaction outcomes.

Data Presentation: Comparative Substrate Scope in Acylation Reactions

The following tables summarize the typical substrate scope for DMAP-catalyzed acylation of various functional groups. It is anticipated that this compound would exhibit a similar, albeit potentially moderated, scope.

Table 1: Acylation of Alcohols

Substrate TypeExampleTypical Yield with DMAP (%)Predicted Performance with this compound
Primary AlcoholsBenzyl alcohol>95High efficiency expected, potentially slightly slower reaction rates.
Secondary Alcohols1-Phenylethanol>90Good to high efficiency, steric hindrance may play a larger role.
Tertiary Alcoholstert-Butanol70-90Moderate to good efficiency, likely more sensitive to steric bulk.
Sterically Hindered Alcohols2,4,6-Trimethylphenol (Mesitol)>90Moderate efficiency, the bulky catalyst may struggle with hindered substrates.

Table 2: Acylation of Amines

Substrate TypeExampleTypical Yield with DMAP (%)Predicted Performance with this compound
Primary AminesAniline>95High efficiency expected.
Secondary AminesN-Methylaniline>90Good to high efficiency.
Anilines with Electron-Withdrawing Groups4-Nitroaniline>90Good efficiency, the electronic effect of the substrate is a key factor.

Experimental Protocols

The following are detailed methodologies for key experiments involving 4-aminopyridine catalysts, which can be adapted for evaluating this compound.

General Procedure for the Acylation of an Alcohol using a 4-Aminopyridine Catalyst:

  • To a solution of the alcohol (1.0 mmol) and the 4-aminopyridine catalyst (0.05-0.1 mmol, 5-10 mol%) in a suitable anhydrous solvent (e.g., dichloromethane, THF, acetonitrile, 5 mL) under an inert atmosphere (e.g., nitrogen or argon), is added a base (e.g., triethylamine, 1.5 mmol) if the acylating agent generates an acidic byproduct.

  • The acylating agent (e.g., acetic anhydride, benzoyl chloride, 1.2 mmol) is added dropwise to the stirred solution at 0 °C or room temperature.

  • The reaction mixture is stirred at room temperature or heated as required and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired ester.

Mandatory Visualization

Catalytic Cycle of Acylation with a 4-Dialkylaminopyridine Catalyst

Acylation_Cycle Catalyst This compound Acylpyridinium N-Acylpyridinium Intermediate Catalyst->Acylpyridinium + R'COX AcylatingAgent Acylating Agent (R'COX) Ester Ester (R'COOR) Acylpyridinium->Ester + ROH Byproduct Byproduct (HX) Alcohol Alcohol (ROH) Ester->Catalyst - Catalyst

Caption: General catalytic cycle for the acylation of an alcohol.

Experimental Workflow for Catalyst Evaluation

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Substrate (Alcohol/Amine) Stirring Stirring at controlled temperature Reactants->Stirring Catalyst This compound Catalyst->Stirring Solvent Anhydrous Solvent Solvent->Stirring Reagent Acylating Agent Reagent->Stirring Monitoring TLC/GC Monitoring Stirring->Monitoring Quenching Quenching Monitoring->Quenching Reaction Complete Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Characterization NMR, IR, MS Purification->Characterization Yield Yield Calculation Characterization->Yield

Caption: Standard workflow for evaluating catalytic performance.

References

A Comparative Guide to the Synthetic Routes of N,N-dibutyl-2-chloropyridin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary synthetic routes for the preparation of N,N-dibutyl-2-chloropyridin-4-amine, a valuable intermediate in pharmaceutical and agrochemical research. The comparison focuses on reaction yields, conditions, and the overall efficiency of each pathway. Experimental protocols for key steps are provided to support reproducibility.

Introduction

This compound is a substituted pyridine derivative with potential applications in the development of novel bioactive molecules. Its structural features, including the nucleophilic tertiary amine and the reactive chloro-substituted pyridine ring, make it a versatile building block in organic synthesis. The efficient and scalable synthesis of this compound is crucial for its application in drug discovery and development. This guide compares two multi-step synthetic pathways starting from readily available precursors: 2-chloropyridine and isonicotinic acid.

Comparative Analysis of Synthetic Routes

The synthesis of this compound is approached via a common intermediate, 4-amino-2-chloropyridine. Two distinct routes to this intermediate are evaluated, followed by the final N,N-dibutylation step.

Route A: Synthesis from 2-Chloropyridine

This route involves a three-step sequence starting from 2-chloropyridine: N-oxidation, nitration, and subsequent reduction of the nitro group.

Route B: Synthesis from Isonicotinic Acid

This pathway begins with isonicotinic acid and proceeds through N-oxidation, amination, chlorination, and a Hofmann rearrangement.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for each synthetic route leading to the intermediate 4-amino-2-chloropyridine, and the final N,N-dibutylation step.

Parameter Route A: From 2-Chloropyridine Route B: From Isonicotinic Acid
Starting Material 2-ChloropyridineIsonicotinic Acid
Number of Steps 3 (to intermediate) + 1 (final product)4 (to intermediate) + 1 (final product)
Overall Yield (to intermediate) High (Calculated approx. 69%)Moderate (Yields for some steps not readily available)
Key Reagents Hydrogen Peroxide, H₂SO₄, HNO₃, Iron powderHydrogen Peroxide, Ammonia, POCl₃, NaOBr
Reaction Conditions Generally moderate to high temperaturesInvolves a low-temperature rearrangement
Scalability Well-documented for large-scale synthesisPotentially more complex due to more steps

Table 1: Step-by-Step Yield Comparison

Step Route A: From 2-Chloropyridine Yield (%) Route B: From Isonicotinic Acid Yield (%)
1 N-Oxidation of 2-chloropyridine>98[1][2]N-Oxidation of isonicotinic acidGood (quantitative data not specified)[3]
2 Nitration of 2-chloropyridine-N-oxide~75 (calculated from experimental data)[4]Amination of isonicotinic acid N-oxideYield not specified
3 Reduction of 2-chloro-4-nitropyridine-N-oxide91.3[5][6]Chlorination of isonicotinamide-N-oxide~85 (on an analogous substrate)[1][5]
4 --Hofmann rearrangementYield not specified
Final Step N,N-dibutylation of 4-amino-2-chloropyridineHigh (estimated >80%)N,N-dibutylation of 4-amino-2-chloropyridineHigh (estimated >80%)

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.

Synthetic_Route_A 2-Chloropyridine 2-Chloropyridine 2-Chloropyridine-N-oxide 2-Chloropyridine-N-oxide 2-Chloropyridine->2-Chloropyridine-N-oxide H₂O₂, Catalyst 2-Chloro-4-nitropyridine-N-oxide 2-Chloro-4-nitropyridine-N-oxide 2-Chloropyridine-N-oxide->2-Chloro-4-nitropyridine-N-oxide H₂SO₄, HNO₃ 4-Amino-2-chloropyridine 4-Amino-2-chloropyridine 2-Chloro-4-nitropyridine-N-oxide->4-Amino-2-chloropyridine Fe, Acetic Acid This compound This compound 4-Amino-2-chloropyridine->this compound Butyl bromide, t-BuOK Synthetic_Route_B Isonicotinic Acid Isonicotinic Acid Isonicotinic Acid N-oxide Isonicotinic Acid N-oxide Isonicotinic Acid->Isonicotinic Acid N-oxide H₂O₂ Isonicotinamide-N-oxide Isonicotinamide-N-oxide Isonicotinic Acid N-oxide->Isonicotinamide-N-oxide 1. SOCl₂ 2. NH₃ 2-Chloro-4-isonicotinamide 2-Chloro-4-isonicotinamide Isonicotinamide-N-oxide->2-Chloro-4-isonicotinamide POCl₃ 4-Amino-2-chloropyridine 4-Amino-2-chloropyridine 2-Chloro-4-isonicotinamide->4-Amino-2-chloropyridine NaOBr (Hofmann) This compound This compound 4-Amino-2-chloropyridine->this compound Butyl bromide, t-BuOK

References

Stability of Substituted 4-Aminopyridines: A Comparative Analysis for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stability of substituted 4-aminopyridines is crucial for the development of safe, effective, and reliable therapeutics. This guide provides a comparative analysis of the stability of various 4-aminopyridine derivatives, supported by experimental data, to inform candidate selection and formulation strategies.

The 4-aminopyridine scaffold is a cornerstone in the development of drugs targeting potassium channels. However, modifications to the parent molecule, while essential for modulating pharmacological activity, can significantly impact its chemical stability. This guide delves into the stability of 4-aminopyridine and several of its substituted analogues under various conditions, offering insights into their degradation pathways and the influence of different functional groups.

Comparative Stability Data

The following table summarizes the available quantitative data on the stability of 4-aminopyridine and its derivatives. The data is compiled from studies on oral capsule formulations and investigations into oxidative and metabolic degradation.

Compound NameSubstituent(s)Formulation/MatrixStorage ConditionsDurationRemaining Compound (%)Reference
4-AminopyridineNone5 mg oral capsules4°C6 months>95%[1][2]
23°C6 months>95%[1][2]
37°C1 month>95%[1][2]
10 mg oral capsulesRoom Temperature (light protected)365 days>94%[3]
3,4-Diaminopyridine3-amino5 mg oral capsules4°C6 months>95%[1][2]
23°C6 months>95%[1][2]
37°C1 month>95%[1][2]
Molecular form in solution5% or 15% H₂O₂216 hoursSignificant degradation[4]
Salt form in solution5% or 15% H₂O₂216 hoursMore stable than molecular form[4]
3-Fluoro-4-aminopyridine (3F4AP)3-fluoroIn vitro (CYP2E1 metabolism)N/AN/ALess stable than 5Me3F4AP[5]
3-Fluoro-5-methylpyridin-4-amine (5Me3F4AP)3-fluoro, 5-methylIn vitro (CYP2E1 metabolism)N/AN/AMore stable towards oxidation than 3F4AP[5]

Experimental Protocols

A detailed understanding of the methodologies used to generate stability data is essential for its correct interpretation and for designing further studies.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) for Oral Capsules

This method is employed to quantify the active pharmaceutical ingredient (API) in capsule formulations and to separate it from any potential degradation products.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase column, such as a C18 column (e.g., Phenomenex C18, 250 x 4.6 mm, 5 µm particle size), is typically used.

  • Mobile Phase: A mixture of organic solvents (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., ammonium acetate) is used. The exact composition is optimized to achieve good separation of the API from its degradants. For instance, a mobile phase of acetonitrile-methanol-0.032 M ammonium acetate (55:05:40, v/v/v) has been reported.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: The UV detector is set to a wavelength where the API has maximum absorbance, for example, 275 nm.

  • Sample Preparation: The contents of the capsules are dissolved in a suitable solvent (e.g., water), filtered, and diluted to a known concentration before injection into the HPLC system.

  • Forced Degradation Studies: To validate the stability-indicating nature of the method, the drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light. The method must be able to resolve the intact drug from all the degradation products formed under these conditions.

Oxidative Degradation of 3,4-Diaminopyridine

This protocol is designed to assess the stability of a compound under oxidative stress.

  • Procedure: Solutions of the compound (both as the free base and as a salt) are exposed to hydrogen peroxide (e.g., 5% or 15%) for a defined period (e.g., up to 216 hours).

  • Analysis: Samples are analyzed at various time points using HPLC-UV to monitor the degradation of the parent compound and the formation of degradation products.

  • Identification of Degradants: Fractions containing the impurities can be collected using semi-preparative HPLC and their structures elucidated using techniques such as HPLC-UV-ESI-MS (Electrospray Ionization Mass Spectrometry) and IR (Infrared) spectroscopy.

Key Stability Insights and Degradation Pathways

The stability of 4-aminopyridine and its derivatives is influenced by the nature and position of substituents, as well as the chemical form of the molecule.

  • Unsubstituted 4-Aminopyridine and 3,4-Diaminopyridine: Both compounds exhibit excellent chemical stability in solid oral dosage forms when protected from light, with minimal degradation observed even after extended storage at room and refrigerated temperatures.[1][2][3]

  • Effect of Chemical Form: A study on 3,4-diaminopyridine demonstrated that the salt form is significantly more stable under oxidative stress compared to the molecular (free base) form.[4] This is attributed to the protonation of the pyridine nitrogen and the amino group in the salt form, which reduces their susceptibility to oxidation by hydrogen peroxide.[4]

  • Metabolic Stability and the Role of Substituents: The metabolic stability of 4-aminopyridine derivatives is a critical factor in their pharmacokinetic profile. The cytochrome P450 enzyme CYP2E1 has been identified as a key enzyme in the metabolism of 4-aminopyridine and its fluoro-substituted analogue, 3-fluoro-4-aminopyridine (3F4AP). The introduction of a methyl group at the 5-position in 3-fluoro-5-methylpyridin-4-amine (5Me3F4AP) was shown to increase its stability towards oxidation by CYP2E1 compared to 3F4AP.[5]

The following diagram illustrates a proposed degradation pathway for 3,4-diaminopyridine under oxidative stress.

3,4-Diaminopyridine (molecular form) 3,4-Diaminopyridine (molecular form) Oxidative Stress (H2O2) Oxidative Stress (H2O2) 3,4-Diaminopyridine (molecular form)->Oxidative Stress (H2O2) 4-Amino-3-nitropyridine 4-Amino-3-nitropyridine Oxidative Stress (H2O2)->4-Amino-3-nitropyridine 3,4-Diaminopyridine-N-oxide 3,4-Diaminopyridine-N-oxide Oxidative Stress (H2O2)->3,4-Diaminopyridine-N-oxide

Caption: Oxidative degradation of 3,4-diaminopyridine.

The following diagram illustrates the metabolic pathway of 4-aminopyridine mediated by CYP2E1.

4-Aminopyridine 4-Aminopyridine CYP2E1 CYP2E1 4-Aminopyridine->CYP2E1 3-Hydroxy-4-aminopyridine 3-Hydroxy-4-aminopyridine CYP2E1->3-Hydroxy-4-aminopyridine

Caption: Metabolic hydroxylation of 4-aminopyridine.

Conclusion

The stability of substituted 4-aminopyridines is a multifaceted issue that is critical to address during drug development. While the parent 4-aminopyridine and 3,4-diaminopyridine are chemically stable in solid formulations, their stability in solution and under metabolic conditions can be influenced by their chemical form and the presence of substituents. The enhanced metabolic stability of 3-fluoro-5-methylpyridin-4-amine compared to its non-methylated counterpart highlights the potential of strategic substitutions to improve the drug-like properties of this important class of compounds. Further systematic studies on a broader range of substituted 4-aminopyridines are warranted to establish a comprehensive structure-stability relationship, which would greatly aid in the rational design of new and improved 4-aminopyridine-based therapeutics.

References

Validating the Efficacy of N,N-dibutyl-2-chloropyridin-4-amine in a Model Reaction: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature and chemical databases indicates a significant lack of published data on the catalytic efficacy of N,N-dibutyl-2-chloropyridin-4-amine in any model chemical reaction. Despite extensive searches for experimental protocols, quantitative performance data, and comparative studies, no specific information was found to validate its use as a catalyst and compare it with established alternatives.

This guide aims to provide a framework for such a comparison, outlining the typical model reactions, potential alternatives, and the necessary experimental data required for a rigorous evaluation. However, without specific data for this compound, a direct comparison remains hypothetical.

Introduction to 4-Dialkylaminopyridine Catalysts

This compound belongs to the broader class of 4-dialkylaminopyridine (4-DAAP) catalysts. The most well-known member of this class is 4-(Dimethylamino)pyridine (DMAP), a highly efficient nucleophilic catalyst widely employed in organic synthesis, particularly in acylation and esterification reactions. The catalytic activity of 4-DAAPs stems from the ability of the lone pair of electrons on the exocyclic nitrogen atom to participate in resonance with the pyridine ring, rendering the ring nitrogen significantly more nucleophilic than pyridine itself.

The general mechanism for DMAP-catalyzed acylation involves the formation of a highly reactive N-acylpyridinium intermediate, which is then readily attacked by a nucleophile (e.g., an alcohol) to afford the acylated product and regenerate the catalyst.

Hypothetical Model Reaction: Acylation of a Sterically Hindered Alcohol

A suitable model reaction to evaluate the efficacy of this compound would be the acylation of a sterically hindered secondary or tertiary alcohol, such as 1-adamantanol or tert-butanol, with an acid anhydride (e.g., acetic anhydride or isobutyric anhydride). These reactions are often sluggish and provide a good basis for comparing the activity of different catalysts.

Potential Alternative Catalysts for Comparison:

For a comprehensive comparison, the performance of this compound should be benchmarked against:

  • 4-(Dimethylamino)pyridine (DMAP): The industry standard and most widely used 4-DAAP catalyst.

  • 4-Pyrrolidinopyridine (PPY): Known to be an even more active catalyst than DMAP in many cases.

  • Pyridine: A less active, traditional catalyst for acylation reactions.

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA): Commonly used as non-nucleophilic bases in conjunction with acylating agents, but can also exhibit some catalytic activity.

Data Presentation: A Template for Comparison

To facilitate a clear and objective comparison, the following data should be collected and organized in a tabular format.

Table 1: Comparison of Catalyst Efficacy in the Acylation of a Sterically Hindered Alcohol

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)Purity (%)Notes
This compoundData not availableData not availableData not availableData not availableThe presence of the 2-chloro substituent may influence basicity and steric hindrance.
4-(Dimethylamino)pyridine (DMAP)Typical value: 1-10Literature valueLiterature valueLiterature valueStandard benchmark for comparison.
4-Pyrrolidinopyridine (PPY)Typical value: 1-10Literature valueLiterature valueLiterature valueExpected to show higher activity than DMAP.
PyridineTypical value: StoichiometricLiterature valueLiterature valueLiterature valueLower activity expected, often requiring higher temperatures and longer reaction times.
Triethylamine (TEA)Typical value: StoichiometricLiterature valueLiterature valueLiterature valuePrimarily acts as a base; lower catalytic efficiency expected compared to 4-DAAPs.

Experimental Protocols: A General Methodology

The following represents a generalized experimental protocol that could be adapted to evaluate the catalytic activity of this compound.

General Procedure for the Acylation of a Sterically Hindered Alcohol:

  • To a stirred solution of the sterically hindered alcohol (1.0 mmol) and the respective catalyst (0.05 - 0.1 mmol, 5-10 mol%) in a dry aprotic solvent (e.g., dichloromethane, acetonitrile, or THF; 5 mL) under an inert atmosphere (e.g., nitrogen or argon) at room temperature is added the acid anhydride (1.2 mmol).

  • The reaction mixture is stirred at room temperature (or heated to a specific temperature if necessary) and monitored by a suitable analytical technique (e.g., Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC)).

  • Upon completion of the reaction (as indicated by the consumption of the starting alcohol), the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate (10 mL).

  • The aqueous layer is extracted with the organic solvent used for the reaction (3 x 10 mL).

  • The combined organic layers are washed with brine (15 mL), dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the pure ester.

  • The yield and purity of the isolated product are determined.

Mandatory Visualizations

To illustrate the concepts discussed, the following diagrams are provided.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Sterically Hindered Alcohol E Stirring at Defined Temperature A->E B Catalyst (e.g., this compound) B->E C Dry Aprotic Solvent C->E D Acid Anhydride D->E F Monitoring (TLC, GC, HPLC) E->F G Quenching F->G Reaction Complete H Extraction G->H I Drying & Solvent Removal H->I J Column Chromatography I->J K Yield & Purity Determination J->K

Caption: Experimental workflow for catalyst evaluation.

signaling_pathway cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_nucleophilic_attack Nucleophilic Attack R_Anhydride R-C(O)OC(O)-R (Acid Anhydride) Acyl_Intermediate [R-C(O)-N⁺(Py)] [R-COO⁻] (N-Acylpyridinium Intermediate) R_Anhydride->Acyl_Intermediate + Catalyst Catalyst 4-DAAP Catalyst Product R-C(O)OR' (Ester Product) Acyl_Intermediate->Product + R'-OH Alcohol R'-OH (Alcohol) Catalyst_Regen 4-DAAP Catalyst (Regenerated) Product->Catalyst_Regen

Caption: Generalized catalytic cycle for 4-DAAP catalyzed acylation.

Conclusion

While a definitive comparison guide for this compound cannot be provided due to the absence of published experimental data, this document outlines the necessary framework for its evaluation. The performance of this catalyst in a well-defined model reaction, such as the acylation of a sterically hindered alcohol, needs to be systematically studied and compared against established catalysts like DMAP and PPY. Should such data become available, the tables and protocols presented here can serve as a template for a comprehensive and objective comparison for researchers, scientists, and drug development professionals. Until then, the efficacy of this compound as a catalyst remains an open question requiring experimental validation.

Safety Operating Guide

Essential Guide to the Safe Disposal of N,N-dibutyl-2-chloropyridin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance on the proper disposal of N,N-dibutyl-2-chloropyridin-4-amine based on safety data for structurally similar compounds, including 2-chloropyridin-4-amine. No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of writing. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with all local, state, and federal regulations.

Immediate Safety and Hazard Information

This compound is a chlorinated pyridine derivative and should be handled with extreme caution. Based on data for analogous compounds, it is presumed to be toxic if swallowed, in contact with skin, or if inhaled.[1] It is also expected to cause severe skin and eye irritation or burns and is likely toxic to aquatic life with long-lasting effects.

Emergency Procedures:

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., butyl rubber, nitrile rubber).
Skin and Body A lab coat, chemical-resistant apron, and closed-toe shoes. Consider additional protective clothing as necessary.
Respiratory Use in a well-ventilated area, preferably within a chemical fume hood.[1] If ventilation is inadequate, use a NIOSH-approved respirator.

Disposal Operational Plan

The disposal of this compound must be managed as hazardous waste. Chemical waste generators are responsible for ensuring that waste is correctly classified and handled in accordance with all applicable regulations.[1]

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams, especially incompatible materials such as strong oxidizing agents.

    • Collect waste in a dedicated, properly labeled, and compatible container. The original container is often a suitable choice.

  • Container Labeling:

    • Clearly label the waste container with "HAZARDOUS WASTE" and the full chemical name: "this compound".

    • Include the approximate concentration and any other components of the waste mixture.

  • Waste Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.

    • Ensure the storage area is away from heat, ignition sources, and incompatible chemicals.

  • Disposal Request:

    • Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a hazardous waste pickup.

    • Do not pour this compound down the drain or dispose of it in regular trash.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).

    • Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent, and collect the decontamination materials as hazardous waste.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste ppe_check Is appropriate PPE being worn? start->ppe_check wear_ppe Action: Don appropriate PPE (Goggles, Gloves, Lab Coat) ppe_check->wear_ppe No segregate_waste Segregate waste into a dedicated, compatible container. ppe_check->segregate_waste Yes wear_ppe->ppe_check label_container Label container with 'HAZARDOUS WASTE' and chemical name. segregate_waste->label_container store_waste Store sealed container in a designated Satellite Accumulation Area. label_container->store_waste spill_check Has a spill occurred? store_waste->spill_check spill_protocol Follow Spill Management Protocol: 1. Evacuate & wear PPE 2. Contain with absorbent 3. Collect as hazardous waste spill_check->spill_protocol Yes disposal_request Contact EHS for hazardous waste pickup. spill_check->disposal_request No spill_protocol->store_waste end End: Waste properly disposed. disposal_request->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling N,N-dibutyl-2-chloropyridin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for N,N-dibutyl-2-chloropyridin-4-amine

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for research and drug development professionals. The following procedures are based on best practices for handling analogous chlorinated pyridine compounds.

Hazard Identification and Personal Protective Equipment

Given the absence of a specific Safety Data Sheet (SDS) for this compound, the hazard assessment is based on structurally similar compounds such as chloropyridines and aminopyridines. These related chemicals are known to be toxic if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[1][2][3][4] Therefore, a cautious approach is mandatory.

Summary of Potential Hazards

Hazard ClassificationDescription
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][2][3][5]
Skin Corrosion/Irritation Causes skin irritation.[2][3][4][5][6] Some related compounds cause severe skin burns.
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3][4][5][6] Some related compounds cause severe eye damage.
Respiratory Irritation May cause respiratory irritation.[2][5][6]

Recommended Personal Protective Equipment (PPE)

SituationRequired PPE
Routine Handling & Weighing Chemical safety goggles, butyl or nitrile rubber gloves, and a fully-buttoned lab coat.[1][7][8][9]
Risk of Splash or Aerosol Generation Face shield in addition to chemical safety goggles, appropriate gloves, and a lab coat.
Spill Cleanup Chemical safety goggles, butyl or nitrile rubber gloves, lab coat, and potentially a respirator if ventilation is poor.[1]

Operational Plan: Handling Procedures

All handling of this compound should occur within a certified laboratory chemical fume hood to minimize inhalation exposure.[8] An emergency eyewash station and safety shower must be accessible within the immediate work area.[1][10]

Step-by-Step Handling Protocol

  • Preparation :

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary equipment and reagents.

    • Don the appropriate PPE as specified in the table above.

    • Have a spill kit readily available.

  • Weighing and Transfer :

    • Conduct all weighing and transfers of the solid compound within the fume hood.

    • Use a spark-proof tool for transfers to avoid ignition sources.[1]

    • Close the container tightly immediately after use.[1][6]

  • Reaction Setup :

    • If dissolving the compound, add the solvent slowly to the solid to avoid splashing.

    • Ensure the reaction vessel is properly secured.

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling, even if gloves were worn.[1][2][6]

    • Decontaminate all equipment used.

    • Remove and properly dispose of contaminated gloves and other disposable PPE.

Disposal Plan

Waste containing this compound must be treated as hazardous waste.

Step-by-Step Disposal Protocol

  • Waste Segregation :

    • Collect all waste, including contaminated PPE and disposable labware, in a designated, properly labeled, and sealed hazardous waste container.[8]

    • Do not mix with incompatible waste streams.

  • Container Labeling :

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage :

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat and ignition sources, until it is collected for disposal.[1][6]

  • Final Disposal :

    • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local and national regulations.[2][3][6]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for safely handling this compound.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don PPE weigh Weigh & Transfer prep_ppe->weigh prep_fume_hood Verify Fume Hood prep_fume_hood->weigh prep_materials Gather Materials prep_materials->weigh dissolve Dissolve/React weigh->dissolve dispose_solid Dispose of Contaminated Solids weigh->dispose_solid decontaminate Decontaminate Glassware dissolve->decontaminate dispose_liquid Dispose of Liquid Waste dissolve->dispose_liquid wash Wash Hands decontaminate->wash dispose_ppe Dispose of PPE wash->dispose_ppe

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.